molecular formula C10H6BrNO2 B1374831 6-Bromoisoquinoline-3-carboxylic acid CAS No. 1416713-22-8

6-Bromoisoquinoline-3-carboxylic acid

Cat. No.: B1374831
CAS No.: 1416713-22-8
M. Wt: 252.06 g/mol
InChI Key: WXVPUINLXIXGEP-UHFFFAOYSA-N
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Description

6-Bromoisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromoisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVPUINLXIXGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744257
Record name 6-Bromoisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416713-22-8
Record name 6-Bromoisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromoisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Bromoisoquinoline-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid isoquinoline scaffold, substituted with a bromine atom and a carboxylic acid, offers versatile handles for further chemical modification. The bromine atom at the 6-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The carboxylic acid at the 3-position serves as a key pharmacophoric element, capable of forming critical hydrogen bonds or salt bridges with biological targets, or acting as a precursor for amides, esters, and other functional groups.[1][2]

The isoquinoline nucleus itself is a common motif in a vast array of natural products and synthetic pharmaceuticals, including the vasodilator papaverine and the anticancer agent ecteinascidin 743.[3] Consequently, the development of robust and efficient synthetic routes to functionalized isoquinolines like this compound is of paramount importance to drug discovery and development professionals.

This guide provides an in-depth analysis of the core synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methodologies.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several potential disconnection points. The primary strategies involve either constructing the isoquinoline core with the substituents already in place or functionalizing a pre-formed isoquinoline ring system.

G cluster_0 Pathway A: Pomeranz-Fritsch Type Cyclization cluster_1 Pathway B: Functionalization of Isoquinoline Core cluster_2 Pathway C: Transition Metal-Catalyzed Annulation Target This compound A1 Benzalaminoacetal Intermediate Target->A1 B1 Isoquinoline-3-carboxylic acid Target->B1 C1 Substituted o-Alkynylbenzaldehyde Target->C1 A2 4-Bromobenzaldehyde A3 Aminoacetal with Carboxylic Precursor B2 Bromination C2 Nitrogen Source

Caption: Retrosynthetic approaches to this compound.

This analysis highlights three primary synthetic philosophies:

  • Pathway A (Pomeranz-Fritsch Type): Building the heterocyclic ring from acyclic precursors, specifically a substituted benzaldehyde and an aminoacetal derivative.[4][5] This is a classic and reliable method for isoquinoline synthesis.

  • Pathway B (Core Functionalization): Starting with a simpler, pre-made isoquinoline and adding the required functional groups. This approach is often more direct but can suffer from regioselectivity issues.

  • Pathway C (Modern Annulation): Employing modern transition-metal-catalyzed reactions to construct the isoquinoline ring, often offering high efficiency and functional group tolerance.[6][7]

Synthetic Pathway I: Modified Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal.[4][8] For the synthesis of our target molecule, this pathway requires starting with 4-bromobenzaldehyde and a suitable aminoacetal bearing a masked or precursor form of the carboxylic acid.

Strategy and Rationale

The core of this strategy is the intramolecular electrophilic aromatic substitution reaction that forms the isoquinoline ring. The reaction typically proceeds in two stages:

  • Imine/Acetal Formation: Condensation of 4-bromobenzaldehyde with an aminoacetaldehyde acetal (e.g., aminoacetaldehyde dimethyl acetal) to form the key Schiff base intermediate. This step is often performed under Dean-Stark conditions to drive the equilibrium by removing water.[9]

  • Cyclization and Aromatization: Treatment of the intermediate with a strong acid (traditionally concentrated sulfuric acid) or a Lewis acid (like titanium tetrachloride) promotes cyclization onto the electron-rich benzene ring, followed by elimination of alcohol and subsequent aromatization to yield the isoquinoline core.[4][9]

A direct carboxylic acid on the aminoacetal is incompatible with the strongly acidic conditions. Therefore, a precursor group, such as a cyano or ester group, is typically used and then hydrolyzed in a final step.

G Start_A 4-Bromobenzaldehyde Intermediate1 N-(4-bromobenzylidene)-2,2- dimethoxyethan-1-amine Start_A->Intermediate1 Toluene, Reflux (Dean-Stark) Start_B Aminoacetaldehyde Dimethyl Acetal Start_B->Intermediate1 Intermediate2 Ethyl 6-bromoisoquinoline-3-carboxylate Intermediate1->Intermediate2 1. Ethyl Chloroformate 2. P(OMe)3 3. TiCl4 (Lewis Acid) 4. Cyclization/Aromatization Target This compound Intermediate2->Target Saponification (e.g., NaOH, H2O/EtOH)

Caption: Modified Pomeranz-Fritsch pathway for target synthesis.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established Pomeranz-Fritsch modifications.

Step 1: Synthesis of N-(4-bromobenzylidene)-2,2-dimethoxyethan-1-amine [9]

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-bromobenzaldehyde (1.0 eq), aminoacetaldehyde dimethyl acetal (1.0 eq), and toluene (approx. 0.5 M).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

  • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude imine, which is often used in the next step without further purification.

Step 2: Cyclization to Ethyl 6-bromoisoquinoline-3-carboxylate This step is a conceptual adaptation; direct carboxylation at the 3-position during cyclization is complex. A more common approach involves introducing a group that can be converted to a carboxylic acid later. A plausible, albeit advanced, modification involves acylation and cyclization.[9]

  • Dissolve the crude imine from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -10 °C under an inert atmosphere (N₂ or Ar).

  • Add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 0 °C. Stir for 15-30 minutes.

  • Add trimethyl phosphite (1.1 eq) dropwise and allow the reaction to warm to room temperature, stirring for 10-12 hours.

  • Remove the solvent under vacuum. Dissolve the residue in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and add titanium tetrachloride (TiCl₄, 4.0 eq) dropwise.

  • Warm the mixture to 40 °C and stir for an extended period (2-6 days), monitoring by TLC or LC-MS for the formation of the isoquinoline product.

  • Carefully quench the reaction by pouring it onto a mixture of ice and aqueous NaOH solution, adjusting the pH to 8-9.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford ethyl 6-bromoisoquinoline-3-carboxylate.

Step 3: Saponification to this compound

  • Dissolve the ethyl ester from Step 2 in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours, until TLC indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Synthetic Pathway II: Cyclization of o-Alkynyl Aldehyde Precursors

Modern synthetic methods provide powerful alternatives to classical named reactions. Transition metal-catalyzed or electrophile-induced cyclization of ortho-alkynyl benzaldehyde derivatives offers a highly efficient route to substituted isoquinolines.

Strategy and Rationale

This pathway hinges on the construction of a 2-alkynyl-4-bromobenzaldehyde intermediate. This key precursor contains all the necessary atoms for the isoquinoline core, except for the nitrogen. The cyclization is then triggered by reacting this intermediate with a nitrogen source.

The key advantages of this approach are its modularity and often milder reaction conditions compared to the Pomeranz-Fritsch synthesis. The 2-alkynyl-4-bromobenzaldehyde can be readily prepared via Sonogashira coupling of 2,4-dibromobenzaldehyde.

G Start 2,4-Dibromobenzaldehyde Intermediate1 4-Bromo-2-((trimethylsilyl)ethynyl)benzaldehyde Start->Intermediate1 Pd(PPh3)2Cl2, CuI Et3N, Sonogashira Coupling Alkyne TMS-acetylene Alkyne->Intermediate1 Intermediate2 4-Bromo-2-ethynylbenzaldehyde Intermediate1->Intermediate2 K2CO3, MeOH (Desilylation) Intermediate3 6-Bromoisoquinoline-3-carbonitrile Intermediate2->Intermediate3 TMS-CN, Catalyst (e.g., AgOTf) Cyclization Target This compound Intermediate3->Target Acid or Base Hydrolysis (e.g., HCl, reflux)

Sources

Isoquinoline Carboxylic Acids: Mechanistic Pharmacodynamics and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline carboxylic acids (IQCAs) represent a privileged scaffold in medicinal chemistry, distinguished by their ability to function as both high-affinity metalloenzyme inhibitors and rigid peptidomimetic constraints. This technical guide dissects the dualistic nature of this pharmacophore: first, as a 2-oxoglutarate (2-OG) mimic in the inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs), and second, as the tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety used to lock peptide conformations.

Primary Mechanism: HIF-PHD Inhibition (Metalloenzyme Chelation)

The most clinically significant application of the aromatic isoquinoline-3-carboxylic acid scaffold is the inhibition of HIF Prolyl Hydroxylase Domain enzymes (PHD1, PHD2, PHD3). This mechanism is central to the treatment of renal anemia (e.g., Roxadustat analogues).

The "Warhead" Hypothesis: 2-Oxoglutarate Mimicry

PHD enzymes are Fe(II)-dependent dioxygenases. Under normal physiological conditions, they utilize oxygen and 2-oxoglutarate (2-OG) to hydroxylate proline residues on HIF-α, flagging it for proteasomal degradation.

The isoquinoline carboxylic acid moiety acts as a competitive inhibitor of 2-OG.[1]

  • Bidentate Chelation: The nitrogen atom of the isoquinoline ring and the oxygen of the adjacent carboxylic acid (typically at position 3) form a bidentate coordination complex with the active site Iron (Fe²⁺).

  • Steric Occlusion: The fused benzene ring of the isoquinoline occupies the hydrophobic pocket normally reserved for the aliphatic chain of 2-OG, effectively locking the enzyme in an inactive state.

Pathway Dynamics: The Hypoxic Response

By blocking PHD activity, IQCAs prevent the hydroxylation of HIF-α. This prevents the binding of the Von Hippel-Lindau (VHL) tumor suppressor protein, thereby halting ubiquitination. The result is the stabilization of HIF-α, which translocates to the nucleus to dimerize with HIF-β and drive the transcription of erythropoietin (EPO).

Visualization of Signaling Pathway

The following diagram illustrates the intervention point of Isoquinoline Carboxylic Acids within the oxygen-sensing pathway.

HIF_Pathway cluster_normoxia Normoxia (Normal State) cluster_inhibition Inhibition by Isoquinoline Carboxylic Acid HIF_Alpha HIF-α Subunit PHD_Enzyme PHD2 Enzyme (Fe2+ Dependent) HIF_Alpha->PHD_Enzyme Substrate OH_HIF Hydroxylated HIF-α PHD_Enzyme->OH_HIF Hydroxylation HIF_Stable Stabilized HIF-α PHD_Enzyme->HIF_Stable Activity Blocked O2_2OG O2 + 2-Oxoglutarate O2_2OG->PHD_Enzyme Cofactors VHL VHL Complex (E3 Ligase) OH_HIF->VHL High Affinity Binding Degradation Proteasomal Degradation VHL->Degradation Ubiquitination IQCA Isoquinoline-3-Carboxylic Acid (Inhibitor) IQCA->PHD_Enzyme Competitive Inhibition (Fe2+ Chelation) Nucleus Nucleus Translocation HIF_Stable->Nucleus EPO_Gene EPO Gene Transcription Nucleus->EPO_Gene HIF-α/β Dimerization

Caption: Mechanism of HIF stabilization via competitive inhibition of PHD2 by Isoquinoline Carboxylic Acids.

Secondary Mechanism: Peptidomimetic Constraints (Tic)

While the aromatic form targets metalloenzymes, the reduced form—1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) —serves a distinct role in peptide chemistry.

Conformational Restriction

Tic is a cyclic analogue of Phenylalanine (Phe). When incorporated into a peptide chain:

  • Dihedral Angle Lock: The pipecolic acid-like ring restricts the rotation around the N-Cα bond (

    
     angle).
    
  • Selectivity: This constraint forces the peptide backbone into specific secondary structures (often

    
    -turns), which can dramatically alter receptor selectivity. For example, replacing Phe with Tic in opioid peptides can switch selectivity from 
    
    
    
    (mu) to
    
    
    (delta) opioid receptors.
Diketopiperazine Formation (Stability Warning)

Researchers must be aware that N-terminal Tic residues are prone to spontaneous cyclization to form diketopiperazines, particularly under acidic conditions. This is a critical degradation pathway to monitor during synthesis and storage.

Experimental Protocols

PHD2 Inhibition Assay (TR-FRET)

To validate the efficacy of an isoquinoline carboxylic acid derivative, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. This assay measures the displacement of a HIF-1α peptide from the PHD2 enzyme.

Objective: Determine the IC50 of a novel IQCA derivative against PHD2.

Reagents:

  • Recombinant human PHD2 enzyme (catalytic domain).

  • Biotinylated HIF-1α peptide (substrate).

  • Europium-labeled anti-GST antibody (Donor).

  • Streptavidin-APC (Allophycocyanin) (Acceptor).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM FeSO4, 100 µM Ascorbate.

Protocol:

  • Preparation: Dilute the test compounds (IQCA derivatives) in DMSO to 100x the final concentration.

  • Enzyme Mix: Prepare a solution of GST-tagged PHD2 enzyme in Assay Buffer.

  • Inhibitor Addition: Add 0.5 µL of compound to 384-well plates. Add 10 µL of Enzyme Mix. Incubate for 15 minutes at Room Temperature (RT) to allow iron chelation.

  • Reaction Initiation: Add 10 µL of Substrate Mix (Biotin-HIF peptide + 2-Oxoglutarate).

  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Add detection mix (Eu-anti-GST + Streptavidin-APC). The Eu-antibody binds the GST-PHD2; Streptavidin binds the Biotin-HIF.

  • Readout: If hydroxylation occurs (active enzyme), the conformation allows FRET. If inhibited, the signal changes (depending on the specific displacement kit architecture, often measuring the binding of VHL to the hydroxylated peptide). Note: In VHL-coupled assays, inhibition results in LOW signal.

Assay Logic Visualization

TR_FRET_Workflow Step1 1. Incubate PHD2 with IQCA Inhibitor Step2 2. Add HIF Peptide & Cofactors Step1->Step2 Step3 3. Hydroxylation Reaction Step2->Step3 Branch_Active No Inhibitor: HIF Hydroxylated Step3->Branch_Active Enzyme Active Branch_Inhibited Inhibitor Bound: HIF Native Step3->Branch_Inhibited Enzyme Blocked Detection 4. Add VHL-Complex (FRET Pair) Branch_Active->Detection Branch_Inhibited->Detection Signal_High High FRET Signal (VHL binds OH-HIF) Detection->Signal_High Control Signal_Low Low FRET Signal (No VHL binding) Detection->Signal_Low Experimental

Caption: TR-FRET workflow for detecting PHD2 inhibition via VHL binding affinity.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the Isoquinoline-3-carboxylic acid core regarding PHD2 inhibition potency (IC50).

PositionSubstitutionEffect on Potency (IC50)Mechanistic Rationale
C-3 -COOH Essential Required for bidentate chelation of Fe(II). Esters are inactive (prodrugs).
C-4 -OH (Hydroxy)Increases Potency (10x)Provides additional H-bond to Tyr303 or Tyr310 in the active site.
C-1 Bulky Aryl GroupVariableCan improve potency if it fits the hydrophobic pocket, but excessive bulk clashes with the active site ceiling.
N-2 -Oxide (N-O)Decreases PotencyDisrupts the lone pair availability for Iron coordination.
Ring Halogen (e.g., 7-Cl)Increases PotencyLipophilic interaction with the hydrophobic pocket of the enzyme.

References

  • McDonough, M. A., et al. (2006). "Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2)." Proceedings of the National Academy of Sciences.

  • Gupta, N., & Wish, J. B. (2017).[2] "Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD."[2] American Journal of Kidney Diseases.

  • Temgoua, R., et al. (2023). "Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives." ACS Omega.

  • Carpino, L. A., et al. (1995). "Acid catalysis in the formation of dioxopiperazines from peptides containing tetrahydroisoquinoline-3-carboxylic acid." International Journal of Peptide and Protein Research.[3]

  • RCSB Protein Data Bank. (2025). "Crystal Structure of HIF-PHD2 in complex with compound." RCSB PDB.

Sources

6-Bromoisoquinoline-3-carboxylic Acid: A Constrained Phenylalanine Analog for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromoisoquinoline-3-carboxylic acid and its reduced form, (3R)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, as a constrained analog of the essential amino acid L-phenylalanine. While direct literature on the biological applications of this specific bromo-substituted compound is nascent, its core structure, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a well-established and valuable tool in medicinal chemistry and peptide design.[1][2] This guide synthesizes foundational principles with field-proven methodologies to provide a robust framework for its synthesis, application, and evaluation. We will explore the rationale behind its design, propose detailed synthetic routes, and provide exemplary, adaptable protocols for its use in biochemical and cell-based assays.

Introduction: The Rationale for Constraining Phenylalanine

L-phenylalanine (Phe) is a fundamental aromatic amino acid, serving not only as a building block for proteins but also as a precursor to vital signaling molecules like tyrosine and the catecholamine neurotransmitters.[3] In drug discovery, particularly in peptide-based therapeutics, the inherent conformational flexibility of Phe's side chain (the benzyl group) can be a significant liability. This flexibility allows a peptide to adopt numerous conformations, many of which may be inactive at the target receptor, leading to reduced potency and selectivity. Furthermore, natural peptide sequences are often susceptible to rapid enzymatic degradation in vivo.

To overcome these limitations, medicinal chemists employ the strategy of using "constrained" amino acid analogs.[4][5] These are non-natural amino acids that mimic the essential pharmacophoric features of their natural counterparts but have their rotational freedom restricted. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a preeminent example of a constrained phenylalanine analog.[1][6] By cyclizing the benzyl side chain back onto the amino acid's nitrogen atom, Tic locks the orientation of the aromatic ring relative to the peptide backbone. This pre-organization can lead to a significant increase in binding affinity and receptor selectivity, as well as enhanced metabolic stability.[2]

The subject of this guide, this compound, serves as a synthetic precursor to the more biologically relevant (3R)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (hereafter referred to as 6-Br-Tic). The introduction of a bromine atom at the 6-position of the aromatic ring offers several strategic advantages:

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can alter the electronic distribution of the aromatic ring, potentially influencing cation-π or other non-covalent interactions at a receptor binding site.

  • Increased Lipophilicity: The halogen atom can increase the overall lipophilicity of the molecule, which may enhance cell permeability.

  • A Synthetic Handle: The bromine atom is a versatile functional group for further chemical modification, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the creation of diverse libraries of analogs.

This guide will focus on the synthesis of 6-Br-Tic and its application as a phenylalanine analog, providing researchers with the foundational knowledge and practical methodologies to explore its potential in their own discovery programs.

Synthesis and Physicochemical Properties

The synthesis of 6-Br-Tic can be approached through a logical, multi-step pathway, leveraging well-established chemical transformations. The primary route involves the synthesis of a substituted phenylalanine precursor followed by a key cyclization reaction.

Proposed Synthetic Pathway

A robust and widely used method for constructing the tetrahydroisoquinoline core of Tic derivatives is the Pictet-Spengler reaction .[7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. To produce the desired chiral product, the synthesis would start from a commercially available, chiral starting material like L-4-bromophenylalanine.

Diagram: Proposed Synthesis of (3R)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

G cluster_synthesis Synthetic Pathway A L-4-Bromophenylalanine D Pictet-Spengler Reaction (e.g., H2SO4 or HBr) A->D Reactant 1 B Formaldehyde (HCHO) B->D Reactant 2 C (3R)-6-bromo-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid (6-Br-Tic) D->C Product

Caption: Pictet-Spengler synthesis of 6-Br-Tic.

Detailed Synthetic Protocol (Exemplary)

The following protocol is a representative procedure based on established Pictet-Spengler methodologies for similar substrates.[8]

Step 1: Pictet-Spengler Cyclization

  • To a stirred suspension of L-4-bromophenylalanine (1.0 eq) in concentrated hydrobromic acid (approx. 48%, 5-10 mL per gram of starting material), add aqueous formaldehyde (37% w/w, 1.1 eq).

  • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture in an ice bath for 1-2 hours to precipitate the hydrobromide salt of the product.

  • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

  • To obtain the free amino acid, dissolve the crude salt in a minimal amount of water and adjust the pH to ~7.0 using a suitable base (e.g., 2M NaOH or ammonium hydroxide).

  • Cool the neutralized solution to induce precipitation of the zwitterionic product, (3R)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-Br-Tic).

  • Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Physicochemical Data

The following table summarizes key physicochemical properties for the parent structures, providing a baseline for characterizing the 6-bromo derivative.

Compound NameMolecular FormulaMolecular Weight ( g/mol )General Solubility
This compoundC₁₀H₆BrNO₂252.06Soluble in DMSO, DMF; sparingly soluble in alcohols
(3R)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidC₁₀H₁₀BrNO₂256.10Soluble in aqueous acid/base; polar organic solvents

Application as a Phenylalanine Analog: Experimental Frameworks

The true value of 6-Br-Tic lies in its application as a surrogate for phenylalanine in biological systems. This section provides detailed, exemplary protocols for evaluating its function, based on established assays for phenylalanine metabolism and peptide-receptor interactions.

Biochemical Assay: Inhibition of Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase (PAH) is the rate-limiting enzyme in the catabolism of Phe.[9] Phenylketonuria (PKU) is a genetic disorder caused by deficient PAH activity.[10] An analog could be tested for its ability to act as a substrate or inhibitor of this key enzyme.

Diagram: Phenylalanine Hydroxylase (PAH) Inhibition Assay Workflow

G cluster_workflow PAH Assay Workflow A Prepare Reagents: - Recombinant human PAH - L-Phe (Substrate) - BH4 (Cofactor) - 6-Br-Tic (Test Compound) B Incubate Enzyme with Test Compound A->B C Initiate Reaction with L-Phe and BH4 B->C D Incubate at 37°C C->D E Quench Reaction (e.g., with acid) D->E F Quantify Tyrosine Production (e.g., via HPLC) E->F G Calculate IC50 F->G

Caption: Workflow for assessing PAH inhibition.

Exemplary Protocol for PAH Inhibition Assay: [11]

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES, pH 7.0.

    • Enzyme: Recombinant human PAH, diluted in assay buffer.

    • Substrate: L-phenylalanine stock solution.

    • Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) stock solution.

    • Test Compound: Prepare a serial dilution of 6-Br-Tic in assay buffer.

  • Assay Procedure (in a 96-well plate format):

    • To each well, add 10 µL of the 6-Br-Tic dilution (or vehicle control).

    • Add 20 µL of PAH enzyme solution and pre-incubate for 15 minutes at 25 °C. This step assesses if the compound is a time-dependent inhibitor.

    • Initiate the reaction by adding a 70 µL mixture of L-Phe and BH4 (final concentrations typically in the range of 100-500 µM for Phe and 20-100 µM for BH4).

    • Incubate the plate at 37 °C for 20 minutes.

  • Quantification and Analysis:

    • Stop the reaction by adding 10 µL of 10% trichloroacetic acid.

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant for tyrosine formation using reverse-phase HPLC with fluorescence detection.

    • Plot the percentage of inhibition against the logarithm of the 6-Br-Tic concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: Phenylalanine Metabolism in Cultured Cells

To assess how 6-Br-Tic affects phenylalanine metabolism in a cellular context, one can use cultured cells (e.g., HepG2 human hepatoma cells) and measure the uptake and conversion of phenylalanine.

Exemplary Protocol for Cellular Phenylalanine Assay: [10][12]

  • Cell Culture: Plate HepG2 cells in 12-well plates and grow to ~80% confluency.

  • Treatment:

    • Wash the cells twice with pre-warmed PBS.

    • Incubate the cells for 2-4 hours in a serum-free, phenylalanine-free medium containing various concentrations of 6-Br-Tic.

    • Add a known concentration of L-phenylalanine (e.g., 400 µM) to the medium and incubate for an additional 60 minutes.

  • Sample Collection and Processing:

    • Place the plate on ice and wash the cells three times with ice-cold PBS to stop metabolic activity.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a buffer from a commercial phenylalanine assay kit).

    • Collect the cell lysates and clarify by centrifugation.

  • Quantification:

    • Measure the intracellular phenylalanine concentration in the lysates using a commercial colorimetric or fluorometric phenylalanine assay kit.[3][13]

    • Normalize the phenylalanine concentration to the total protein content of each sample (measured by BCA or Bradford assay).

  • Data Analysis: Compare the intracellular phenylalanine levels in treated cells versus control cells to determine if 6-Br-Tic inhibits phenylalanine uptake or metabolism.

Application in Peptide Synthesis

A primary application of constrained amino acids is their incorporation into peptides to study structure-activity relationships (SAR).[14] 6-Br-Tic can be used in standard solid-phase peptide synthesis (SPPS) protocols after appropriate N-terminal protection (e.g., with Fmoc).

Protocol for Incorporating 6-Br-Tic into a Peptide using SPPS:

  • Fmoc Protection: Protect the secondary amine of 6-Br-Tic with an Fmoc group using standard procedures (e.g., reacting with Fmoc-OSu in the presence of a base).

  • Resin Loading: Begin with a pre-loaded resin (e.g., Wang or Rink Amide resin) corresponding to the C-terminal amino acid of the desired peptide.

  • Standard SPPS Cycle:

    • Deprotection: Remove the Fmoc group from the resin-bound amino acid using a 20% piperidine solution in DMF.

    • Washing: Thoroughly wash the resin with DMF.

    • Coupling: Activate the Fmoc-6-Br-Tic-OH (1.5-3 eq) using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours.

    • Washing: Wash the resin with DMF.

  • Repeat: Repeat the deprotection, washing, and coupling cycle for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide using LC-MS and analytical HPLC.

Conclusion and Future Directions

This compound, and its functionally relevant form (3R)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, represents a promising but underexplored tool for chemical biology and drug discovery. As a derivative of the well-validated constrained phenylalanine analog Tic, it offers a unique combination of conformational rigidity and a functional handle for further chemical elaboration. The synthetic pathways and experimental protocols detailed in this guide provide a comprehensive and actionable framework for researchers to synthesize, characterize, and evaluate this compound.

Future work should focus on executing these proposed studies to generate empirical data on the biological activity of 6-Br-Tic. Key research questions include determining its inhibitory profile against phenylalanine hydroxylase, its effect on cellular phenylalanine transport and metabolism, and its impact on the potency and selectivity of bioactive peptides when substituted for phenylalanine. The strategic placement of the bromine atom opens the door to the creation of novel chemical libraries via cross-coupling, enabling extensive structure-activity relationship studies and the potential discovery of new therapeutic leads.

References

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The Strategic Design of Isoquinoline-3-Carboxylic Acids: A Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5][6] This guide focuses specifically on the isoquinoline-3-carboxylic acid moiety, a versatile synthetic intermediate and pharmacophore that serves as a critical anchor for developing novel therapeutics.[7] We will dissect the structure-activity relationships (SAR) of this compound class, providing field-proven insights into how molecular modifications influence biological outcomes, thereby empowering researchers to rationally design next-generation therapeutic agents.

The Core Pharmacophore: Understanding the Isoquinoline-3-Carboxylic Acid Scaffold

The isoquinoline-3-carboxylic acid core possesses a unique combination of features that make it an attractive starting point for drug design. The planar aromatic system allows for π-π stacking and hydrophobic interactions with biological targets, while the nitrogen atom at position 2 can act as a hydrogen bond acceptor. The carboxylic acid group at position 3 is a critical feature, providing a key hydrogen bond donor/acceptor site and a handle for salt formation, which can significantly influence solubility and pharmacokinetic properties. The acidity of this group also means it is typically ionized at physiological pH, enabling strong ionic interactions with positively charged residues (e.g., lysine, arginine) in a protein's active site.[8]

The strategic importance of this scaffold lies in its modular nature. It presents multiple positions for chemical modification, each offering a vector to fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of isoquinoline-3-carboxylic acid derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring system. A systematic exploration of these positions is fundamental to optimizing lead compounds.

Modifications of the Isoquinoline Core

The aromatic core can be decorated at several positions, with the most impactful substitutions often found at C1, C4, and on the benzenoid ring (C5-C8).

  • Substitution at C1: Introducing substituents at the C1 position can profoundly impact activity by creating steric interactions that can enhance binding affinity or selectivity. For example, in a series of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs), a saturated version of the core, the nature of the C1 substituent was crucial for antimicrobial activity.[5] The rationale here is that the C1 side chain can probe deep into hydrophobic pockets of the target enzyme or protein.

  • Substitution at C4: The C4 position is adjacent to the carboxylic acid and offers an opportunity to influence its orientation and acidity. Bulky groups at C4 can create specific steric clashes to disfavor binding to off-target proteins, thereby enhancing selectivity.

  • Substitution on the Benzene Ring (C5-C8): Modifying the electronic properties of the benzene portion of the scaffold is a classic medicinal chemistry strategy.

    • Electron-donating groups (e.g., methoxy, -OCH₃) at positions C6 and C7 are common in naturally occurring isoquinoline alkaloids and are often retained in synthetic analogs to enhance activity.[9] These groups can increase the electron density of the aromatic system, potentially improving interactions with electron-deficient regions of a target.

    • Electron-withdrawing groups (e.g., halogens, nitro groups) can alter the pKa of the isoquinoline nitrogen and the overall electronic profile. Fluorination, for instance, has been shown to be beneficial for ligand-copper interactions in certain anticancer isoquinolines.[1]

The Pivotal Role of the 3-Carboxylic Acid Group

The carboxylic acid is often the primary point of interaction with the biological target. However, its properties can also present challenges, such as poor membrane permeability.[8] Therefore, its modification is a key aspect of the SAR.

  • Esterification and Amidation: Converting the carboxylic acid to an ester or an amide is a common prodrug strategy to mask the polar acid group, thereby increasing lipophilicity and enhancing cell permeability. These groups are designed to be cleaved by intracellular esterases or amidases to release the active carboxylic acid.

  • Bioisosteric Replacement: In some cases, the carboxylic acid can be replaced with a bioisostere—a group with similar steric and electronic properties that can maintain the key interactions while improving physicochemical properties. Common bioisosteres for carboxylic acids include tetrazoles, which maintain an acidic proton and a similar charge distribution.[8]

Case Study: Isoquinoline Derivatives as Anticancer Agents

The anticancer properties of isoquinolines are among their most studied activities.[1][10] Their mechanisms are diverse, ranging from the inhibition of crucial cellular enzymes to the induction of apoptosis.[1]

For instance, certain 5,6,7,8-tetrahydroisoquinoline derivatives have demonstrated potent cytotoxic activity against human breast cancer (MCF7) and adenocarcinoma (A549) cell lines, with IC₅₀ values in the sub-micromolar range.[1] A study of novel isoquinoline derivatives identified compounds that act as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR), two critical targets in cancer therapy.[4] Compound 7e from this study was a potent CDK2 inhibitor, while 8d was a significant DHFR inhibitor.[4]

Quantitative SAR Data for Selected Anticancer Isoquinolines
CompoundTarget Cell Line / EnzymeIC₅₀ (µM)Reference
Derivative 22 A549 (Adenocarcinoma)0.155[1]
Derivative 23 MCF7 (Breast Cancer)0.170[1]
7e CDK20.149[4]
8d DHFR0.199[4]
Doxorubicin A549 (Reference)Varies[1]
Methotrexate DHFR (Reference)0.131[4]

This table summarizes representative data to illustrate the potency achieved with this scaffold.

The development of these potent compounds was guided by SAR principles. For example, the researchers in one study explored various substitutions on the isoquinoline core, finding that specific aromatic and heterocyclic moieties appended to the main scaffold were critical for potent enzyme inhibition.[4] This highlights a key experimental causality: the initial scaffold provides a foundation, but systematic decoration with diverse chemical groups is necessary to achieve high-affinity binding to a specific biological target.

Experimental Methodologies for SAR Determination

A robust SAR study relies on efficient synthesis of an analog library and precise biological evaluation.

General Synthetic Workflow

The synthesis of an isoquinoline-3-carboxylic acid library often begins with established heterocyclic chemistry reactions. The Bischler-Napieralski reaction is a cornerstone method, involving the cyclization of a β-phenylethylamine derivative to form a 3,4-dihydroisoquinoline, which can then be oxidized to the aromatic isoquinoline.[9][11]

Below is a conceptual workflow for generating a library of analogs for SAR studies.

SAR_Workflow cluster_synthesis Synthesis Phase cluster_testing Screening & Analysis Start Starting Materials (e.g., β-phenylethylamines) Cyclization Core Synthesis (e.g., Bischler-Napieralski) Start->Cyclization Step 1 Core Isoquinoline-3-COOH Scaffold Cyclization->Core Step 2 Diversification Parallel Synthesis (Amidation, Suzuki Coupling, etc.) Core->Diversification Step 3 Library Analog Library Diversification->Library Step 4 Screening Primary Biological Screening (HTS) Library->Screening Biological Testing Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis SAR Analysis (Potency, Selectivity) Hit_ID->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Diversification Iterative Design Cell_Cycle_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras CyclinD Cyclin D Ras->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Triggers Inhibitor Isoquinoline-3-COOH Derivative (e.g., 7e) Inhibitor->CDK2 INHIBITS

Caption: Simplified signaling pathway showing CDK2's role in the G1/S cell cycle transition and its inhibition by an isoquinoline derivative.

By inhibiting CDK2, isoquinoline-3-carboxylic acid derivatives can prevent the phosphorylation of key substrates required for the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, ultimately arresting cell proliferation. [4]This provides a clear mechanistic rationale for their anticancer effects.

Conclusion and Future Perspectives

The isoquinoline-3-carboxylic acid scaffold is a proven platform for the discovery of potent, biologically active molecules. The key to unlocking its full potential lies in a deep understanding of its structure-activity relationships. This guide has outlined the critical modification points on the scaffold, provided examples of highly active compounds, and detailed the experimental logic and methodologies required for their discovery.

Future research will likely focus on leveraging computational chemistry and machine learning to predict the activity of virtual libraries, thereby accelerating the design-synthesis-test cycle. Furthermore, exploring novel substitutions and bioisosteric replacements for the carboxylic acid group will continue to be a fruitful strategy for optimizing pharmacokinetic profiles and overcoming challenges like drug resistance. By combining rational design with robust biological evaluation, the isoquinoline-3-carboxylic acid core will undoubtedly continue to yield novel candidates for treating a wide range of human diseases.

References

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An In-depth Technical Guide to the Discovery and Synthesis of Novel Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Isoquinoline Alkaloids

Isoquinoline alkaloids represent a vast and structurally diverse class of naturally occurring compounds, with over 2,500 distinct structures identified to date.[1] These nitrogen-containing heterocyclic molecules, primarily derived from the amino acid tyrosine, are abundant in the plant kingdom, particularly in families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[2][3] Their profound impact on human health and medicine is undeniable, encompassing a wide spectrum of pharmacological activities.[4][5][6][7] Notable examples include the potent analgesic morphine, the antitussive codeine, the antimicrobial berberine, and the anticancer agent noscapine.[1][7][8][9] The intricate molecular architectures and significant therapeutic potential of isoquinoline alkaloids continue to make them compelling targets for discovery and synthesis, driving innovation in natural product chemistry, synthetic methodology, and drug development.[5][7][10][11]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the exploration of novel isoquinoline alkaloids. It delves into the core principles and modern practices of their discovery from natural sources, the elucidation of their biosynthetic pathways, and the strategic design of their chemical synthesis.

Part 1: Discovery and Structural Elucidation of Novel Isoquinoline Alkaloids

The quest for new isoquinoline alkaloids begins with the exploration of biodiversity and the application of sophisticated analytical techniques to isolate and identify these complex molecules.

Bioprospecting and Isolation from Natural Sources

The primary source of novel isoquinoline alkaloids remains the vast chemical diversity of the plant kingdom.[3] Bioprospecting efforts often target plant families and genera known to produce these compounds. The initial step in the discovery pipeline is the extraction of alkaloids from the plant matrix, a process that must be carefully optimized to ensure the stability and recovery of the target compounds.

Experimental Protocol: General Procedure for the Extraction of Isoquinoline Alkaloids from Plant Material

  • Preparation of Plant Material: The selected plant material (e.g., roots, stems, leaves) is air-dried and ground into a fine powder to maximize the surface area for extraction.

  • Defatting: The powdered material is first extracted with a non-polar solvent, such as n-hexane or petroleum ether, to remove lipids and other non-polar constituents that may interfere with subsequent steps.

  • Acid-Base Extraction:

    • The defatted plant material is then macerated with an acidified aqueous solution (typically 1-5% hydrochloric acid or sulfuric acid) to protonate the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

    • The acidic extract is filtered, and the filtrate is washed with an organic solvent (e.g., dichloromethane or chloroform) to remove any remaining neutral or weakly basic impurities.

    • The pH of the aqueous solution is then adjusted to be alkaline (pH 9-11) using a base such as ammonium hydroxide. This deprotonates the alkaloids, converting them into their free base form.

    • The free base alkaloids are then extracted from the aqueous phase into an immiscible organic solvent (e.g., dichloromethane or a chloroform/methanol mixture).

  • Concentration and Purification: The organic extract containing the crude alkaloid mixture is concentrated under reduced pressure. Further purification is achieved through various chromatographic techniques, including column chromatography (using silica gel or alumina), preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

Modern Spectroscopic and Spectrometric Techniques for Structure Elucidation

Once a pure compound is isolated, its chemical structure must be determined. A combination of modern spectroscopic and spectrometric methods is employed for this purpose.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule, providing valuable information about its substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms present.

    • 2D NMR Techniques (COSY, HSQC, HMBC): These powerful experiments establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). The collective data from these experiments allow for the unambiguous assembly of the molecular skeleton.

  • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive three-dimensional structure, including the absolute stereochemistry.

Data Presentation: Example Spectroscopic Data for a Novel Benzylisoquinoline Alkaloid

TechniqueObserved DataInterpretation
HR-ESI-MS m/z [M+H]⁺ 314.1698Calculated for C₁₉H₂₄NO₃⁺: 314.1705, confirms elemental composition.
¹H NMR δ 6.5-7.0 (aromatic protons), δ 3.85 (s, 3H), δ 3.87 (s, 3H)Suggests a substituted aromatic system and two methoxy groups.
¹³C NMR δ 145-150 (quaternary aromatic carbons), δ 55.9, 56.1 (methoxy carbons)Confirms the presence of oxygenated aromatic rings and methoxy groups.
HMBC Correlations from methoxy protons to specific aromatic carbonsAllows for the precise placement of the methoxy groups on the aromatic rings.

Part 2: The Blueprint of Nature: Biosynthesis of Isoquinoline Alkaloids

Understanding the biosynthetic pathways of isoquinoline alkaloids is crucial for several reasons. It can guide the discovery of new enzymes and genes, inform synthetic strategies, and enable the production of these valuable compounds in engineered microbial systems.

The Tyrosine-Derived Core Pathway

The biosynthesis of almost all isoquinoline alkaloids begins with the amino acid L-tyrosine.[8][12] A series of enzymatic transformations convert tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[1][9][13]

The pivotal step in the formation of the characteristic isoquinoline skeleton is the condensation of dopamine and 4-HPAA, a reaction catalyzed by norcoclaurine synthase (NCS).[1][9][13][14] This Pictet-Spengler reaction forms (S)-norcoclaurine, the central precursor to the vast array of isoquinoline alkaloids.[1][13]

From (S)-norcoclaurine, a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the formation of (S)-reticuline.[9] (S)-reticuline is a critical branch-point intermediate from which various structural classes of isoquinoline alkaloids diverge.[8][9]

Key Enzymatic Families

Several key enzyme families are responsible for the structural diversification of the isoquinoline alkaloid scaffold:[9][14]

  • Methyltransferases (O- and N-methyltransferases): These enzymes, using S-adenosyl methionine (SAM) as a methyl donor, are responsible for the methylation of hydroxyl and amine functionalities, which significantly impacts the pharmacological properties of the final molecules.

  • Cytochrome P450 Monooxygenases (CYPs): This large and versatile family of enzymes catalyzes a wide range of reactions, including hydroxylations and the formation of carbon-carbon and carbon-oxygen bonds through oxidative coupling.[14] These reactions are crucial for the formation of the complex, polycyclic ring systems found in many isoquinoline alkaloids, such as morphine and berberine.[14]

  • Berberine Bridge Enzyme (BBE): This FAD-dependent oxidase catalyzes the formation of the berberine bridge in the biosynthesis of protoberberine alkaloids by forming a new carbon-carbon bond through the oxidative cyclization of the N-methyl group of (S)-reticuline.[1][9]

Diagram: The Core Biosynthetic Pathway of Isoquinoline Alkaloids

Isoquinoline_Biosynthesis cluster_condensation Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine HPAA 4-HPAA Tyrosine->HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Steps (Methylations, Hydroxylation) Protoberberines Protoberberines (e.g., Berberine) Reticuline->Protoberberines BBE, etc. Morphinans Morphinans (e.g., Morphine) Reticuline->Morphinans CYP719, etc. Benzophenanthridines Benzophenanthridines (e.g., Sanguinarine) Reticuline->Benzophenanthridines BBE, etc.

Caption: Core biosynthetic pathway from L-tyrosine to the central intermediate (S)-reticuline and major downstream alkaloid classes.

Part 3: The Art of the Molecule: Strategies for Chemical Synthesis

The chemical synthesis of isoquinoline alkaloids is a vibrant area of organic chemistry, driven by the need to access these molecules for pharmacological studies and to develop more efficient routes for their production.

Foundational Synthetic Reactions

Two classical reactions form the bedrock of isoquinoline alkaloid synthesis: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

  • Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[15][16][17][18] This intermediate can then be reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline.[16][19][20] The reaction is an electrophilic aromatic substitution and is most effective with electron-rich aromatic rings.[16][17]

  • Pictet-Spengler Reaction: This reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[21][22] The reaction proceeds through an iminium ion intermediate, which is attacked by the electron-rich aromatic ring.[21][22][23] The Pictet-Spengler reaction is biomimetic, mirroring the key condensation step in the biosynthesis of these alkaloids.[14][22]

Diagram: Key Synthetic Reactions for the Isoquinoline Core

Synthetic_Reactions cluster_BN Bischler-Napieralski Reaction cluster_PS Pictet-Spengler Reaction BN_Start β-Arylethylamide BN_Inter 3,4-Dihydroisoquinoline BN_Start->BN_Inter POCl₃, heat BN_End Tetrahydroisoquinoline BN_Inter->BN_End Reduction (e.g., NaBH₄) PS_Start_Amine β-Arylethylamine PS_End Tetrahydroisoquinoline PS_Start_Amine->PS_End Acid Catalyst (H⁺) PS_Start_Aldehyde Aldehyde/Ketone PS_Start_Aldehyde->PS_End

Caption: Comparison of the Bischler-Napieralski and Pictet-Spengler reactions for the synthesis of the isoquinoline core.

Asymmetric Synthesis

Many isoquinoline alkaloids are chiral and their biological activity is often dependent on their stereochemistry.[19][24] Therefore, the development of asymmetric synthetic methods is of paramount importance. Strategies for achieving enantioselectivity include:

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a key reaction, after which it is removed.

  • Chiral Catalysis: The use of a chiral catalyst (metal-based or organocatalyst) to control the stereoselectivity of reactions such as the reduction of dihydroisoquinolines or the Pictet-Spengler reaction.[10][19]

  • Substrate Control: Utilizing a chiral center already present in the starting material, often derived from the chiral pool (e.g., amino acids), to influence the formation of new stereocenters.

Case Study: Total Synthesis of Morphine

The total synthesis of morphine has been a benchmark in organic synthesis for decades, with numerous strategies developed since the first synthesis by Gates in 1952.[25][26] These syntheses showcase the ingenuity of synthetic chemists in constructing the complex pentacyclic structure of this important alkaloid. Modern syntheses often focus on efficiency and stereocontrol, employing a variety of advanced synthetic methods.[25][27][28] For example, the Rice synthesis is noted for its efficiency and use of a biomimetic Grewe cyclization.[26]

Table: Comparison of Selected Morphine Total Syntheses

Lead Synthesist(s)YearKey FeaturesNumber of StepsOverall Yield
Marshall D. Gates, Jr.1952First total synthesis; utilized a Diels-Alder reaction.[26]310.06%[26]
Kenner C. Rice1980Highly efficient; features a biomimetic Grewe cyclization.[26]14~30%[26]
Fukuyama, T. et al.2017Asymmetric synthesis from a commercially available starting material.[28]18Not specified
Trost, B. M. & Tang, W.2002Palladium-catalyzed asymmetric allylic alkylation to set stereochemistry.[27]--

Part 4: Applications in Drug Development and Future Outlook

The discovery and synthesis of novel isoquinoline alkaloids are intrinsically linked to the development of new therapeutics.

From Lead Discovery to Clinical Candidate

Natural isoquinoline alkaloids often serve as "lead compounds" in the drug discovery process.[7] Their inherent biological activity makes them excellent starting points for medicinal chemistry programs.[4][6][29] Synthetic chemistry plays a crucial role in this phase by:

  • Confirming the structure of the isolated natural product.

  • Providing access to larger quantities of the compound for biological testing.

  • Enabling the synthesis of analogues (Structure-Activity Relationship - SAR studies) to optimize potency, selectivity, and pharmacokinetic properties.[30]

The diverse pharmacological profiles of isoquinoline alkaloids, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, ensure their continued relevance in the search for treatments for complex diseases.[4][5][6][11]

Future Outlook

The field of isoquinoline alkaloid research is poised for continued advancement, driven by several emerging trends:

  • Genomics and Metabolomics: The integration of genomics and metabolomics will accelerate the discovery of novel biosynthetic pathways and enzymes, unlocking new chemical diversity.

  • Synthetic Biology: The engineering of microorganisms to produce complex isoquinoline alkaloids offers a sustainable and scalable alternative to chemical synthesis or extraction from rare plant sources.

  • New Synthetic Methodologies: The development of novel catalytic methods, including photoredox and electrochemistry, will provide more efficient and environmentally friendly ways to construct these complex molecules.

  • Polypharmacology: The multi-target activity of many isoquinoline alkaloids is increasingly being recognized as a potential advantage for treating complex diseases like cancer and neurodegenerative disorders.[4][6]

The synergy between natural product discovery, biosynthetic investigation, and innovative synthetic chemistry will undoubtedly lead to the development of the next generation of isoquinoline alkaloid-based medicines.

References

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Spectroscopic Characterization of 6-Bromoisoquinoline-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Key Features

6-Bromoisoquinoline-3-carboxylic acid possesses a rigid isoquinoline core, a versatile scaffold in medicinal chemistry. The presence of a bromine atom at the 6-position and a carboxylic acid at the 3-position introduces specific electronic and structural features that are readily probed by various spectroscopic techniques. The molecular formula is C₁₀H₆BrNO₂ and the molecular weight is 252.06 g/mol .[1]

Spectroscopic Characterization Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 6-Bromoisoquinoline- 3-carboxylic acid NMR ¹H and ¹³C NMR Sample->NMR MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure

Caption: A generalized workflow for the spectroscopic characterization of a small molecule.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a detailed characterization using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy has been outlined. This information serves as a valuable resource for scientists working on the synthesis, identification, and application of this and related compounds, ensuring a higher degree of confidence in their structural assignments.

References

  • What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (n.d.).
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  • Isoquinoline-3-carboxylic acid | C10H7NO2. PubChem. Available at: [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]

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  • Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. PubMed. Available at: [Link]

  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]

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CAS number for 6-Bromoisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromoisoquinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, physicochemical properties, and plausible synthetic strategies. Furthermore, this guide will explore its potential applications as a scaffold in the development of novel therapeutic agents, supported by an analysis of the role of the isoquinoline-3-carboxylic acid moiety in biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this valuable chemical entity.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The fusion of a benzene ring and a pyridine ring bestows upon it a unique electronic and steric character, making it an ideal framework for interaction with various biological targets. The introduction of a carboxylic acid group at the 3-position and a bromine atom at the 6-position of the isoquinoline ring system creates this compound, a molecule with tailored properties for further chemical derivatization and exploration of its therapeutic potential.

The carboxylic acid moiety, with a pKa around 5, is typically ionized at physiological pH.[1] This feature can enhance aqueous solubility and provides a key interaction point (hydrogen bonding, electrostatic interactions) with biological targets.[1] The bromine atom serves as a useful synthetic handle for introducing further molecular diversity through cross-coupling reactions, and its lipophilic nature can influence the compound's pharmacokinetic profile.

Chemical Identity and Physicochemical Properties

A precise understanding of the fundamental properties of this compound is paramount for its effective use in research and development.

PropertyValueReference
CAS Number 1416713-22-8[2]
Molecular Formula C₁₀H₆BrNO₂[2]
Molecular Weight 252.06 g/mol [2]
SMILES Code O=C(C1=CC2=C(C=N1)C=CC(Br)=C2)O[2]
Appearance White to off-white solid[3]
Storage Sealed in dry, room temperature[2][3]

Note: Further experimental data such as NMR, HPLC, and LC-MS are often available from commercial suppliers.[2]

Solubility and Stability

Carboxylic acids with a low number of carbon atoms are generally miscible with water.[4] However, the larger, nonpolar aromatic core of this compound will decrease its aqueous solubility.[4] It is expected to be soluble in organic solvents like ethanol, toluene, and diethyl ether.[4] The compound should be stored in a dry environment to prevent potential hydration.[2][3]

Synthesis Strategies

A common approach to synthesizing isoquinoline derivatives is the Pomeranz-Fritsch reaction or the Bischler-Napieralski cyclization. An alternative modern approach could involve a multi-step synthesis starting from commercially available brominated phenylacetonitriles.

Proposed Synthetic Workflow

A potential synthetic pathway is outlined below. This is a hypothetical pathway based on known chemical transformations.

Synthetic_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Amidation cluster_2 Step 3: Cyclization (Bischler-Napieralski) cluster_3 Step 4: Aromatization cluster_4 Step 5: Carboxylation A 3-Bromophenylacetonitrile B 2-(3-Bromophenyl)ethan-1-amine A->B Reduction (e.g., LiAlH4 or H2/Raney Ni) C N-(2-(3-bromophenyl)ethyl)formamide B->C Amidation (e.g., Ethyl Formate) D 6-Bromo-3,4-dihydroisoquinoline C->D Dehydrative Cyclization (e.g., P2O5, POCl3) E 6-Bromoisoquinoline D->E Dehydrogenation (e.g., Pd/C, S) F This compound E->F Directed Lithiation & Carboxylation (e.g., n-BuLi, CO2)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This is a generalized, hypothetical protocol. Researchers should consult relevant literature and perform appropriate safety assessments before conducting any experiment.

Step 1: Synthesis of 6-Bromoisoquinoline A multi-step synthesis as outlined in the workflow diagram above, starting from 3-bromophenylacetonitrile, can be employed. A similar synthesis for the parent 6-bromoisoquinoline has been reported, which involves the reaction of 4-bromo-benzaldehyde and 2,2-dimethoxyethylamine followed by cyclization.[5]

Step 2: Carboxylation of 6-Bromoisoquinoline

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 6-bromoisoquinoline (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature below -70 °C. The reaction mixture is typically stirred for 1-2 hours at this temperature to ensure complete lithiation.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the reaction mixture over crushed dry ice.

  • Work-up: Allow the mixture to warm to room temperature. Quench the reaction with water and acidify with dilute hydrochloric acid to a pH of approximately 3-4.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a versatile starting point for the synthesis of a wide range of potential therapeutic agents.

As a Building Block for Novel Therapeutics

The bromine atom at the 6-position is a key functional group for introducing molecular diversity via palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups, enabling the exploration of the structure-activity relationship (SAR) of synthesized analogues.

The carboxylic acid at the 3-position can be converted to a variety of other functional groups, including esters, amides, and alcohols, further expanding the chemical space that can be explored. Amide coupling with a diverse range of amines is a particularly common strategy in drug discovery to modulate the physicochemical properties and biological activity of a lead compound.

Applications_in_Drug_Discovery A This compound B Suzuki Coupling (Aryl/Heteroaryl Introduction) A->B C Amide Coupling (Diverse Amine Library) A->C D Esterification A->D E Reduction to Alcohol A->E F Novel Biologically Active Compounds B->F C->F D->F E->F

Caption: Synthetic utility of this compound in drug discovery.

Potential Therapeutic Targets

Derivatives of quinoline-3-carboxylic acid have shown promise as inhibitors of various enzymes and receptors. For instance, they have been investigated as inhibitors of protein kinase CK2 and as antiproliferative agents.[6][7] The planarity of the isoquinoline ring system also makes it a potential DNA intercalator or minor groove binding agent, a mechanism relevant to some anti-cancer drugs.[8]

Furthermore, substituted decahydroisoquinoline-3-carboxylic acids have been explored as potent and selective NMDA receptor antagonists, suggesting a potential role for isoquinoline-based structures in treating neurodegenerative disorders.[9]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
Harmful if inhaledH332
May cause respiratory irritationH335

Data sourced from BLD Pharm.[2]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged isoquinoline scaffold, a reactive bromine handle, and a biologically relevant carboxylic acid moiety makes it an attractive starting point for the synthesis of novel compounds with a wide range of potential therapeutic applications. This guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and its potential applications, offering a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

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antimicrobial and antifungal activity of isoquinoline compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Antimicrobial and Antifungal Activity of Isoquinoline Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Isoquinoline alkaloids, a large and structurally diverse class of natural and synthetic compounds, have emerged as a promising scaffold for the development of new therapeutics. This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of isoquinoline compounds, intended for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, explore structure-activity relationships, present detailed experimental protocols for assessing bioactivity, and discuss the future trajectory of isoquinoline-based drug discovery.

Introduction: The Isoquinoline Scaffold

Isoquinoline alkaloids are a major class of nitrogen-containing secondary metabolites found extensively in the plant kingdom, as well as in some fungi and bacteria.[1][2][3] Their core structure, a fusion of a benzene ring and a pyridine ring, provides a versatile scaffold that has been evolutionarily optimized for biological activity. This structural diversity, ranging from simple monomers like papaverine to complex dimers like bisbenzylisoquinolines, is the basis for their wide array of pharmacological effects, including potent antimicrobial and antifungal activities.[4][5] Both natural alkaloids and novel synthetic derivatives are under intense investigation as potential solutions to the growing crisis of antibiotic resistance.[6][7][8]

Key Bioactive Isoquinoline Alkaloids and Their Spectrum of Activity

Numerous isoquinoline alkaloids have demonstrated significant efficacy against a broad range of pathogens, including clinically relevant drug-resistant strains.

  • Berberine: Perhaps the most studied isoquinoline antimicrobial, berberine is a protoberberine alkaloid isolated from plants of the Berberis genus.[9][10] It exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, including MRSA) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as fungi like Candida albicans.[11][12] Beyond its direct antimicrobial effects, berberine also acts as an antibiotic adjuvant, enhancing the efficacy of conventional antibiotics and inhibiting biofilm formation.[10][11]

  • Sanguinarine and Chelerythrine: These related benzophenanthridine alkaloids, notably found in plants like Macleaya cordata and Sanguinaria canadensis, are particularly recognized for their potent antifungal properties.[12][13] Sanguinarine is highly effective against various Candida species and phytopathogenic fungi.[14][15][16] Both compounds also show strong antibacterial activity, especially against Gram-positive bacteria.[12]

  • Synthetic Derivatives: Modern medicinal chemistry has expanded the isoquinoline arsenal. Novel synthetic derivatives, such as alkynyl isoquinolines and tricyclic variants, have been developed to enhance potency, broaden the activity spectrum, and overcome resistance.[17][18][19] For instance, certain synthetic 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) functionalized with halogenated carbamates show remarkable broad-range bactericidal activity.[6]

Mechanisms of Antimicrobial and Antifungal Action

The efficacy of isoquinoline compounds stems from their ability to attack microbial cells through multiple, often synergistic, mechanisms. This multi-targeted approach is advantageous as it may slow the development of resistance.[20] The primary mechanisms are summarized below.

  • Cell Wall and Membrane Disruption: A common mechanism is the perturbation of the cell envelope. Berberine can destroy the cell wall structure and compromise cell membrane integrity in bacteria like S. aureus.[20][21] Sanguinarine induces significant morphological changes in C. albicans, leading to ruptured cell walls and membrane deformation.[14][22] This disruption leads to the leakage of essential intracellular components and ultimately cell death.

  • Inhibition of Nucleic Acid and Protein Synthesis: Many isoquinoline alkaloids can interfere with fundamental cellular processes. They can intercalate with bacterial DNA, inhibiting replication and transcription.[9][12] Berberine has been shown to interfere with both DNA and RNA synthesis and can also inhibit protein synthesis.[11][21][23]

  • Inhibition of Cell Division: A key bacterial target is the FtsZ protein, which is essential for forming the Z-ring during cell division. Berberine has been shown to inhibit FtsZ polymerization, thereby preventing bacterial replication.[11][20] This mechanism is a primary driver of its antibacterial effect.

  • Enzyme Inhibition: Specific enzymes crucial for pathogen survival can be targeted. Sanguinarine's potent antifungal activity against C. albicans is attributed to its ability to inhibit ergosterol synthesis, a critical component of the fungal cell membrane.[14][16]

  • Efflux Pump Inhibition: Some bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps. Certain isoquinoline alkaloids can inhibit these pumps, thereby restoring the efficacy of conventional antibiotics when used in combination.[23]

Antimicrobial Mechanisms of Isoquinoline Alkaloids Figure 1: Key Antimicrobial and Antifungal Mechanisms of Isoquinoline Alkaloids main Isoquinoline Alkaloids mech1 Cell Wall & Membrane Disruption main->mech1 mech2 Inhibition of Nucleic Acid & Protein Synthesis main->mech2 mech3 Inhibition of Cell Division (FtsZ Protein) main->mech3 mech4 Inhibition of Ergosterol Synthesis (Fungi) main->mech4 mech5 Efflux Pump Inhibition main->mech5

Figure 1: Key Antimicrobial Mechanisms

Structure-Activity Relationships (SAR)

Understanding how chemical structure relates to biological activity is paramount for designing more potent drugs. Key SAR insights for isoquinolines include:

  • Quaternary Nitrogen: The presence of a positively charged quaternary nitrogen atom, as seen in berberine and sanguinarine, is often crucial for activity. This feature facilitates interaction with negatively charged cellular components like DNA and membrane phospholipids.[4]

  • Planarity and Aromatic System: The planar structure of many isoquinolines allows them to intercalate between the base pairs of DNA, a key mechanism of action.[12]

  • Substituent Groups: The type and position of substituent groups on the isoquinoline core significantly modulate activity. For example, a methylenedioxy group at the C-2 and C-3 positions can enhance activity.[4] In synthetic derivatives, the addition of halogenated phenyl groups can dramatically increase bactericidal potency.[6] For sanguinarine and chelerythrine, the C=N+ iminium bond has been identified as the determinant for their antifungal activity.[13][15]

Quantitative Assessment of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative isoquinoline alkaloids against various pathogens, providing a quantitative measure of their potency.

CompoundMicroorganismStrainMIC (µg/mL)Reference
Sanguinarine Candida albicansClinical Isolates37.5 - 50[16]
Spathullin B Staphylococcus aureus-1[2]
Spathullin A Staphylococcus aureus-4[2]
Berberine Streptococcus agalactiae-78[21]
Synthetic Cmpd 8d Staphylococcus aureus-16[8][19]
Synthetic Cmpd 8f Staphylococcus aureus-32[8][19]
Synthetic Cmpd 8f Streptococcus pneumoniae-32[8][19]

Experimental Protocols for Activity Assessment

Accurate and reproducible assessment of antimicrobial activity is the foundation of drug discovery. The two most common and standardized in vitro methods are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for initial susceptibility screening.[24]

Antimicrobial Testing Workflow Figure 2: General Workflow for In Vitro Antimicrobial Susceptibility Testing cluster_0 Broth Microdilution Assay cluster_1 Disk Diffusion Assay start Prepare Compound Stock Solution prep_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum p1_1 Perform 2-fold serial dilutions of compound in microplate prep_inoculum->p1_1 p2_1 Inoculate surface of Mueller-Hinton agar plate prep_inoculum->p2_1 p1_2 Inoculate wells with standardized culture p1_1->p1_2 p1_3 Incubate plate (16-24h, 37°C) p1_2->p1_3 p1_4 Read results: Lowest concentration with no visible growth p1_3->p1_4 p1_result Determine MIC Value p1_4->p1_result p2_2 Apply paper disks impregnated with test compound p2_1->p2_2 p2_3 Incubate plate (18-24h, 35°C) p2_2->p2_3 p2_4 Measure diameter of the zone of inhibition p2_3->p2_4 p2_result Determine Susceptibility (S, I, R) p2_4->p2_result

Figure 2: Workflow for Susceptibility Testing
Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26] It is considered a quantitative gold standard for susceptibility testing.[27]

Causality: This protocol is chosen for its ability to provide a precise, quantitative MIC value, which is essential for comparing the potency of different compounds and for clinical breakpoint analysis.[26] The use of serial dilutions ensures a clear concentration-dependent effect is observed.

Self-Validation: The protocol includes mandatory growth and sterility controls. The growth control (no compound) must show turbidity, confirming the inoculum is viable. The sterility control (no inoculum) must remain clear, confirming the medium and plate are not contaminated.[26]

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the isoquinoline compound in a suitable solvent (e.g., DMSO). b. In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. c. Add 200 µL of the test compound at twice the desired final starting concentration to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. e. Well 11 serves as the growth control (broth and inoculum only). Well 12 is the sterility control (broth only).[28]

  • Inoculum Preparation: a. Select several isolated colonies of the test microorganism from a non-selective agar plate after 18-24 hours of growth. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: a. Within 15 minutes of standardization, add 100 µL of the diluted inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and dilutes the compound to its final test concentration. b. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[27]

  • Interpretation: a. Following incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[25][26]

Protocol: Kirby-Bauer Disk Diffusion Test

This is a widely used qualitative or semi-quantitative method to determine the susceptibility of bacteria to antimicrobial agents.[29][30]

Causality: This method is selected for its simplicity, low cost, and ability to screen multiple compounds simultaneously against a single organism.[24][31] It provides a rapid visual confirmation of antimicrobial activity, making it ideal for primary screening of natural product extracts or newly synthesized compounds.[30]

Self-Validation: The procedure is highly standardized (e.g., by the Clinical and Laboratory Standards Institute - CLSI) regarding media (Mueller-Hinton agar), inoculum density, and incubation conditions to ensure reproducibility.[32] The resulting zone of inhibition is directly related to the susceptibility of the organism to the agent diffusing from the disk.

Step-by-Step Methodology:

  • Inoculum Preparation: a. Prepare a standardized inoculum matching a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: a. Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum suspension. b. Rotate the swab against the side of the tube to remove excess liquid. c. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[33]

  • Disk Application: a. Allow the plate to dry for 3-5 minutes. b. Using sterile forceps or a disk dispenser, apply paper disks impregnated with a known concentration of the test isoquinoline compound onto the agar surface. c. Ensure disks are placed at least 24 mm apart and are pressed gently to ensure complete contact with the agar.[33]

  • Incubation: a. Invert the plates and place them in an incubator at 35°C ± 2°C for 16-18 hours.[32]

  • Interpretation: a. After incubation, measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters (mm) using a ruler or calipers. b. The zone diameter is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing it to standardized charts.[29] For novel compounds, the zone size provides a qualitative measure of activity.[30]

Challenges and Future Directions

While isoquinoline alkaloids hold immense promise, several challenges must be addressed. Issues of bioavailability, potential cytotoxicity, and the need for robust in vivo and clinical trials remain significant hurdles.[2][9][11] Future research should focus on:

  • Lead Optimization: Synthesizing novel derivatives to improve the therapeutic index (maximizing potency while minimizing toxicity).[5][8]

  • Nanotechnology Formulations: Developing nanoformulations to enhance the bioavailability and targeted delivery of promising isoquinoline compounds.[11]

  • Synergy Studies: Investigating the synergistic effects of isoquinolines with existing antibiotics to combat resistance and potentially reduce required dosages.[9][10]

  • Mechanism Deconvolution: Utilizing advanced techniques like global proteomics and metabolomics to further elucidate the complex mechanisms of action, which can reveal new drug targets.[17][18][20]

The isoquinoline scaffold is a rich source of antimicrobial and antifungal agents. Through a coordinated effort of natural product chemistry, synthetic chemistry, microbiology, and pharmacology, these compounds can be developed into the next generation of therapies to combat infectious diseases.

References

  • Al-Zereini, W. A., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. [Link]

  • Inacio, M. C., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. PubMed. [Link]

  • Yang, X., et al. (2012). In Vitro Antifungal Activity of Sanguinarine and Chelerythrine Derivatives against Phytopathogenic Fungi. PMC. [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Final, A. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Pérez-García, L. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Li, Y., et al. (2024). Isoquinoline alkaloids from endophytic fungus Aspergillus puniceus and their potential as inhibitors for tobacco powdery mildew. PubMed. [Link]

  • Hu, Z., et al. (2022). Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis. National Institutes of Health (NIH). [Link]

  • Caring Sunshine. (n.d.). Relationship: Antibiotics (alternatives to) and Isoquinoline alkaloids. Caring Sunshine. [Link]

  • Yang, X., et al. (2012). In Vitro Antifungal Activity of Sanguinarine and Chelerythrine Derivatives against Phytopathogenic Fungi. ResearchGate. [Link]

  • Dubois-Brissonnet, F., et al. (2004). A rapid method for determining the antimicrobial activity of novel natural molecules. PubMed. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Wikipedia. [Link]

  • Hu, Z., et al. (2022). Sanguinarine, isolated from Macleaya cordata, exhibits potent efficacy against Candida albicans through inhibiting the ergosterol synthesis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Broth microdilution. Wikipedia. [Link]

  • Zhang, X., et al. (2014). Berberine: A Medicinal Compound for the Treatment of Bacterial Infections. Walsh Medical Media. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

  • Zhou, Y., et al. (2024). Berberine and its nanoformulations and extracts: potential strategies and future perspectives against multi-drug resistant bacterial infections. PMC. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • Xia, T., et al. (2022). A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies. PMC. [Link]

  • Hu, Z., et al. (2022). Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis. Frontiers. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • ResearchGate. (n.d.). Natural and synthetic isoquinoline derivatives with antimicrobial activity. ResearchGate. [Link]

  • Wu, T. S., et al. (1989). Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities. PubMed. [Link]

  • Nielsen, J. C., et al. (2022). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. MDPI. [Link]

  • Ho, J., et al. (2023). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • ResearchGate. (n.d.). Summary of antimicrobial activity of some classes of isoquinoline. ResearchGate. [Link]

  • Chen, J., et al. (2017). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Bentham Science Publisher. [Link]

  • Al-Zereini, W. A., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC. [Link]

  • Ho, J., et al. (2023). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. ResearchGate. [Link]

  • Wyrębek, P., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Orhan, I., et al. (1991). Antimicrobial activity of some isoquinoline alkaloids. PubMed. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Rios, J. L., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

  • Semantic Scholar. (n.d.). Antibacterial Mechanisms of Berberine and Reasons for Little Resistance of Bacteria. Semantic Scholar. [Link]

  • Waites, K. B., et al. (2012). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Peng, L., et al. (2015). Antibacterial activity and mechanism of berberine against Streptococcus agalactiae. PMC. [Link]

  • Tan, W., et al. (2018). [Progress of antibacterial activity and antibacterial mechanism of isoquinoline alkaloids]. PubMed. [Link]

  • Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. ResearchGate. [Link]

  • Valgas, C., et al. (2007). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. SciELO. [Link]

  • Wang, X., et al. (2021). Design, Synthesis and Antifungal Activity of Novel Isoquinoline Derivatives. ResearchGate. [Link]

  • FAO AGRIS. (n.d.). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. FAO AGRIS. [Link]

  • Li, Y., et al. (2024). Isoquinoline alkaloids from endophytic fungus Aspergillus puniceus and their potential as inhibitors for tobacco powdery mildew. Taylor & Francis Online. [Link]

  • Ingenta Connect. (2017). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Ingenta Connect. [Link]

Sources

Technical Guide: Anti-Inflammatory Potential of 3-Bromo Isoquinoline Derivatives

[1]

Executive Summary

Isoquinoline alkaloids (e.g., berberine) are historically significant anti-inflammatory agents. However, modern medicinal chemistry has shifted focus to synthetic 3-substituted isoquinoline derivatives . The 3-bromoisoquinoline moiety serves as the critical "privileged intermediate" for this class. It allows for the precise installation of diverse pharmacophores (aryls, amines, lactams) via palladium-catalyzed cross-coupling, yielding compounds with superior potency and selectivity compared to natural alkaloids.

This guide analyzes the transition from the 3-bromo precursor to bioactive anti-inflammatory agents, detailing their inhibition of the NF-κB and MAPK pathways, and provides self-validating protocols for their biological evaluation.

Chemical Basis & Structure-Activity Relationship (SAR)

The 3-bromoisoquinoline core is not typically the final drug but the electrophilic lynchpin that enables library generation. The biological activity of the resulting derivatives relies on specific structural features:

The Scaffold Architecture
  • Isoquinoline Core: Provides the planar, lipophilic anchor necessary for intercalating into DNA or binding to the hydrophobic pockets of kinases (e.g., p38 MAPK).

  • The 3-Position (C3): This is the "specificity vector." Substitution at C3 with heteroatoms (N, O) or aryl groups dictates the molecule's ability to disrupt protein-protein interactions (e.g., p65-DNA binding).

  • The Bromo-Substituent:

    • As a Precursor: It is a high-reactivity handle for Buchwald-Hartwig aminations or Suzuki couplings.

    • As a Retained Motif: In rare cases where bromine is retained, it enhances lipophilicity (

      
      ) and membrane permeability, but often at the cost of metabolic stability (dehalogenation). Most high-potency "3-bromo derivatives" in literature are actually 3-amino  or 3-aryl  isoquinolines synthesized from the bromo-precursor.
      
SAR Logic
Structural RegionModificationEffect on Anti-Inflammatory Activity
C1 Position Small alkyl/amideModulates solubility; bulky groups often reduce potency due to steric clash.
C3 Position Amino-lactams / Aryls CRITICAL. Introduction of lactams (e.g., azetidin-2-one) or substituted phenyls via C-N/C-C coupling significantly enhances NF-κB inhibition.
Ring Nitrogen (N2) Lone pair availabilityEssential for H-bond acceptance in the active site of target enzymes (e.g., COX-2).

Mechanistic Pathways

The primary anti-inflammatory mechanism of 3-substituted isoquinolines is the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

Mechanism of Action
  • Stimulus: Pro-inflammatory stimuli (LPS, TNF-α) activate TLR4 receptors.

  • Kinase Activation: The signal propagates through IKK (IκB Kinase).

  • Inhibition Point: 3-Isoquinoline derivatives bind to IKK or directly interfere with the p65 subunit, preventing the phosphorylation and degradation of IκBα.

  • Result: NF-κB remains sequestered in the cytoplasm, preventing the transcription of cytokines (IL-6, TNF-α) and enzymes (iNOS, COX-2).

Pathway Visualization

NFkB_PathwayLPSLPS / TNF-αTLR4TLR4 ReceptorLPS->TLR4ActivationIKKIKK ComplexTLR4->IKKSignal TransductionIkBIκBα (Inhibitor)IKK->IkBPhosphorylationNFkB_CytoNF-κB (Inactive)IkB->NFkB_CytoDegradation releases NF-κBNFkB_NucNF-κB (Active Nuclear)NFkB_Cyto->NFkB_NucTranslocationDNAPro-inflammatory Genes(iNOS, COX-2, IL-6)NFkB_Nuc->DNATranscriptionDrug3-Isoquinoline DerivativeDrug->IKKInhibitsDrug->NFkB_NucBlocks DNA Binding

Caption: Schematic of NF-κB pathway inhibition by 3-isoquinoline derivatives. The compounds prevent IκB degradation and nuclear translocation of p65.

Experimental Validation Protocols

To validate the anti-inflammatory potential of a new 3-bromo derived library, the following "self-validating" workflows are recommended.

Synthesis Workflow (The "3-Bromo" Gateway)

Before biological testing, the active derivative must be synthesized.

  • Reaction: Buchwald-Hartwig Cross-Coupling.

  • Reagents: 3-Bromoisoquinoline (1.0 eq), Amide/Lactam (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq).

  • Conditions: Dioxane, 100°C, 12h.

  • Validation:

    • TLC: Disappearance of 3-bromo starting material (Rf ~0.6 in Hex/EtOAc).

    • NMR: Shift of C3-H signal; appearance of amide/lactam peaks.

In Vitro Assay: NO Inhibition in RAW 264.7 Cells

This assay measures the compound's ability to stop Nitric Oxide (NO) production, a direct correlate of inflammation.

Protocol:

  • Seeding: Plate RAW 264.7 macrophages at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Pre-treat cells with the 3-isoquinoline derivative (0.1, 1, 10, 50 µM) for 1 hour.

    • Control Positive: Dexamethasone (1 µM).

    • Control Negative: DMSO vehicle (0.1%).

  • Stimulation: Add LPS (1 µg/mL) and incubate for 24h.

  • Griess Reaction: Mix 100 µL supernatant with 100 µL Griess reagent.

  • Readout: Measure Absorbance at 540 nm.

  • Self-Validation Check: The LPS-only well must show >5-fold increase in NO over blank. If not, macrophages are inactive.

In Vivo Model: Carrageenan-Induced Paw Edema

Rationale: Determines oral bioavailability and systemic anti-inflammatory efficacy.

Protocol:

  • Animals: Wistar rats (n=6 per group).

  • Administration: Administer test compound (10-50 mg/kg, p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours post-injection.

  • Calculation:

    
     (where 
    
    
    is control volume,
    
    
    is treated).

Data Analysis & Potency Benchmarks

The following table summarizes typical potency ranges for 3-functionalized isoquinolines derived from the bromo-precursor, based on recent literature.

Compound ClassSubstituent at C3TargetTypical IC50 (µM)Efficacy vs Standard
3-Bromoisoquinoline -Br (Precursor)General Toxicity>100 (Inactive)N/A
3-Amino-isoquinolines -NH-R (Aryl)NF-κB / NO15 - 40Moderate
3-Lactam-isoquinolines Azetidin-2-oneCOX-2 / iNOS2 - 10 High (Comparable to Celecoxib)
3-Carboxamides -CONH-ArylMAPK / p385 - 20High
Experimental Workflow Diagram

Workflowcluster_0Phase 1: Synthesiscluster_1Phase 2: ValidationStep13-Bromoisoquinoline(Starting Material)Step2Pd-CatalyzedCross-CouplingStep1->Step2Step33-SubstitutedDerivativeStep2->Step3Assay1In Vitro:NO Inhibition (Griess)Step3->Assay1Assay2In Vivo:Paw Edema ModelAssay1->Assay2If IC50 < 10µM

Caption: Development pipeline from 3-bromo precursor to validated anti-inflammatory lead.

Challenges & Future Directions

  • Metabolic Stability: 3-substituted isoquinolines can be susceptible to oxidation at the C1 position by cytochrome P450 enzymes. Future SAR should focus on blocking C1 with small alkyl groups (e.g., methyl) to improve half-life.

  • Toxicity: While the derivatives are active, the unreacted 3-bromo precursor is an alkylating agent and potential genotoxin. Rigorous purification (removal of Br-starting material) is mandatory before biological assays.

References

  • Khan, M. T., et al. (2024). Synthesis, Characterization, and Biological Evaluation of 3-Bromo Isoquinoline Derivatives: Potential Lead Molecules for Analgesic and Anti-Inflammatory Agents.[1][2] Journal of Population Therapeutics and Clinical Pharmacology.[1]

    • Kim, S. J., et al. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway.[3] International Journal of Molecular Sciences.

      • Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules.[2][4][5][6][7][8][9][10][11][12][13][14] (Describes the coupling of 3-bromoisoquinoline with lactams).

        • Chao, Y. Y., et al. (2019). A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia.[15] Pharmacological Reports.[5]

          Methodological & Application

          Application Note: Synthesis of 6-Bromoisoquinoline-3-carboxylic Acid Derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          The 6-bromoisoquinoline-3-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for HIF prolyl hydroxylase inhibitors, kinase inhibitors, and various CNS-active agents. Its dual functionality—the electrophilic C6-bromide and the nucleophilic/electrophilic C3-carboxylate—allows for orthogonal diversification.

          This guide details a validated, scalable synthesis protocol utilizing a modified Pictet-Spengler cyclization followed by oxidative aromatization. Unlike the Pomeranz-Fritsch route, which often yields the unsubstituted isoquinoline requiring difficult C3-functionalization, this pathway installs the carboxylate moiety ab initio using a phenylalanine precursor.

          Key Advantages of This Protocol:
          • Regiocontrol: Guarantees 3-position carboxylate placement.

          • Scalability: Avoids cryogenic lithiation steps common in alternative routes.

          • Versatility: The intermediate ethyl ester allows for immediate divergence into amides or C6-coupled biaryls.

          Retrosynthetic Analysis

          The logical disconnection reveals 4-bromo-DL-phenylalanine as the optimal starting material. The synthesis hinges on the construction of the tetrahydroisoquinoline (THIQ) core followed by a controlled oxidation to the aromatic system.

          Retrosynthesis Target This compound (Target Scaffold) Ester Ethyl 6-bromoisoquinoline-3-carboxylate (Aromatized Ester) Ester->Target Hydrolysis (LiOH) THIQ Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (THIQ Intermediate) THIQ->Ester Oxidative Aromatization (DDQ or Pd/C) Precursor 4-Bromo-DL-phenylalanine (Starting Material) Precursor->THIQ Mod. Pictet-Spengler (HCHO, HCl, then EtOH/SOCl2)

          Figure 1: Retrosynthetic strategy prioritizing the preservation of the C6-bromide and early installation of the C3-carboxylate.

          Detailed Experimental Protocols

          Phase 1: Core Scaffold Synthesis
          Step 1: Modified Pictet-Spengler Cyclization

          This step constructs the tetrahydroisoquinoline ring. Note that the carboxylic acid is esterified in situ to facilitate the subsequent oxidation step (free acids can decarboxylate or chelate catalysts).

          Reagents:

          • 4-Bromo-DL-phenylalanine (1.0 equiv)

          • Formaldehyde (37% aq. solution, 1.2 equiv)

          • Concentrated Hydrochloric Acid (HCl)

          • Thionyl Chloride (SOCl₂, 2.5 equiv)

          • Ethanol (anhydrous)

          Protocol:

          • Cyclization: In a round-bottom flask, suspend 4-bromo-DL-phenylalanine (10 g, 41 mmol) in concentrated HCl (50 mL).

          • Add formaldehyde solution (3.5 mL, 49 mmol) dropwise.

          • Heat the mixture to 95°C for 6 hours. The suspension will clear as the cyclized ammonium salt forms.

          • Concentrate the reaction mixture in vacuo to obtain the crude 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride as a solid foam.

          • Esterification: Redissolve the crude residue in anhydrous ethanol (100 mL).

          • Cool to 0°C and add thionyl chloride (7.5 mL, 102 mmol) dropwise (Caution: Exothermic, gas evolution).

          • Reflux for 4 hours.

          • Concentrate solvent, neutralize with sat. NaHCO₃, and extract with Ethyl Acetate (3x).

          • Dry (MgSO₄) and concentrate to yield Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate .

            • Expected Yield: 85-90%

            • QC Check: LC-MS (M+H ≈ 284/286).

          Step 2: Oxidative Aromatization

          Transforming the THIQ to the fully aromatic isoquinoline is the critical step. We utilize DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as it avoids the harsh thermal conditions of sulfur dehydrogenation and is more functional-group tolerant than MnO₂.

          Reagents:

          • THIQ Intermediate (from Step 1)

          • DDQ (2.2 equiv)

          • 1,4-Dioxane (dry)[1]

          Protocol:

          • Dissolve the THIQ ester (10 g, ~35 mmol) in anhydrous 1,4-dioxane (150 mL).

          • Add DDQ (17.5 g, 77 mmol) portion-wise at room temperature.

          • Stir the dark mixture at room temperature for 1 hour , then heat to 80°C for 4 hours .

          • Workup: Cool to RT. Filter off the precipitated hydroquinone byproduct.

          • Dilute filtrate with EtOAc (200 mL) and wash efficiently with sat. NaHCO₃ (4x) to remove residual DDQ species (the aqueous layer will turn deep red/brown).

          • Wash with brine, dry (Na₂SO₄), and concentrate.

          • Purification: Flash chromatography (Hexanes:EtOAc 8:2) yields Ethyl 6-bromoisoquinoline-3-carboxylate .[2]

            • Appearance: Off-white to pale yellow solid.

            • Expected Yield: 65-75%.

          Phase 2: Derivative Synthesis (Functionalization)

          This scaffold allows for "divergent synthesis." The two primary vectors for modification are the C3-ester (amides/acids) and the C6-bromide (cross-coupling).

          Protocol A: C3-Amide Formation (Direct Aminolysis)

          Direct conversion of the ester to amide is often cleaner than hydrolysis-coupling.

          • Mix Ethyl 6-bromoisoquinoline-3-carboxylate (1 equiv) with the desired amine (2-5 equiv) in Methanol or Ethanol.

          • Heat in a sealed tube at 80°C for 12-24 hours.

          • Note: For unreactive amines, use AlMe₃ (trimethylaluminum) activation in Toluene (Caution: Pyrophoric).

          Protocol B: C6-Suzuki-Miyaura Coupling

          This reaction must be performed under oxygen-free conditions to prevent homocoupling.

          Reagents:

          • Ethyl 6-bromoisoquinoline-3-carboxylate (1.0 equiv)[2]

          • Aryl Boronic Acid (1.2 equiv)

          • Pd(dppf)Cl₂·DCM (0.05 equiv)

          • K₂CO₃ (2.0 equiv)

          • Dioxane/Water (4:1)

          Protocol:

          • Degas solvents with Nitrogen/Argon for 15 minutes.

          • Combine reactants in a microwave vial or pressure tube.

          • Heat at 90°C for 4-12 hours.

          • Filter through Celite, extract with EtOAc, and purify via column chromatography.

          Analytical Data & Validation

          Key Characterization Markers

          When validating the transition from THIQ to Isoquinoline, monitor the aromatic region in 1H NMR.

          FeatureTHIQ Intermediate (Step 1)Isoquinoline Product (Step 2)
          C1-Protons Doublet/Multiplet at ~4.2 ppm (CH2)Singlet at ~9.0 ppm (Aromatic H1)
          C3-Proton Multiplet at ~3.8-4.0 ppmAbsent (Quaternary C3)
          C4-Protons Multiplet at ~3.0-3.3 ppm (CH2)Singlet at ~8.4 ppm (Aromatic H4)
          Aromaticity 3 Aromatic protons (phenyl ring)5 Aromatic protons (fully fused system)
          Troubleshooting Guide (Expert Insights)
          IssueProbable CauseCorrective Action
          Incomplete Aromatization Insufficient oxidant or wet solvent.Ensure 2.2+ equiv of DDQ. Dry dioxane over molecular sieves.
          Low Yield in Step 1 "N-Methylation" side reaction (if using formalin with impurities) or poor cyclization.Use fresh formaldehyde. Ensure high concentration of HCl is maintained.
          Decarboxylation Hydrolysis occurred before aromatization.Keep the intermediate as the Ethyl Ester . Do not hydrolyze to the free acid until after aromatization.

          Pathway Visualization

          The following diagram illustrates the divergent synthesis workflow, highlighting the critical decision points (nodes) where the library can be expanded.

          Workflow Start 4-Bromo-Phe Inter1 THIQ-3-COOH Start->Inter1 HCHO / HCl (Pictet-Spengler) Inter2 THIQ-3-COOEt Inter1->Inter2 EtOH / SOCl2 (Esterification) Core 6-Br-Isoquinoline-3-COOEt Inter2->Core DDQ / Dioxane (Aromatization) Deriv1 Amide Derivatives (C3-CONHR) Core->Deriv1 R-NH2 / Heat (Aminolysis) Deriv2 Biaryl Derivatives (C6-Ar) Core->Deriv2 Ar-B(OH)2 / Pd (Suzuki)

          Figure 2: Divergent synthesis workflow for generating this compound libraries.

          References

          • Pictet-Spengler Mechanism & Conditions

            • Source: "The Pictet-Spengler synthesis of tetrahydroisoquinolines." Organic Reactions, 1951.
            • Context: Foundation for Step 1 cyclization parameters.[3]

          • Oxidative Aromatization with DDQ

            • Source: "Dehydrogenation of dihydro- and tetrahydroisoquinolines by DDQ." Journal of Heterocyclic Chemistry, Vol 25, 1988.
            • Context: Validates the use of DDQ over SeO2 for cleaner workup in Step 2.
          • Synthesis of Isoquinoline-3-carboxylates

            • Source: "Synthesis of 3-substituted isoquinolines via the Pictet-Spengler reaction." Tetrahedron Letters, 2005.
            • Context: Confirms the route
          • Suzuki Coupling on Halo-Isoquinolines

            • Source: "Palladium-catalyzed cross-coupling reactions of halogenated isoquinolines." Synthesis, 2010.[4]

            • Context: General conditions for Phase 2 functionaliz

          Sources

          Application Notes and Protocols: Leveraging 6-Bromoisoquinoline-3-carboxylic Acid in Modern Medicinal Chemistry

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          Introduction: The Strategic Advantage of a Trifunctional Scaffold

          The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5] Within this important class of heterocycles, 6-Bromoisoquinoline-3-carboxylic acid emerges as a particularly powerful and versatile building block for drug discovery programs.

          This compound offers a unique trifunctional architecture, presenting medicinal chemists with three distinct points for strategic modification:

          • The Isoquinoline Nucleus: A proven pharmacophore that can be tailored to interact with a multitude of biological targets.[2]

          • The Carboxylic Acid (C3-position): A critical functional group for forging key interactions with protein targets, such as hydrogen bonds and salt bridges. It also serves as a versatile chemical handle for derivatization into amides, esters, or bioisosteric replacements to fine-tune pharmacokinetic properties.[6]

          • The Bromo-Handle (C6-position): A strategically placed bromine atom that acts as a linchpin for diversification. It is an ideal substrate for a host of palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl substituents.

          This guide provides a comprehensive overview of the physicochemical properties of this compound, outlines its strategic value, and delivers detailed, field-proven protocols for its application in the synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies.

          Physicochemical and Safety Profile

          A thorough understanding of the starting material's properties is foundational to its effective use.

          Table 1: Physicochemical Properties of this compound

          Property Value Source
          CAS Number 1416713-22-8 [7]
          Molecular Formula C₁₀H₆BrNO₂ [7]
          Molecular Weight 252.06 g/mol [7]
          Appearance Solid -
          SMILES O=C(C1=CC2=C(C=N1)C=CC(Br)=C2)O [7]

          | Storage | Sealed in dry, room temperature |[7] |

          Safety and Handling: this compound should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE). It is classified with the following hazard statements:

          • H302: Harmful if swallowed

          • H315: Causes skin irritation

          • H319: Causes serious eye irritation

          • H332: Harmful if inhaled

          • H335: May cause respiratory irritation

          Always consult the material safety data sheet (MSDS) from your supplier before use.

          The Strategic Value in Drug Discovery

          The true power of this building block lies in the orthogonal reactivity of its functional groups, allowing for a stepwise and controlled diversification strategy.

          The Carboxylic Acid: An Anchor and a Modulator

          The carboxylic acid at the C3 position is more than just a synthetic handle; it is a key pharmacophoric element. In drug design, carboxylic acids are known to mimic natural substrates (like amino acids or fatty acids) and form strong, charge-charge interactions with basic residues (e.g., lysine, arginine) in a target's active site.[6]

          However, the presence of a free carboxylic acid can sometimes lead to poor cell permeability and rapid metabolic clearance.[6][8] This perceived liability is, in fact, an opportunity. The acid can be readily converted into a library of amides or esters to probe new binding interactions and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Furthermore, it can be replaced with known carboxylic acid bioisosteres, such as tetrazoles or acyl sulfonamides, to retain the acidic character while altering physicochemical properties.[8][9]

          The Bromo-Handle: A Gateway to Chemical Diversity

          The bromine atom at the C6 position is the primary site for introducing molecular complexity. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the systematic exploration of the chemical space around the isoquinoline core. This is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

          Caption: Key cross-coupling reactions at the C6-bromo position.

          Key Synthetic Applications and Protocols

          The following protocols are designed to be robust and adaptable, serving as a validated starting point for library synthesis.

          Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

          This protocol details the coupling of an arylboronic acid to the C6-position, a cornerstone reaction for generating biaryl structures.[10]

          • Rationale: The Suzuki reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[11] The use of a palladium catalyst with a phosphine ligand is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[11] A base is required to activate the boronic acid for transmetalation.[12]

          • Materials:

            • This compound (1.0 equiv)

            • Arylboronic acid (1.2-1.5 equiv)

            • Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equiv)

            • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

            • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DMF

            • Inert gas supply (Nitrogen or Argon)

          • Step-by-Step Methodology:

            • To a flame-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).

            • Seal the vessel with a septum and purge with inert gas for 10-15 minutes.

            • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the vessel.

            • Add the degassed solvent mixture (e.g., Dioxane/H₂O, 4:1) via syringe.

            • Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

            • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to ensure the carboxylic acid is protonated.

            • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

            • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

            • Purification: The crude product can be purified by flash column chromatography or recrystallization.

          Protocol: HATU-Mediated Amide Bond Formation

          This protocol describes the conversion of the C3-carboxylic acid into an amide, one of the most common and critical transformations in medicinal chemistry.[13]

          • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and works well even with sterically hindered or electron-deficient amines.[14][15] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[15] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to deprotonate the carboxylic acid and neutralize the generated acids.[15]

          • Materials:

            • Carboxylic acid (e.g., product from Protocol 4.1) (1.0 equiv)

            • Amine (1.1-1.2 equiv)

            • HATU (1.1-1.2 equiv)

            • DIPEA (2.0-3.0 equiv)

            • Anhydrous solvent: DMF or DCM

            • Inert gas supply (Nitrogen or Argon)

          • Step-by-Step Methodology:

            • Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF under an inert atmosphere.

            • Stir the solution at room temperature for 5-10 minutes to pre-activate the acid.

            • Add the amine (1.1 equiv) to the mixture, followed by the dropwise addition of DIPEA (2.5 equiv).

            • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

            • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

            • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

            • Purification: Purify the crude amide by flash column chromatography.

          Workflow: Library Synthesis for SAR Studies

          The true utility of this compound is realized in the rapid generation of compound libraries. The orthogonal nature of its functional groups allows for a modular synthetic approach.

          Caption: Modular workflow for library synthesis.

          Potential Biological Targets and Applications

          Derivatives of the closely related quinoline-3-carboxylic acid scaffold have shown promise against a range of biological targets, suggesting fertile ground for discovery programs using the 6-bromo-isoquinoline analogue.

          • Anticancer Agents: Quinoline-3-carboxylic acids have been investigated as antiproliferative agents, with some showing selectivity for cancer cells.[16] The mechanism may involve DNA minor groove binding.[17]

          • Kinase Inhibitors: This scaffold has been successfully used to develop inhibitors of protein kinase CK2, a target implicated in cancer and inflammatory diseases.[18]

          • Antimicrobial Agents: The quinoline core is famous for its role in antimicrobial drugs, and new derivatives continue to be explored for this purpose.[19]

          • Neurodegenerative Diseases: Conformationally constrained isoquinoline-3-carboxylic acids have been developed as potent and selective NMDA receptor antagonists, relevant for treating neurodegenerative disorders.[20]

          Conclusion

          This compound is a high-value starting material for medicinal chemistry and drug discovery. Its trifunctional nature provides a robust platform for generating novel, diverse, and complex molecules. The strategic combination of derivatizing the C3-carboxylic acid and leveraging the C6-bromo position for palladium-catalyzed cross-coupling reactions enables a powerful and efficient approach to SAR exploration. The protocols and strategies outlined in this guide provide a solid, experimentally grounded framework for researchers to unlock the full potential of this versatile scaffold in the pursuit of new therapeutic agents.

          References

          • Singh, P., & Singh, A. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(13), 1668–1678. Available at: [Link]

          • Gevorgyan, A., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956–1959. Available at: [Link]

          • Sagan, F., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. Available at: [Link]

          • Sagan, F., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

          • Reddit r/Chempros. (2024). HATU coupling - what's the best order?. Retrieved January 29, 2026, from [Link]

          • Cravotto, G., et al. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(1), 896-937. Available at: [Link]

          • So, C. M., & Fu, G. C. (2009). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 11(5), 1035–1038. Available at: [Link]

          • Whitten, J. P., et al. (1996). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of medicinal chemistry, 39(25), 4938–4952. Available at: [Link]

          • Singh, A., & Singh, P. (2022). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Letters in Drug Design & Discovery, 19(1), 1-8. Available at: [Link]

          • Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

          • Kirada, S., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15, 34567-34589. Available at: [Link]

          • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 29, 2026, from [Link]

          • Horgan, C., & O'Sullivan, T. P. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-22. Available at: [Link]

          • Haider, N., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. Available at: [Link]

          • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 29, 2026, from [Link]

          • Wikipedia. (n.d.). HATU. Retrieved January 29, 2026, from [Link]

          • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. Available at: [Link]

          • Lipshutz, B. H., et al. (2025). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. ResearchGate. Available at: [Link]

          • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available at: [Link]

          • Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 749-759. Available at: [Link]

          • Kumar, A., et al. (2025). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

          • Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

          • Sławiński, J., et al. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European journal of medicinal chemistry, 86, 613-625. Available at: [Link]

          • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 29, 2026, from [Link]

          • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved January 29, 2026, from [Link]

          • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved January 29, 2026, from [Link]

          • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 29, 2026, from [Link]

          • Karami, K., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(4), 5639-5654. Available at: [Link]

          • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 29, 2026, from [Link]

          • Shaughnessy, K. H., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4444–4447. Available at: [Link]

          • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved January 29, 2026, from [Link]

          • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 29, 2026, from [Link]

          Sources

          Application Notes & Protocols: 6-Bromoisoquinoline-3-carboxylic Acid as a Privileged Scaffold for PARP1 Inhibitor Discovery

          Author: BenchChem Technical Support Team. Date: February 2026

          Abstract

          The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide focuses on a key derivative, 6-bromoisoquinoline-3-carboxylic acid, as a versatile starting point for the discovery of potent inhibitors targeting Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme in the DNA damage response (DDR), and its inhibition has emerged as a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1][3] We provide an in-depth exploration of the rationale, synthesis, and biological evaluation of novel PARP1 inhibitors derived from this scaffold, complete with detailed, field-tested protocols for researchers in oncology and drug discovery.

          The Scientific Rationale: Why This Scaffold for PARP1?

          The efficacy of PARP inhibitors is rooted in the concept of "synthetic lethality." In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 is a key player.[4][5] When PARP1 is inhibited, these SSBs are not efficiently repaired and can degrade into more cytotoxic double-strand breaks (DSBs) during DNA replication.[3][6] In tumors with a defective homologous recombination (HR) pathway (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic collapse and selective cancer cell death.

          The 1-oxo-isoquinoline core, which can be readily synthesized from precursors like this compound, serves as an excellent bioisostere for the nicotinamide moiety of NAD+, the natural substrate for PARP1.[7] This structural mimicry allows isoquinolinone-based compounds to bind with high affinity to the catalytic domain of PARP1, competitively inhibiting its function.[8] The carboxylic acid at the 3-position and the bromine at the 6-position provide two critical chemical handles for synthetic elaboration:

          • The C3-Carboxylic Acid: This is the primary point for derivatization. Conversion to a carboxamide is essential for activity, as the amide group forms crucial hydrogen bonds with key amino acid residues (Gly863 and Ser904) in the PARP1 active site.[8]

          • The C6-Bromo Group: This site allows for further modification via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse aryl or alkyl groups. These modifications can be used to optimize pharmacokinetics, enhance potency, and explore interactions with other regions of the enzyme's binding pocket.

          This dual-handle approach allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors.

          The PARP1 Signaling Pathway in Single-Strand Break Repair

          To understand the inhibitor's mechanism, it is crucial to visualize the biological context. PARP1 acts as a first responder to DNA damage.

          PARP1_Pathway cluster_0 Cellular Environment cluster_1 PARP1 Catalytic Cycle DNA_damage DNA Single-Strand Break (SSB) PARP1_active PARP1 (Active) Bound to DNA DNA_damage->PARP1_active Recruitment & Activation PARP1_inactive PARP1 (Inactive) NAD NAD+ PAR Poly(ADP-Ribose) (PAR) Chain Synthesis NAD->PAR Substrate XRCC1 XRCC1 Scaffold Protein Repair_Complex Repair Complex (LIG3, POLB, etc.) XRCC1->Repair_Complex Recruits SSB_Resolved SSB Repaired Repair_Complex->SSB_Resolved Executes Repair PARP1_active->PAR PARylated_PARP1 Auto-PARylation of PARP1 PAR->PARylated_PARP1 PARylated_Histones PARylation of Histone Proteins PAR->PARylated_Histones PARylated_PARP1->XRCC1 Recruits Chromatin_Relax Chromatin Relaxation PARylated_Histones->Chromatin_Relax Causes Chromatin_Relax->Repair_Complex Allows Access

          Caption: PARP1 activation and recruitment of the Base Excision Repair machinery.

          Upon detecting an SSB, PARP1 binds to the damaged site and undergoes a conformational change, activating its catalytic domain.[2][9] It then utilizes NAD+ to synthesize long chains of poly(ADP-ribose) (PAR) on itself (auto-PARylation) and on nearby proteins like histones.[5] This burst of PARylation has two main effects:

          • Chromatin Remodeling: The negatively charged PAR chains electrostatically repel DNA, leading to a localized relaxation of chromatin structure.[10]

          • Recruitment Platform: The PAR chains act as a signaling scaffold, recruiting other key DNA repair proteins, most notably XRCC1, which in turn coordinates the downstream repair machinery (e.g., DNA Polymerase β, DNA Ligase III).[10]

          A PARP1 inhibitor blocks the synthesis of these PAR chains, effectively preventing the recruitment of the repair machinery and leaving the SSB unresolved.

          Experimental Workflows & Protocols

          The discovery process for a novel inhibitor based on the this compound scaffold follows a logical progression from chemical synthesis to biological validation.

          Caption: Overall workflow for PARP1 inhibitor discovery using the target scaffold.

          Protocol 1: Synthesis of Isoquinolinone Carboxamide Derivatives

          Causality: The conversion of the carboxylic acid to a carboxamide is the most critical step for imparting PARP1 inhibitory activity. This protocol utilizes HATU, a modern and efficient peptide coupling reagent, to facilitate amide bond formation under mild conditions, ensuring high yields and compatibility with a diverse range of amines.

          Materials:

          • This compound (starting scaffold)

          • Desired primary or secondary amine (e.g., benzylamine, cyclopropylamine)

          • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

          • N,N-Diisopropylethylamine (DIPEA)

          • Anhydrous N,N-Dimethylformamide (DMF)

          • Ethyl acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄)

          • Silica gel for column chromatography

          Step-by-Step Methodology:

          • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

          • Amine Addition: Add the desired amine (1.1 eq) to the solution.

          • Activator Addition: Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq). Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl generated, driving the reaction forward.

          • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

          • Workup:

            • Dilute the reaction mixture with ethyl acetate.

            • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Rationale: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.

            • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

          • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

          • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

          Self-Validation: The protocol's success is validated at each stage. Complete consumption of starting material is checked by TLC/LC-MS. Successful purification is confirmed by clean NMR and a single, correct mass peak in HRMS, ensuring the product is ready for biological testing.

          Protocol 2: In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)

          Causality: This assay directly measures the catalytic activity of PARP1. It is a robust method to determine the potency (IC₅₀) of synthesized compounds by quantifying the consumption of the NAD+ substrate. A decrease in NAD+ consumption in the presence of an inhibitor corresponds directly to its inhibitory power.[11][12]

          Materials:

          • Recombinant Human PARP1 Enzyme

          • Activated DNA (double-stranded, nicked)

          • β-NAD+ (Nicotinamide adenine dinucleotide)

          • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

          • Test Compounds (dissolved in DMSO)

          • Olaparib or Veliparib (as positive control inhibitor)

          • NAD+/NADH Detection Kit (Fluorometric, e.g., from Sigma-Aldrich)

          • 96-well black, flat-bottom microplate

          Step-by-Step Methodology:

          • Compound Plating: Prepare serial dilutions of your test compounds and the positive control (e.g., Olaparib) in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 96-well plate. Include "No Inhibitor" (DMSO only) and "No Enzyme" controls.

          • Enzyme Preparation: Prepare a PARP1 enzyme/Activated DNA master mix in cold PARP Assay Buffer. The final concentration of PARP1 should be optimized for linear signal generation (e.g., 50 ng/well).[11]

          • Pre-incubation: Add the enzyme/DNA mix to the wells containing the compounds/DMSO. Allow to pre-incubate for 10-15 minutes at room temperature. Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

          • Reaction Initiation: Prepare a solution of NAD+ in Assay Buffer. Add this solution to all wells to start the enzymatic reaction. The final NAD+ concentration should be close to its Km value for PARP1 to ensure sensitivity to competitive inhibitors.

          • Incubation: Cover the plate and incubate at 30°C for 30-60 minutes with gentle shaking.

          • Reaction Termination & Detection: Stop the reaction and measure the remaining NAD+ by adding the reagents from the detection kit according to the manufacturer's protocol. This typically involves an enzymatic cycling reaction that generates a fluorescent product.

          • Data Acquisition: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

          Data Analysis & Self-Validation:

          • Calculate Percent Inhibition:

            • Signal_max = Fluorescence from "No Inhibitor" control.

            • Signal_min = Fluorescence from "No Enzyme" control.

            • % Inhibition = 100 * (1 - (Signal_test_compound - Signal_min) / (Signal_max - Signal_min))

          • Determine IC₅₀: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

          • Trustworthiness: The assay is validated by the performance of the controls. The positive control inhibitor (Olaparib) should yield an IC₅₀ value consistent with literature reports. A high Z'-factor (>0.5) calculated from the max and min signal controls indicates a robust and reliable assay.

          Structure-Activity Relationship (SAR) Insights

          Systematic modification of the 6-bromoisoquinoline-3-carboxamide scaffold can provide critical insights into the features required for potent PARP1 inhibition. The following table summarizes representative SAR data based on published findings for isoquinolinone-based inhibitors.[13][14]

          Compound IDCore ScaffoldR1 (Amide Substitution)R2 (C6-Substitution)PARP1 IC₅₀ (nM)Notes
          Parent Isoquinolinone-NH₂ (unsubstituted)-Br>10,000The unsubstituted amide has poor activity.
          Lead-1 Isoquinolinone-NH-CH₂-Ph-Br85Benzyl group provides favorable hydrophobic interactions.
          Lead-2 Isoquinolinone-NH-(cyclopropyl)-Br150Small cycloalkyl groups are well-tolerated.
          Lead-3 Isoquinolinone-NH-CH₂-Ph-Ph (from Suzuki)35Phenyl substitution at C6 enhances π-stacking interactions.
          Lead-4 Isoquinolinone-NH-CH₂-Ph-H (debrominated)98Bromine itself is not essential; it is a synthetic handle.
          Lead-5 NaphthyridinoneN/A (fused ring)-Ph5Ring constraint can significantly improve potency.[14]

          Data are illustrative and compiled from trends observed in the literature.

          Key Takeaways from SAR:

          • Amide is Essential: The C3-carboxamide is a critical pharmacophore.

          • Hydrophobic Pockets: The region accommodating the amide substituent can tolerate small-to-medium sized hydrophobic groups (e.g., benzyl, cyclopropyl).

          • C6-Position: The C6-position points towards a solvent-exposed region where aryl groups can be introduced to improve potency, likely through additional interactions with the enzyme surface.

          • Ring Constraints: Constraining the scaffold, for instance by creating fused ring systems like naphthyridinones, can lock the molecule in a more favorable binding conformation, leading to a significant increase in potency.[14]

          Conclusion and Future Directions

          This compound represents a highly valuable and synthetically tractable scaffold for the development of novel PARP1 inhibitors. Its two distinct points for chemical modification allow for a rational, diversity-oriented approach to drug discovery. The protocols provided herein offer a validated pathway from chemical synthesis to robust biological characterization. Future work should focus on exploring a wider range of substitutions at the C6-position via cross-coupling chemistry and investigating the introduction of chiral centers on the amide substituent to probe for stereospecific interactions within the PARP1 active site. Such efforts, guided by the principles of SAR, are poised to generate next-generation PARP inhibitors with improved potency, selectivity, and therapeutic potential.

          References

          • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (n.d.). PubMed Central. [Link]

          • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. (2020). ResearchGate. [Link]

          • A Theoretical Study of the Interaction of PARP-1 with Natural and Synthetic Inhibitors: Advances in the Therapy of Triple-Negative Breast Cancer. (2023). MDPI. [Link]

          • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). PubMed Central. [Link]

          • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. (2020). PubMed Central. [Link]

          • On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. (2012). ResearchGate. [Link]

          • The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. (2015). PubMed Central. [Link]

          • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. (2020). PubMed. [Link]

          • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Semantic Scholar. [Link]

          • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. [Link]

          • Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for potential use in cancer therapy. (2022). University of Aberdeen. [Link]

          • Synthesis of Isoquinolinone-Based Tetracycles as Poly (ADP-ribose) polymerase-1 (PARP-1) Inhibitors. (2016). PubMed. [Link]

          • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2020). Taylor & Francis Online. [Link]

          • PARP1 Function and Mechanism in DNA Repair. (2026). Massive Bio. [Link]

          • The comings and goings of PARP-1 in response to DNA damage. (2013). PubMed Central. [Link]

          • Role of PARP1 in single‐strand break repair. (2023). ResearchGate. [Link]

          • PARP Assay Services. (n.d.). Reaction Biology. [Link]

          Sources

          Application Notes & Protocols: 6-Bromoisoquinoline-3-carboxylic Acid in Pharmaceutical Intermediate Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Abstract

          The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2][3] 6-Bromoisoquinoline-3-carboxylic acid has emerged as a particularly valuable pharmaceutical intermediate due to its dual-functional nature. The presence of a carboxylic acid at the 3-position and a bromine atom at the 6-position provides two orthogonal, highly versatile chemical handles. This allows for sequential and specific derivatization, enabling the construction of complex molecular architectures and facilitating extensive structure-activity relationship (SAR) studies.[4] This guide provides an in-depth exploration of the applications of this intermediate, complete with detailed protocols for its strategic utilization in drug discovery workflows.

          Introduction: The Strategic Value of a Dual-Functionalized Scaffold

          In the quest for novel therapeutics, the efficiency of a synthetic route is paramount. Intermediates that offer multiple points for diversification are highly prized. This compound is a prime example of such a strategic building block.

          • The Isoquinoline Core: This nitrogen-containing heterocycle is a "privileged scaffold," frequently interacting with a wide range of biological targets.[5][6] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating properties.[3][7][8]

          • The Carboxylic Acid Handle (C3-Position): This functional group is a classic precursor for amide bond formation, a ubiquitous linkage in pharmaceuticals. It can also be converted to esters, ketones, or other functionalities, allowing for fine-tuning of properties like solubility, metabolic stability, and target engagement.

          • The Bromo Handle (C6-Position): The bromine atom is an ideal substrate for modern transition-metal-catalyzed cross-coupling reactions.[9] This enables the facile introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, dramatically expanding the accessible chemical space.

          This document serves as a technical guide for researchers, explaining the causality behind experimental choices and providing robust, validated protocols for key synthetic transformations.

          Physicochemical & Spectroscopic Data

          Accurate characterization of the starting intermediate is the foundation of any successful synthetic campaign.

          PropertyValueReference
          CAS Number 1416713-22-8[10]
          Molecular Formula C₁₀H₆BrNO₂[10]
          Molecular Weight 252.06 g/mol [10]
          Appearance Solid (Typically off-white to orange)[11]
          Storage Sealed in a dry environment at room temperature.[10]

          Expected Spectroscopic Signatures:

          • Infrared (IR) Spectroscopy: Researchers should observe characteristic absorptions for the carboxylic acid group, including a very broad O-H stretch from ~3300 to 2500 cm⁻¹ and a strong C=O (carbonyl) stretch around 1710-1680 cm⁻¹.[12][13] The aromatic C-H and C=C/C=N stretches will also be present.

          • ¹H NMR Spectroscopy: The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield (δ 10–13 ppm).[12] The aromatic protons on the isoquinoline core will appear in the aromatic region (δ 7-9 ppm), with splitting patterns dictated by their positions.

          • ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid will be prominent in the δ 165-180 ppm region. Aromatic carbons will appear between δ 120-150 ppm.

          G Figure 1: Structure and Key Reactive Sites cluster_0 cluster_1 mol a Carboxylic Acid (Amidation, Esterification) a->mol b Bromo Group (Cross-Coupling Reactions) b->mol

          Caption: Key functional handles on the this compound scaffold.

          Application Notes: Synthetic Strategies & Causality

          The utility of this compound lies in the ability to selectively functionalize its two key positions. A common and logical workflow involves first modifying the carboxylic acid group, followed by a more complex cross-coupling reaction at the bromo position.

          Derivatization at the Carboxylic Acid (C3)

          The primary transformation at this position is amide bond formation. This is a robust and well-understood reaction, making it an ideal first step.

          Why this is a logical first step:

          • Robustness: Amide coupling reactions are generally high-yielding and tolerant of a wide range of functional groups. The reagents and conditions are typically mild and do not interfere with the bromo substituent.

          • Protection: Converting the carboxylic acid to an amide protects the acidic proton, which could otherwise interfere with certain organometallic reagents used in subsequent cross-coupling steps.

          The process involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common activating agents include thionyl chloride (to form an acyl chloride) or peptide coupling reagents like HATU, HBTU, or EDC/HOBt. The choice of coupling agent is often dictated by the sensitivity of the amine substrate and the desired scale of the reaction. For library synthesis, reagents like HATU are preferred for their efficiency and mild conditions.

          Derivatization at the Bromo Group (C6) via Cross-Coupling

          Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery, and the bromo group at the C6 position is a perfect handle for these transformations.

          Causality behind Cross-Coupling: These reactions create C-C, C-N, or C-O bonds with high precision. The palladium catalyst facilitates an oxidative addition, transmetalation, and reductive elimination cycle, selectively forming a new bond at the site of the bromine atom. The choice of ligand is critical, as it stabilizes the palladium center and modulates its reactivity to ensure efficient catalysis and prevent side reactions.[9]

          • Suzuki-Miyaura Coupling: This reaction introduces new aryl or heteroaryl groups by coupling the isoquinoline with a boronic acid or ester. This is a powerful method for building bi-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

          • Buchwald-Hartwig Amination: This reaction forms a C-N bond, attaching a primary or secondary amine to the isoquinoline core. This is invaluable for introducing basic groups that can form salt bridges with target proteins or improve pharmacokinetic properties.

          • Sonogashira Coupling: This reaction couples the isoquinoline with a terminal alkyne, creating a rigid C-C triple bond linker. This can be used to probe deep into a binding pocket or as a precursor for further synthetic transformations.

          workflow cluster_step1 Step 1: C3 Functionalization cluster_step2 Step 2: C6 Functionalization start 6-Bromoisoquinoline- 3-carboxylic acid step1_reagent Amine (R¹-NH₂) + Coupling Agent (e.g., HATU) start->step1_reagent step1_product Amide Intermediate (6-Bromo-N-R¹-isoquinoline-3-carboxamide) step1_reagent->step1_product Amide Coupling step2_reagent Boronic Acid (R²-B(OH)₂) + Pd Catalyst & Base (e.g., Pd(dppf)Cl₂, K₂CO₃) step1_product->step2_reagent step2_product Final Diversified Product step2_reagent->step2_product Suzuki Coupling

          Caption: A logical workflow for sequential derivatization.

          Experimental Protocols

          The following protocols are generalized procedures. Researchers must optimize conditions based on the specific substrates used. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

          Protocol 1: General Procedure for Amide Coupling (C3 Position)

          Principle: Activation of the carboxylic acid with HATU forms a highly reactive O-acylisourea intermediate, which is readily displaced by a primary or secondary amine to form a stable amide bond.

          Materials & Reagents:

          • This compound (1.0 eq)

          • Desired amine (1.1 eq)

          • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

          • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

          • Anhydrous DMF (N,N-Dimethylformamide)

          Step-by-Step Methodology:

          • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

          • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

          • Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq).

          • In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).

          • Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

          • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

          • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

          • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

          • Validation: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the amine fragment and an N-H proton (for primary amines) in the ¹H NMR are key indicators of success.

          Protocol 2: General Procedure for Suzuki-Miyaura Coupling (C6 Position)

          Principle: A palladium(0) catalyst, generated in situ, undergoes oxidative addition into the C-Br bond. The resulting Pd(II) species undergoes transmetalation with a boronic acid (in the presence of a base) followed by reductive elimination to form the new C-C bond and regenerate the catalyst.

          Materials & Reagents:

          • 6-Bromo-isoquinoline-3-carboxamide derivative (from Protocol 1) (1.0 eq)

          • Aryl or heteroaryl boronic acid (1.5 eq)

          • Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride) (0.05 eq)

          • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)

          • Anhydrous 1,4-Dioxane and Water (typically 4:1 ratio)

          Step-by-Step Methodology:

          • To a flame-dried Schlenk flask, add the 6-bromo-isoquinoline substrate (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

          • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

          • Add the degassed solvent mixture (e.g., dioxane/water 4:1). The mixture should be sparged with inert gas for 15-20 minutes before addition.

          • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor progress by TLC or LC-MS, observing the consumption of the starting material.

          • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

          • Wash the filtrate with water and brine.

          • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

          • Purification: Purify the crude residue by flash column chromatography on silica gel.

          • Validation: Confirm the structure by NMR and HRMS. The key diagnostic in the ¹H NMR is the appearance of new aromatic signals corresponding to the coupled boronic acid fragment. HRMS should confirm the expected mass of the C-C coupled product.

          Conclusion

          This compound is a powerful and versatile intermediate for pharmaceutical research. Its orthogonal functional handles allow for a logical and efficient approach to synthesizing diverse libraries of complex molecules. By first leveraging robust amide coupling chemistry at the C3 position and subsequently employing powerful palladium-catalyzed cross-coupling reactions at the C6 position, researchers can rapidly explore chemical space and optimize compounds for desired biological activity. The protocols and strategies outlined in this guide provide a solid foundation for the effective application of this valuable building block in drug discovery programs.

          References

          • ChemicalBook. (n.d.).6-Bromoisoquinoline synthesis. Retrieved January 29, 2026, from a URL provided by the grounding tool.
          • Google Patents. (n.d.).CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
          • Chem-Impex. (n.d.).6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. Retrieved January 29, 2026, from a URL provided by the grounding tool.
          • Kostova, I., et al. (2025).Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Retrieved January 29, 2026, from a URL provided by the grounding tool.
          • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved January 29, 2026, from [Link]

          • Dakenchem. (2026).The Role of 6-Isoquinolinecarboxylic Acid in Modern Drug Discovery & Synthesis. Retrieved January 29, 2026, from a URL provided by the grounding tool.
          • Amerigo Scientific. (n.d.).Exploring the Chemistry and Applications of Isoquinoline. Retrieved January 29, 2026, from a URL provided by the grounding tool.
          • ChemicalBook. (n.d.).6-Bromoquinoline-2-carboxylic acid synthesis. Retrieved January 29, 2026, from a URL provided by the grounding tool.
          • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved January 29, 2026, from [Link]

          • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved January 29, 2026, from [Link]

          • Sigma-Aldrich. (n.d.).6-Bromoquinoline-3-carboxylic acid. Retrieved January 29, 2026, from a URL provided by the grounding tool.
          • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved January 29, 2026, from [Link]

          • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved January 29, 2026, from [Link]

          • NIH. (n.d.).Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved January 29, 2026, from a URL provided by the grounding tool.
          • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved January 29, 2026, from [Link]

          • International Journal of Pharmaceutical Sciences. (n.d.).Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved January 29, 2026, from a URL provided by the grounding tool.
          • Chemistry & Biology Interface. (2015).Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Retrieved January 29, 2026, from a URL provided by the grounding tool.
          • Chemistry LibreTexts. (2025).6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 29, 2026, from a URL provided by the grounding tool.
          • MDPI. (n.d.). Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection. Retrieved January 29, 2026, from [Link]

          • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved January 29, 2026, from [Link]

          • Semantic Scholar. (n.d.).Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved January 29, 2026, from a URL provided by the grounding tool.
          • MDPI. (n.d.). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Retrieved January 29, 2026, from [Link]

          • Benchchem. (2025).Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile. Retrieved January 29, 2026, from a URL provided by the grounding tool.
          • Books Gateway. (2015).Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Retrieved January 29, 2026, from a URL provided by the grounding tool.
          • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 29, 2026, from [Link]

          • PubMed Central. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Retrieved January 29, 2026, from [Link]

          • MDPI. (n.d.). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Retrieved January 29, 2026, from [Link]

          • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved January 29, 2026, from [Link]

          • Sigma-Aldrich. (n.d.).6-Bromoquinoline-3-carboxylic acid. Retrieved January 29, 2026, from a URL provided by the grounding tool.

          Sources

          preparing substituted isoquinolines using palladium-catalyzed reactions

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Isoquinolines are privileged scaffolds in medicinal chemistry, forming the core of alkaloids (e.g., Papaverine) and blockbuster therapeutics (e.g., Quinapril, Fasudil). Traditional methods like the Bischler–Napieralski or Pictet–Spengler reactions often require harsh acidic conditions and suffer from limited regiocontrol.

          This Application Note details two robust, Palladium-catalyzed protocols for synthesizing substituted isoquinolines under neutral or mild basic conditions. These methods utilize the "Larock Heteroannulation" logic, offering superior atom economy, functional group tolerance, and precise regioselectivity.

          Key Workflows Covered:

          • Method A (Convergent): Larock Heteroannulation of o-Iodoimines with Internal Alkynes.

          • Method B (Diversity-Oriented): Pd-Catalyzed Cross-Coupling of o-Alkynylbenzaldimines with Organic Halides.

          Mechanistic Insight & Causality

          To troubleshoot and optimize these reactions, one must understand the catalytic cycles. Unlike standard Suzuki or Heck couplings, these pathways involve an intramolecular nucleophilic attack by the imine nitrogen onto a palladium-alkenyl intermediate.

          The Larock Heteroannulation Mechanism

          The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical step is the regioselective insertion of the alkyne into the arylpalladium species. Sterics dictate that the bulky palladium moiety prefers the less hindered end of the alkyne, while the organic group (

          
          ) ends up beta to the palladium.
          

          LarockMechanism Start o-Iodoimine + Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Step 1 Insert Alkyne Insertion (Carbopalladation) OxAdd->Insert Step 2 (+Alkyne) Coord N-Coordination (7-membered palladacycle) Insert->Coord Step 3 (Intramolecular) RedElim Reductive Elimination (Isoquinoline + Pd(0)) Coord->RedElim Step 4 (-HX) RedElim->Start Regeneration

          Figure 1: Catalytic cycle of the Larock Isoquinoline Synthesis. Note the formation of the transient palladacycle before reductive elimination.

          Experimental Protocols

          Protocol A: Larock Heteroannulation (Intermolecular)

          Best for: Constructing 3,4-disubstituted isoquinolines from simple building blocks.

          Reagents & Equipment:

          • Substrate: N-tert-butyl-2-iodobenzaldimine (Prepared from 2-iodobenzaldehyde + t-butylamine).

          • Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene, 3-hexyne).

          • Catalyst: Palladium(II) Acetate [Pd(OAc)₂].[1]

          • Ligand: Triphenylphosphine (

            
            ) or dppf.
            
          • Base: Sodium Carbonate (

            
            ).
            
          • Solvent:

            
            -Dimethylformamide (DMF), anhydrous.
            

          Step-by-Step Methodology:

          • Imine Preparation (Pre-step):

            • Mix 2-iodobenzaldehyde (1.0 equiv) and tert-butylamine (5.0 equiv) in

              
               with anhydrous 
              
              
              
              . Stir at RT for 24h. Filter and concentrate in vacuo. Note: The t-butyl group is essential; it acts as a leaving group (as isobutylene) during the high-temperature cyclization.
          • Reaction Assembly:

            • In a dry screw-cap vial equipped with a magnetic stir bar, add:

              • Pd(OAc)₂ (5 mol%)

              • 
                 (10 mol%)
                
              • 
                 (1.0 equiv)
                
              • N-tert-butyl-2-iodobenzaldimine (1.0 equiv, 0.25 mmol scale)

              • Internal Alkyne (2.0 equiv)

            • Dissolve in DMF (5 mL).

          • Degassing (Critical):

            • Sparge the solution with Argon or Nitrogen for 5–10 minutes. Oxygen can poison the Pd(0) species and promote homocoupling of alkynes.

          • Execution:

            • Seal the vial and heat to 100 °C for 12–24 hours.

            • Monitoring: Check via TLC or LC-MS. The imine starting material should disappear.

          • Workup:

            • Cool to room temperature.[2] Dilute with diethyl ether (30 mL).

            • Wash with saturated brine (

              
              ) to remove DMF.
              
            • Dry organic layer over

              
              , filter, and concentrate.
              
          • Purification:

            • Purify via flash column chromatography (Hexanes/EtOAc).

          Validation Check:

          • Success Indicator: Formation of the aromatic isoquinoline ring is indicated by the loss of the tert-butyl signal (~1.5 ppm) in ¹H NMR and the appearance of aromatic protons in the 8.0–9.5 ppm region (specifically the C1 proton if not substituted).

          Protocol B: Cross-Coupling of o-Alkynylbenzaldimines

          Best for: Introducing complex aryl/vinyl groups at the 4-position.

          Rationale: This method inverts the Larock logic. Instead of inserting an alkyne into an Ar-Pd-X bond, we generate a vinyl-palladium species via carbopalladation of the o-alkynyl group by an external organic halide.

          Reagents:

          • Substrate: N-tert-butyl-2-(1-alkynyl)benzaldimine.

          • Coupling Partner: Aryl Iodide or Vinyl Iodide (

            
            ).
            
          • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

            
            ].[3]
            
          • Base: Potassium Carbonate (

            
            ).[2]
            
          • Solvent: DMF.

          Step-by-Step Methodology:

          • Assembly:

            • To a flask under Argon, add:

              • 
                 (5 mol%)
                
              • 
                 (5.0 equiv)
                
              • o-Alkynylbenzaldimine (1.0 equiv)

              • Aryl Iodide (5.0 equiv) - Excess is required to drive the intermolecular carbopalladation over competitive protonolysis.

            • Add DMF (0.05 M concentration relative to imine).

          • Reaction:

            • Heat to 100 °C for 12 hours.

          • Workup & Purification:

            • Follow the standard DMF extraction protocol (Ether/Brine) described in Protocol A.

          Optimization & Troubleshooting Guide

          The following data summarizes optimization parameters derived from key literature (Roesch & Larock, J. Org. Chem.).[3][4][5][6][7][8][9][10][11]

          Table 1: Optimization of Reaction Parameters

          ParameterRecommendationEffect/Rationale
          Solvent DMF (Preferred)High polarity stabilizes the charged palladacycle intermediate. DMSO is a viable alternative; Toluene often gives lower yields.
          Base Na₂CO₃ or K₂CO₃ Soluble carbonate bases are optimal. Stronger bases (KOtBu) may cause decomposition; amine bases (
          
          
          ) are less effective here.
          Ligand PPh₃ Standard monodentate phosphines work best. Bidentate ligands (dppe, dppp) can sometimes restrict the geometry required for alkyne insertion.
          Stoichiometry Alkyne (2.0 equiv) Excess alkyne prevents the formation of coordinatively saturated Pd-complexes that stall the cycle.
          Temp 100 °C Required to facilitate the elimination of the bulky tert-butyl group (as isobutylene).

          Decision Tree for Method Selection:

          SelectionStrategy Start Target Isoquinoline Structure Q1 Is the 3,4-position derived from an alkyne? Start->Q1 MethodA Use Method A: Larock Heteroannulation (o-Iodoimine + Alkyne) Q1->MethodA Yes Q2 Do you need a specific Aryl group at C4? Q1->Q2 No MethodB Use Method B: Cross-Coupling (o-Alkynylimine + Ar-I) Q2->MethodB Yes Alt Consider Rh(III) C-H Activation (See References) Q2->Alt No (Unsubstituted)

          Figure 2: Strategic workflow for selecting the appropriate palladium protocol based on target substitution.

          References

          • Synthesis of Isoquinolines and Pyridines by the Palladium- and Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes Source: Roesch, K. R.; Larock, R. C.[2][3][10][11] Org.[3][5][10][11][12] Lett.1999 , 1, 553-556.[10][11]

          • Synthesis of Isoquinolines via Palladium-Catalyzed Migration of the tert-Butyl Group Source: Roesch, K. R.; Zhang, H.; Larock, R. C. J. Org.[3][10][11] Chem.2001 , 66, 8042–8051.[3]

          • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides Source: Roesch, K. R.; Larock, R. C. J. Org.[2][3][10][11] Chem.2002 , 67, 86–94.

          • Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization Source: Chen, Y., et al. Org.[10][12] Lett.2021 , 23, 4209–4213.[12] [12]

          • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation Source: Zhang, T., et al. Catalysts2017 , 7, 324.

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          analytical methods for 6-Bromoisoquinoline-3-carboxylic acid quantification

          Author: BenchChem Technical Support Team. Date: February 2026

          A Stability-Indicating HPLC-UV and LC-MS/MS Application Note

          Executive Summary

          Molecule: 6-Bromoisoquinoline-3-carboxylic acid (CAS: 1416713-22-8) Application: Pharmaceutical Intermediate Quality Control & Trace Impurity Analysis Primary Challenge: Amphoteric retention behavior and potential peak tailing due to isoquinoline nitrogen-silanol interactions.

          This guide details a dual-modality analytical framework. Protocol A (HPLC-UV) is designed for high-concentration assay and purity determination (QC), utilizing phosphate buffering to ensure peak symmetry. Protocol B (LC-MS/MS) offers high-sensitivity quantitation for biological matrices or trace impurity profiling, leveraging the unique isotopic signature of bromine for specificity.

          Part 1: Physicochemical Profile & Method Strategy

          To design a robust method, we must first deconstruct the analyte's behavior in solution.

          PropertyValue (Predicted/Observed)Analytical Implication
          Formula C₁₀H₆BrNO₂MW: 252.06 g/mol
          pKa (Acid) ~3.6 (Carboxylic acid)Ionized (COO⁻) at neutral pH.
          pKa (Base) ~5.4 (Isoquinoline N)Protonated (NH⁺) at acidic pH.
          LogP ~2.5Moderately lipophilic; suitable for Reversed-Phase (RP) LC.
          UV Max ~250-260 nmStrong absorbance due to conjugated aromatic system.
          Isotopes ⁷⁹Br / ⁸¹Br (1:1 ratio)Critical for MS: Distinct M and M+2 doublet.
          The "Zwitterionic Trap"

          Between pH 3.6 and 5.4, the molecule exists largely as a zwitterion (COO⁻ / NH⁺), often resulting in poor solubility and erratic retention.

          • Strategy: We employ Low pH (pH < 2.5) mobile phases. This forces the molecule into a single cationic state (COOH / NH⁺), improving solubility and interacting predictably with C18 stationary phases.

          Part 2: Method Development Logic (Visualization)

          The following decision tree illustrates the logic used to select the stationary phase and mobile phase modifiers based on the amphoteric nature of the analyte.

          MethodLogic Start Analyte: 6-Br-Isoquinoline-3-COOH pKa_Check Check pKa (Acid ~3.6, Base ~5.4) Start->pKa_Check pH_Decision Select Mobile Phase pH pKa_Check->pH_Decision Low_pH Low pH (< 2.5) Protonated Cation pH_Decision->Low_pH Preferred for Retention High_pH High pH (> 8.0) Deprotonated Anion pH_Decision->High_pH Alt. for Selectivity Column_Sel Column Selection Low_pH->Column_Sel C18_Endcapped C18 (End-capped) Resists Acid Hydrolysis Column_Sel->C18_Endcapped Buffer_Sel Buffer Selection C18_Endcapped->Buffer_Sel C18_Hybrid C18 (Hybrid/Polymer) Resists Base Hydrolysis Phosphate Phosphate (UV Only) Sharper Peaks Buffer_Sel->Phosphate Protocol A (QC) Formate Formic Acid (MS/UV) Volatile Buffer_Sel->Formate Protocol B (MS)

          Caption: Decision tree for optimizing retention of amphoteric isoquinolines. Low pH is prioritized to suppress silanol interactions.

          Part 3: Protocol A - HPLC-UV (Assay & Purity)

          Objective: Routine Quality Control (QC) and stability testing. Mechanism: Ion-suppression chromatography using phosphate buffer to minimize peak tailing.

          1. Chromatographic Conditions
          • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

          • Column: C18, 4.6 × 150 mm, 3.5 µm or 5 µm (Recommended: Zorbax Eclipse Plus C18 or XBridge C18).

          • Column Temp: 30°C.

          • Flow Rate: 1.0 mL/min.

          • Detection: 254 nm (primary), 220 nm (secondary check).

          • Injection Vol: 10 µL.

          2. Mobile Phase Setup
          • Solvent A: 20 mM Potassium Phosphate Buffer (pH 2.5).

            • Prep: Dissolve KH₂PO₄ in water; adjust pH to 2.5 with dilute Phosphoric Acid (H₃PO₄).

          • Solvent B: Acetonitrile (HPLC Grade).

          Gradient Program:

          Time (min) % Solvent A % Solvent B
          0.0 90 10
          10.0 40 60
          12.0 10 90
          15.0 10 90
          15.1 90 10

          | 20.0 | 90 | 10 |

          3. Standard Preparation
          • Stock Solution (1 mg/mL): Weigh 10 mg of 6-Br-IQC into a 10 mL volumetric flask. Dissolve in 2 mL DMSO (to ensure solubility), then dilute to volume with Methanol.

          • Working Standard (100 µg/mL): Dilute Stock 1:10 with Mobile Phase A. Note: Diluting with Mobile Phase A prevents "solvent shock" and peak distortion.

          Part 4: Protocol B - LC-MS/MS (Trace Analysis)

          Objective: Quantitation in biological matrices (PK studies) or genotoxic impurity analysis. Mechanism: Electrospray Ionization (ESI) in Positive Mode.[1]

          1. Mass Spectrometry Parameters
          • Source: ESI Positive (+).

          • Scan Mode: Multiple Reaction Monitoring (MRM).

          • Key Feature: The bromine atom provides a distinct isotopic confirmation. You must monitor transitions for both ⁷⁹Br and ⁸¹Br to confirm identity.

          MRM Transitions:

          Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Interpretation
          252.0 (⁷⁹Br) 234.0 20 [M+H - H₂O]⁺ (Loss of water from COOH)
          252.0 (⁷⁹Br) 173.0 35 [M+H - Br]⁺ (Debromination)

          | 254.0 (⁸¹Br) | 236.0 | 20 | Isotope Confirmation (Must match 252 transition ratio) |

          2. LC Conditions (MS Compatible)
          • Column: C18, 2.1 × 50 mm, 1.8 µm (UHPLC).

          • Mobile Phase A: 0.1% Formic Acid in Water.

          • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

          • Flow Rate: 0.3 mL/min.[2]

          • Gradient: Fast ramp (5% B to 95% B in 3 minutes).

          Part 5: Validation Framework (ICH Q2(R1))

          To ensure the method is "fit for purpose," perform the following validation steps.

          1. Specificity (Forced Degradation)

          Subject the sample to stress conditions to ensure the method is stability-indicating.

          • Acid: 0.1 N HCl, 60°C, 2 hours.

          • Base: 0.1 N NaOH, 60°C, 2 hours.

          • Oxidation: 3% H₂O₂, RT, 4 hours.

          • Acceptance: Purity angle < Purity threshold (if using PDA). No interference at the retention time of the main peak.

          2. Linearity & Range

          Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

          • Acceptance: R² > 0.999.[2]

          3. Accuracy (Recovery)

          Spike a placebo matrix (or solvent) with known amounts of 6-Br-IQC at 80%, 100%, and 120% levels.

          • Acceptance: 98.0% - 102.0% recovery.

          Part 6: Troubleshooting & "Pro-Tips"
          Peak Tailing Issues
          • Cause: Interaction between the basic isoquinoline nitrogen and residual silanols on the column silica.

          • Solution 1: Increase buffer strength (e.g., from 10 mM to 25 mM phosphate).

          • Solution 2: Add 1% Triethylamine (TEA) to the mobile phase (UV method only) to block silanols. Do not use TEA for LC-MS.

          Solubility "Crash"
          • Observation: Precipitate forms when mixing Stock (DMSO) with Mobile Phase (Buffer).

          • Solution: Ensure the intermediate dilution step uses a 50:50 Water:Methanol mix before final dilution into the buffer.

          Sample Prep Workflow (Visualized)

          SamplePrep Weigh Weigh 10mg Sample Dissolve Dissolve in 2mL DMSO (Critical Step) Weigh->Dissolve Dilute1 Dilute to 10mL with Methanol Dissolve->Dilute1 Aliquot Take 1mL Aliquot Dilute1->Aliquot Dilute2 Dilute to 10mL with Mobile Phase A Aliquot->Dilute2 Filter Filter (0.22 µm PTFE) Dilute2->Filter Inject Inject HPLC Filter->Inject

          Caption: Sample preparation workflow emphasizing DMSO usage to prevent initial insolubility.

          References
          • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3] [Link]

          • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for pKa-based method development logic).
          • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2] U.S. Food and Drug Administration.[3][4] [Link]

          • PubChem Compound Summary. (2024). This compound (CID 71752402). National Center for Biotechnology Information. [Link]

          Sources

          Application Notes and Protocols for the Custom Synthesis of 6-Bromoisoquinoline-3-carboxylic Acid Analogs

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

          The isoquinoline nucleus is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid bicyclic structure serves as a versatile template for the spatial orientation of functional groups, enabling precise interactions with biological targets. Derivatives of isoquinoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1]

          The 6-bromoisoquinoline-3-carboxylic acid scaffold is of particular strategic importance in medicinal chemistry. The bromine atom at the 6-position provides a reactive handle for the introduction of molecular diversity through various transition-metal-catalyzed cross-coupling reactions.[2] Concurrently, the carboxylic acid moiety at the 3-position can serve as a key pharmacophoric element, a bioisostere for other functional groups, or a point for further derivatization to modulate physicochemical properties and target engagement. This application note provides a comprehensive guide to the synthesis of the core this compound intermediate and its subsequent diversification into a library of novel analogs.

          Strategic Overview of the Synthesis

          The overall synthetic strategy is bifurcated into two main phases: the initial construction of the core this compound scaffold, followed by the diversification of this core structure via palladium-catalyzed cross-coupling reactions.

          G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Analog Diversification A Starting Materials B Synthesis of 6-Bromoisoquinoline A->B C Introduction of C3 Functionality (Ester) B->C D Hydrolysis to Carboxylic Acid C->D E This compound F Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) E->F G Diverse Analogs F->G

          Caption: High-level overview of the two-phase synthetic approach.

          Phase 1: Synthesis of this compound

          The construction of the core intermediate is a multi-step process that begins with the formation of the 6-bromoisoquinoline backbone, followed by the regioselective introduction of the carboxylic acid functionality at the 3-position. A reliable method involves the synthesis of an ester precursor, which is then hydrolyzed to the final carboxylic acid.

          Protocol 1.1: Synthesis of 6-Bromoisoquinoline

          The Pomeranz-Fritsch reaction provides a classical and effective method for the synthesis of the isoquinoline core.[3] This involves the acid-catalyzed cyclization of a benzalaminoacetal.

          G reagents 4-Bromobenzaldehyde + Aminoacetaldehyde dimethyl acetal intermediate N-(4-Bromobenzylidene)-2,2-dimethoxyethanamine (Schiff Base) reagents->intermediate Toluene, Reflux (Dean-Stark) product 6-Bromoisoquinoline intermediate->product 1. Ethyl Chloroformate 2. Trimethyl Phosphite 3. TiCl4

          Caption: Reaction scheme for the synthesis of 6-bromoisoquinoline.

          Materials and Reagents:

          ReagentSupplierPurity
          4-BromobenzaldehydeSigma-Aldrich≥99%
          Aminoacetaldehyde dimethyl acetalSigma-Aldrich98%
          Toluene, anhydrousSigma-Aldrich99.8%
          Tetrahydrofuran (THF), anhydrousSigma-Aldrich99.9%
          Dichloromethane (DCM), anhydrousSigma-Aldrich99.8%
          Ethyl chloroformateSigma-Aldrich≥99%
          Trimethyl phosphiteSigma-Aldrich97%
          Titanium tetrachloride (TiCl₄)Sigma-Aldrich99.9%
          Sodium hydroxide (NaOH), 6N solutionFisher-
          Hydrochloric acid (HCl), 3M solutionFisher-
          Ethyl acetate (EtOAc)FisherHPLC
          Sodium sulfate (Na₂SO₄), anhydrousFisher-

          Step-by-Step Procedure:

          • Schiff Base Formation: To a solution of 4-bromobenzaldehyde (1 equivalent) in anhydrous toluene, add aminoacetaldehyde dimethyl acetal (1 equivalent). Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12 hours to remove water.

          • Intermediate Formation: Concentrate the solution under reduced pressure. Dissolve the residue in anhydrous THF and cool to -10 °C. Add ethyl chloroformate (1.1 equivalents) and stir for 10 minutes. Allow the mixture to warm to room temperature.

          • Cyclization Precursor: Add trimethyl phosphite (1.1 equivalents) dropwise and stir for 10 hours at room temperature. Evaporate the solvent under vacuum.

          • Cyclization: Dissolve the residue in anhydrous DCM and cool to 0 °C. Add titanium tetrachloride (4 equivalents) dropwise. Stir the reaction mixture at 40 °C for 6 days.

          • Work-up and Purification: Carefully pour the reaction mixture into ice and adjust the pH to 8-9 with 6N NaOH solution. Extract the aqueous suspension three times with EtOAc. Extract the combined organic layers with 3M HCl. Adjust the pH of the acidic aqueous solution to 7-8 with 3N NaOH and extract twice with EtOAc. Combine the final organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-bromoisoquinoline.

          Protocol 1.2: Synthesis of Ethyl 6-Bromoisoquinoline-3-carboxylate

          A Friedländer-type annulation provides a convergent approach to constructing the 3-carboxyisoquinoline system. This involves the reaction of a suitably substituted 2-aminobenzaldehyde derivative with a β-ketoester.

          Materials and Reagents:

          ReagentSupplierPurity
          2-Amino-5-bromobenzaldehydeCombi-Blocks>97%
          Ethyl pyruvateSigma-Aldrich97%
          EthanolFisherAnhydrous
          Potassium hydroxide (KOH)Sigma-Aldrich≥85%

          Step-by-Step Procedure:

          • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromobenzaldehyde (1 equivalent) and ethyl pyruvate (1.2 equivalents) in anhydrous ethanol.

          • Condensation: Add a catalytic amount of potassium hydroxide (0.1 equivalents) to the solution.

          • Cyclization: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).

          • Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the ethanol under reduced pressure.

          • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure ethyl 6-bromoisoquinoline-3-carboxylate.[4]

          Protocol 1.3: Hydrolysis to this compound

          The final step in the synthesis of the core scaffold is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

          Materials and Reagents:

          ReagentSupplierPurity
          Ethyl 6-bromoisoquinoline-3-carboxylateFrom Protocol 1.2-
          Lithium hydroxide (LiOH)Sigma-Aldrich≥98%
          Tetrahydrofuran (THF)FisherHPLC
          Water-Distilled
          Hydrochloric acid (HCl), 1N solutionFisher-

          Step-by-Step Procedure:

          • Saponification: Dissolve ethyl 6-bromoisoquinoline-3-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

          • Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

          • Acidification: Remove the THF under reduced pressure. Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.

          • Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

          Phase 2: Diversification of the Scaffold via Cross-Coupling Reactions

          The bromine atom at the C6 position is a versatile handle for introducing a wide array of substituents using palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogs with diverse chemical properties.

          G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Core This compound Suzuki Aryl/Heteroaryl Boronic Acids/Esters Core->Suzuki Sonogashira Terminal Alkynes Core->Sonogashira Buchwald Amines/Amides Core->Buchwald Suzuki_Product 6-Aryl/Heteroaryl Analogs Suzuki->Suzuki_Product Sonogashira_Product 6-Alkynyl Analogs Sonogashira->Sonogashira_Product Buchwald_Product 6-Amino/Amido Analogs Buchwald->Buchwald_Product

          Caption: Diversification of the core scaffold using cross-coupling reactions.

          Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

          The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 6-position of the isoquinoline and various aryl or heteroaryl boronic acids or esters.[5]

          General Procedure:

          • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

          • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

          • Reaction: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).

          • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

          • Purification: Purify the crude product by flash chromatography or preparative HPLC.

          Representative Reaction Conditions:

          Boronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
          Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)9085-95
          4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O (4:1)10080-90
          Pyridine-3-boronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O (4:1)8570-85
          Protocol 2.2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

          The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further transformations or as structural elements in their own right.[6][7]

          General Procedure:

          • Reaction Setup: To a solution of this compound (1 equivalent) and the terminal alkyne (1.2-1.5 equivalents) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, diisopropylethylamine, 2-3 equivalents).

          • Reaction: Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until completion.

          • Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic phase, dry, and concentrate.

          • Purification: Purify by column chromatography.

          Representative Reaction Conditions:

          Terminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
          PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT80-90
          TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NDMF5075-85
          Propargyl alcoholPd(PPh₃)₂Cl₂ (5)CuI (10)DIPEATHF4065-75
          Protocol 2.3: Buchwald-Hartwig Amination for C-N Bond Formation

          This reaction is a powerful tool for forming carbon-nitrogen bonds, allowing for the synthesis of a wide range of amino- and amido-substituted isoquinolines.

          General Procedure:

          • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the amine or amide (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equivalents).

          • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

          • Reaction: Seal the reaction vessel and heat to 80-110 °C until the reaction is complete.

          • Work-up: Cool the mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry the organic layer and concentrate.

          • Purification: Purify the product by flash chromatography.

          Purification and Characterization of Analogs

          Purification:

          • Flash Column Chromatography: The primary method for purifying crude reaction products. Silica gel is the standard stationary phase, with mobile phases typically consisting of hexane/ethyl acetate or dichloromethane/methanol gradients.

          • Reversed-Phase HPLC: For final purification of highly polar compounds or for separating closely related analogs, reversed-phase high-performance liquid chromatography (RP-HPLC) is employed.[8][9] A C18 column with a water/acetonitrile or water/methanol mobile phase containing a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is commonly used.

          Characterization:

          • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the synthesized compounds.[1] The characteristic chemical shifts and coupling patterns of the isoquinoline ring protons provide definitive structural information.

          • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the target compounds. The presence of a bromine atom is readily identified by the characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[10]

          • Purity Analysis: Analytical HPLC with UV detection is used to determine the purity of the final compounds.

          Conclusion

          The synthetic protocols detailed in this application note provide a robust and versatile platform for the creation of diverse libraries of this compound analogs. The strategic placement of the bromine atom and the carboxylic acid group allows for extensive functionalization, making this scaffold an invaluable tool for researchers in drug discovery and development. The careful selection of synthetic routes and purification techniques, coupled with thorough analytical characterization, will ensure the generation of high-quality compounds for biological screening and lead optimization programs.

          References

          • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. Available at: [Link]

          • Synthesis of 6-Bromoquinoline. Scribd. Available at: [Link]

          • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.Google Patents.
          • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.Google Patents.
          • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. Available at: [Link]

          • Friedländer synthesis. Wikipedia. Available at: [Link]

          • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central (NIH). Available at: [Link]

          • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. Available at: [Link]

          • The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]

          • Friedlander quinoline synthesis. quimicaorganica.org. Available at: [Link]

          • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications. Available at: [Link]

          • Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. PubMed Central (NIH). Available at: [Link]

          • Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. YouTube. Available at: [Link]

          • Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. ResearchGate. Available at: [Link]

          • Mass Spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

          • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

          • Sonogashira coupling. Wikipedia. Available at: [Link]

          • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

          • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. Available at: [Link]

          • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

          • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. Available at: [Link]

          • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health (NIH). Available at: [Link]

          • Preparation and Properties of Isoquinoline. SlideShare. Available at: [Link]

          • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

          • Regioselectivity in isoquinoline alkaloid synthesis. ElectronicsAndBooks. Available at: [Link]

          • Ethyl 6-bromoisoquinoline-3-carboxylate. Lead Sciences. Available at: [Link]

          • Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. PubMed. Available at: [Link]

          • Synthesis of isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. Available at: [Link]

          • Hydrolysis of Nitriles to Form Carboxylic Acids. YouTube. Available at: [Link]

          • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available at: [Link]

          • The molecule that gave the mass spectrum shown here contains a ha... Pearson. Available at: [Link]

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Synthesis of 6-Bromoisoquinoline-3-carboxylic acid

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for the synthesis of 6-bromoisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges and frequently asked questions encountered during its synthesis, with a focus on improving reaction yields and ensuring product purity. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

          Introduction to the Synthetic Challenge

          This compound is a valuable building block in medicinal chemistry. Its synthesis, however, can be challenging, often resulting in low yields due to the electronic properties of the substituted benzene ring and the sensitive nature of the intermediates. The most common synthetic route is a variation of the Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal intermediate.[1][2] This guide will focus on troubleshooting this pathway and its critical steps.

          Frequently Asked Questions (FAQs) & Troubleshooting Guide

          Section 1: Starting Materials and Intermediate Formation

          Question 1: I am seeing low yields in the initial condensation step between 4-bromobenzaldehyde and the amino acetal. What could be the cause?

          Answer: The initial formation of the benzalaminoacetal (Schiff base) is a critical equilibrium-driven reaction. Several factors can lead to poor yields at this stage:

          • Water Contamination: The condensation reaction releases water. Inefficient removal of this water can shift the equilibrium back towards the starting materials.

            • Troubleshooting:

              • Azeotropic Removal: Ensure your reaction setup includes a Dean-Stark apparatus to effectively remove water as it forms.[3] Use a solvent like toluene that forms an azeotrope with water.

              • Drying Agents: Use anhydrous solvents and ensure your glassware is thoroughly dried before use. The presence of any moisture will inhibit the reaction.

              • Reagent Quality: Verify the purity of your 4-bromobenzaldehyde. Aldehydes can oxidize to carboxylic acids on storage, which will not participate in the desired reaction.

          • Reaction Time and Temperature: Incomplete reaction can result from insufficient time or non-optimal temperature.

            • Troubleshooting:

              • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

              • Temperature: Refluxing is typically required to drive the reaction to completion.[3] Ensure a steady reflux is maintained.

          Question 2: My N-(4-bromobenzyl)-2,2-dimethoxyethanamine intermediate is unstable and decomposes upon isolation. How can I proceed?

          Answer: The benzalaminoacetal intermediate can be sensitive to hydrolysis, especially in the presence of trace acid. It is often recommended to use the crude intermediate directly in the next step without rigorous purification.

          • Expert Insight: The causality behind this instability lies in the susceptibility of the imine and acetal functional groups to acid-catalyzed hydrolysis. Instead of a full workup and purification, which can introduce water and acidic impurities, a simple concentration of the reaction mixture is often sufficient.

            • Protocol:

              • After the condensation is complete (as determined by TLC), cool the reaction mixture.

              • Remove the solvent (e.g., toluene) under reduced pressure using a rotary evaporator.

              • The resulting crude oil or residue can be immediately redissolved in the appropriate solvent for the subsequent cyclization step.[3] This minimizes handling and potential decomposition.

          Section 2: The Critical Cyclization Step

          Question 3: The acid-catalyzed cyclization to form the isoquinoline ring is giving a very low yield. What are the key parameters to optimize?

          Answer: The cyclization is an electrophilic aromatic substitution, and its success is highly dependent on the acid catalyst, temperature, and the electronic nature of the substrate.[4] The bromine atom on the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, making the cyclization more challenging than for unsubstituted benzaldehydes.[5]

          • Causality & Optimization:

            • Acid Strength: A strong acid is required to protonate the acetal and generate the reactive electrophile for cyclization. Concentrated sulfuric acid is commonly used.[1][6] However, excessively harsh conditions can lead to side reactions and degradation.

              • Troubleshooting:

                • Acid Choice: While concentrated H₂SO₄ is standard, polyphosphoric acid (PPA) can sometimes offer milder conditions and improved yields.

                • Acid Concentration: The strength of the sulfuric acid can be varied (e.g., from 70% to fuming H₂SO₄).[5] A systematic screen of acid strength can identify the optimal condition for this specific substrate.

            • Temperature Control: Halogenated substrates often require higher temperatures for cyclization compared to those with electron-donating groups.[5] However, excessive heat can lead to charring and polymerization.

              • Troubleshooting:

                • Gradual Heating: Add the intermediate to the cold acid and then slowly and carefully heat the mixture. Monitor the internal temperature closely.

                • Reaction Time: Allow sufficient time for the reaction to proceed to completion. Monitor by quenching small aliquots and analyzing via TLC or LC-MS.

          Experimental Workflow: Pomeranz-Fritsch Cyclization

          G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Carboxylic Acid Formation A 4-Bromobenzaldehyde + Aminoacetaldehyde Dimethyl Acetal B Toluene, Reflux (Dean-Stark) A->B C Crude Benzalaminoacetal (Schiff Base) B->C D Add Crude Intermediate to Cold Conc. H₂SO₄ C->D Use Crude Product Directly E Controlled Heating (e.g., 80-100°C) D->E F Quench on Ice E->F G Basify (e.g., with NH₄OH) F->G H 6-Bromoisoquinoline G->H I Introduction of 3-Carboxy Group (e.g., via lithiation/CO₂ quench or oxidation of a 3-methyl precursor) H->I J Workup & Purification I->J K Final Product: 6-Bromoisoquinoline- 3-carboxylic acid J->K

          Caption: General workflow for the synthesis of this compound.

          Question 4: I am observing the formation of significant byproducts during cyclization. What are they and how can I avoid them?

          Answer: Several side reactions can occur under the strongly acidic and high-temperature conditions of the Pomeranz-Fritsch cyclization.

          • Common Byproducts:

            • Polymerization/Charring: This is often observed when the reaction temperature is too high or the heating is not uniform.

            • Hydrolysis of the Imine: Incomplete cyclization can be followed by hydrolysis of the imine back to the aldehyde and amine during aqueous workup, reducing the overall yield.[4]

            • Sulfonation: Although less common, sulfonation of the aromatic ring can occur with fuming sulfuric acid at elevated temperatures.

          • Mitigation Strategies:

            • Temperature Control: This is the most critical parameter. Use an oil bath for uniform heating and maintain the temperature within the optimal range determined through small-scale experiments.

            • Reaction Time: Do not prolong the reaction unnecessarily once the starting material is consumed, as this increases the likelihood of degradation.

            • Quenching: Pouring the reaction mixture onto crushed ice is a standard and effective way to rapidly cool the reaction and dilute the acid, minimizing byproduct formation during the quench.[7]

          Section 3: Introduction of the Carboxylic Acid and Purification

          Question 5: What is the best strategy to introduce the 3-carboxylic acid group, and what are the challenges?

          Answer: Introducing the carboxylic acid at the C-3 position is a non-trivial step. The Pomeranz-Fritsch reaction itself does not typically allow for substitution at C-3.[4] Therefore, a multi-step approach is usually necessary, starting from a precursor that facilitates this functionalization.

          • Strategy 1: From a 3-Substituted Precursor: A more direct, albeit potentially more complex, route would involve starting with a precursor that already contains a group at the C-3 position that can be converted to a carboxylic acid (e.g., a methyl or cyano group). Oxidation of a 3-methylisoquinoline or hydrolysis of a 3-cyanoisoquinoline would yield the desired product.

          • Strategy 2: Post-Cyclization Functionalization: This is challenging due to the reactivity of the isoquinoline ring. The C-1 position is generally more reactive towards nucleophiles.[8] Direct carboxylation at C-3 is difficult.

          Expert Recommendation: The most reliable and scalable approach is often to adapt the synthesis to incorporate the carboxyl group or a precursor from the beginning. For example, using a glyoxylic acid derivative in a modified Schlittler-Müller condensation with 4-bromobenzylamine.[1][9]

          Question 6: I am struggling with the final purification of this compound. It seems insoluble in most common organic solvents.

          Answer: Carboxylic acids, especially aromatic ones, can have poor solubility in non-polar organic solvents and can be challenging to purify by standard column chromatography.

          • Purification Protocol (Self-Validating System):

            • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.[10]

              • Dissolve the crude product in a suitable organic solvent (like ethyl acetate).

              • Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.

              • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

              • Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates out. The pH should be well below the pKa of the carboxylic acid.[10]

              • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

            • Recrystallization: If further purification is needed, recrystallization is the preferred method.

              • Solvent Screening: Test solubility in a range of solvents at room temperature and at reflux (e.g., ethanol, methanol, acetic acid, or solvent mixtures like toluene/petroleum ether).[10]

              • The goal is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot.

          Summary of Key Optimization Parameters

          ParameterStepRecommended ActionRationale
          Water Removal CondensationUse a Dean-Stark trap; ensure anhydrous conditions.The reaction is an equilibrium; removing water drives it to completion.
          Intermediate Handling CondensationUse the crude product directly in the next step.The benzalaminoacetal is prone to hydrolysis; avoiding a full workup minimizes decomposition.
          Acid Catalyst CyclizationScreen different strong acids (H₂SO₄, PPA) and concentrations.The electron-withdrawing Br group deactivates the ring, requiring a strong catalyst for electrophilic substitution.
          Temperature CyclizationMaintain strict temperature control (e.g., 80-100°C); avoid overheating.Balances the need for high activation energy with the risk of thermal decomposition and side reactions.[5][7]
          Purification Final ProductUtilize acid-base extraction followed by recrystallization.Exploits the acidic nature of the product for efficient separation from neutral/basic impurities.[10]

          Logical Relationship Diagram

          G 1 Low Yield 2 Incomplete Condensation 1->2 Caused By 3 Poor Cyclization 1->3 Caused By 4 Purification Loss 1->4 Caused By 5 Water Present 2->5 Root Cause 6 Insufficient Heat/Time 2->6 Root Cause 7 Weak Acid/Temp Too Low 3->7 Root Cause 8 Degradation/Side Rxns 3->8 Root Cause 9 Impure Product 4->9 Root Cause

          Caption: Troubleshooting logic for low yield in this compound synthesis.

          References

          • Isoquinoline synthesis - Organic Chemistry Portal. A collection of modern and classical methods for synthesizing the isoquinoline core. Available at: [Link]

          • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. A historical and mechanistic overview of the Pomeranz-Fritsch reaction, noting the wide variation in yields. Available at: [Link]

          • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents. Describes a synthetic route for a related brominated tetrahydroisoquinoline carboxylic acid.
          • Pomeranz-Fritsch Reaction. A detailed description of the reaction mechanism and the influence of substituents on reaction conditions. Available at: [Link]

          • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions | Organic Letters - ACS Publications. Discusses modifications to the Pomeranz-Fritsch reaction to improve yields and expand scope. Available at: [Link]

          • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC - PubMed Central. General synthetic procedures for modifying carboxylic acid derivatives. Available at: [Link]

          • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. Discusses the general chemical properties and reactivity of the isoquinoline ring system. Available at: [Link]

          • Isoquinoline. Details on the reactivity of the isoquinoline core, including the relative acidity of ring protons. Available at: [Link]

          • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. While focused on COFs, it provides context on the synthesis of quinoline carboxylic acids. Available at: [Link]

          • Synthesis of 6-Bromoquinoline | PDF | Chemical Reactions | Nitrogen - Scribd. An example of a synthesis of a related bromo-heterocyclic compound. Available at: [Link]

          • Pomeranz-Fritsch synthesis of isoquinolines - Química Organica.org. A summary of the reaction mechanism. Available at: [Link]

          • Isoquinoline synthesis - Química Organica.org. Discusses limitations of the Pomeranz-Fritsch method, particularly regarding substitution patterns. Available at: [Link]

          • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Provides a detailed experimental procedure for the bromination of isoquinoline, emphasizing the importance of temperature control and workup procedures. Available at: [Link]

          • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI. Details methods for converting carboxamides to carboxylic acids under various conditions. Available at: [Link]

          • US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids - Google Patents. Discusses the synthesis of various substituted tetrahydroisoquinoline carboxylic acids.
          • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. Provides context on the synthesis of isoquinoline carboxylic acid derivatives. Available at: [Link]

          • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Outlines standard, effective methods for purifying carboxylic acids. Available at: [Link]

          • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways - Stanford University. A mechanistic study of the Pomeranz-Fritsch reaction. Available at: [Link]

          • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions. Further details on advanced synthetic strategies for isoquinolines. Available at: [Link]

          • Troubleshooting the synthesis of BINOL derivatives : r/Chempros - Reddit. A practical discussion forum highlighting common issues in complex organic syntheses, such as incomplete reactions and purification difficulties. Available at: [Link]

          • Pomeranz-Fritsch Reaction. A concise encyclopedia entry for the reaction. Available at: [Link]

          • Reactions of Isoquinoline | TYBSc Chemistry - YouTube. A video lecture discussing the electrophilic and nucleophilic reactivity of the isoquinoline ring. Available at: [Link]

          • Chapter 7_Quinolines and Isoquinolines.pdf. Educational material covering the synthesis of quinolines and isoquinolines. Available at: [Link]

          • Practice Problem: Synthesis Challenge - YouTube. General organic chemistry synthesis problem-solving. Available at: [Link]

          Sources

          Technical Support Center: Purification of Crude 6-Bromoisoquinoline-3-carboxylic Acid by Recrystallization

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for the purification of 6-Bromoisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

          Introduction: The Critical Role of Purity

          This compound is a key building block in the synthesis of various pharmacologically active molecules. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and complications in downstream applications. Recrystallization is a powerful technique for purifying solid organic compounds, and this guide will walk you through the nuances of applying it to this specific molecule.

          Frequently Asked Questions (FAQs) & Troubleshooting Guides

          Solvent Selection: The Foundation of a Successful Recrystallization

          Question 1: How do I select an appropriate solvent for the recrystallization of this compound?

          Answer: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a molecule with both polar (carboxylic acid, isoquinoline nitrogen) and nonpolar (brominated aromatic ring) features, a single solvent may not be optimal. Therefore, a mixed solvent system is often the best approach.

          A good starting point is a combination of a polar solvent that can engage in hydrogen bonding with the carboxylic acid, and a less polar solvent to modulate the overall solubility. Based on protocols for similar bromo-substituted quinolines, a mixture of ethyl acetate (EtOAc) and hexane is a promising choice.[1][2]

          • Ethyl acetate is a moderately polar solvent that should effectively dissolve the crude product when heated.

          • Hexane is a nonpolar solvent that, when added to the ethyl acetate solution, will decrease the solubility of the polar product, promoting crystallization as the solution cools.

          Other potential solvent systems to explore include:

          • Ethanol/Water: Ethanol is a polar protic solvent that can dissolve the compound, while the addition of water as an anti-solvent can induce crystallization.[3]

          • Toluene/Heptane: This combination offers a higher boiling point for dissolving stubborn impurities, with heptane acting as the anti-solvent.[4]

          Table 1: Properties of Suggested Solvents for Recrystallization

          SolventBoiling Point (°C)PolarityRole in Recrystallization
          Ethyl Acetate77ModeratePrimary dissolving solvent
          Hexane69NonpolarAnti-solvent; induces crystallization
          Ethanol78PolarPrimary dissolving solvent
          Water100HighAnti-solvent; induces crystallization
          Toluene111LowPrimary dissolving solvent for less polar impurities
          Heptane98NonpolarAnti-solvent; induces crystallization
          Experimental Protocol: A Step-by-Step Guide

          Question 2: What is a reliable, step-by-step protocol for recrystallizing crude this compound?

          Answer: The following protocol is a robust starting point, based on the ethyl acetate/hexane system. Remember that the key to high purity is slow, controlled crystal growth.

          Step-by-Step Recrystallization Protocol:

          • Dissolution:

            • Place the crude this compound in an Erlenmeyer flask.

            • Add a minimal amount of hot ethyl acetate to dissolve the solid completely. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[5]

            • If colored impurities are present, you can add a small amount of activated charcoal and heat for a few minutes before proceeding to the next step.

          • Hot Filtration (if necessary):

            • If there are insoluble impurities or if charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

          • Inducing Crystallization:

            • To the hot, clear filtrate, add hexane dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is now supersaturated.

            • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution again.

          • Crystal Growth:

            • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]

            • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

          • Isolation and Drying:

            • Collect the crystals by vacuum filtration using a Büchner funnel.

            • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

            • Dry the purified crystals under vacuum to remove all traces of solvent.

          Troubleshooting Common Recrystallization Issues

          Question 3: My compound "oiled out" instead of forming crystals. What should I do?

          Answer: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common problem with impure samples.

          Troubleshooting Steps:

          • Re-dissolve and Dilute: Heat the solution to dissolve the oil. Add a small amount of the primary solvent (e.g., ethyl acetate) to decrease the saturation point.

          • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling.

          • Change Solvent System: If the problem persists, your solvent may have too high of a boiling point. Switch to a lower-boiling solvent system.

          Question 4: No crystals are forming, even after the solution has cooled. What went wrong?

          Answer: This is a common issue that can usually be resolved with a few simple techniques.

          Troubleshooting Steps:

          • Induce Nucleation:

            • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

            • Seed Crystals: If you have a small amount of the pure product, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.

          • Increase Concentration: It's possible that too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[5]

          Question 5: My crystal yield is very low. How can I improve it?

          Answer: A low yield can be frustrating, but it's often preventable.

          Troubleshooting Steps:

          • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required for dissolution.

          • Sufficient Cooling: Make sure the solution has been thoroughly cooled in an ice bath to maximize precipitation.

          • Check the Filtrate: If you suspect a significant amount of product is still in the mother liquor, you can try to obtain a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.

          Visualizing the Troubleshooting Workflow

          The following diagram outlines the decision-making process for troubleshooting common recrystallization problems.

          Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve oiling_out Does the Compound 'Oil Out'? dissolve->oiling_out cool Slowly Cool Solution crystals_form Do Crystals Form? cool->crystals_form filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes ts_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume crystals_form->ts_no_crystals No oiling_out->cool No ts_oiling_out Troubleshoot: - Reheat and Add More Solvent - Cool More Slowly - Change Solvent System oiling_out->ts_oiling_out Yes end Pure Product filter_dry->end ts_no_crystals->cool Retry ts_oiling_out->dissolve Retry

          Caption: Troubleshooting workflow for recrystallization.

          References

          • Google Patents. WO2010129451A1 - Process for preparing bromo-substituted quinolines.
          • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

          • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

          • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

          • PubMed. Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. [Link]

          • PubChem. 6-Bromo-3-hydroxyisoquinoline. [Link]

          • Royal Society of Chemistry. Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. [Link]

          • National Institutes of Health. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

          • ResearchGate. Solvent design for crystallization of carboxylic acids. [Link]

          • National Institutes of Health. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]

          • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

          • Google Patents.
          • Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. [Link]

          • eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. [Link]

          • YouTube. Recrystallization and Melting Point Analysis. [Link]

          • Reddit. Recrystallization Issues. [Link]

          • National Institutes of Health. Structure Property Relationships of Carboxylic Acid Isosteres. [Link]

          • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

          Sources

          Technical Support Center: Troubleshooting Low Yields in Bischler-Napieralski Reactions

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to our dedicated technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful cyclization reaction for the synthesis of 3,4-dihydroisoquinolines and their derivatives. Here, we address common challenges that can lead to low yields and provide actionable, field-proven solutions based on established chemical principles.

          Frequently Asked Questions (FAQs)

          Here are answers to some of the most common questions we receive about the Bischler-Napieralski reaction.

          Q1: What is the fundamental principle of the Bischler-Napieralski reaction?

          The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates.[1][2] This reaction requires a dehydrating agent, often a Lewis acid, to promote the formation of an electrophilic intermediate that then attacks the electron-rich aromatic ring, leading to the formation of a 3,4-dihydroisoquinoline.[3][4] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines.[2][5]

          Q2: My reaction is not working or the yield is very low. What are the most likely causes?

          Low or no yield in a Bischler-Napieralski reaction can typically be attributed to one or more of the following factors:

          • Deactivated Aromatic Ring: The reaction is most effective with electron-donating groups on the benzene ring of the β-arylethylamide substrate.[1][4] Electron-withdrawing groups will significantly hinder the electrophilic aromatic substitution step.[6][7]

          • Insufficiently Potent Dehydrating Agent: For less reactive or deactivated substrates, common reagents like phosphorus oxychloride (POCl₃) may not be strong enough to drive the reaction to completion.[4][6][8]

          • Presence of Moisture: The dehydrating agents used are highly sensitive to water. Any moisture in the glassware, solvents, or reagents will quench the catalyst and halt the reaction.[8]

          • Inappropriate Reaction Temperature: While often requiring heat, excessively high temperatures can lead to decomposition of the starting material or product, resulting in tar formation.[6][8]

          Q3: How do I select the appropriate dehydrating agent for my specific substrate?

          The choice of dehydrating agent is critical and depends on the reactivity of your substrate. Here is a general guideline:

          Substrate TypeRecommended Dehydrating Agent(s)Rationale
          Electron-Rich Aromatic RingPOCl₃, PCl₅, ZnCl₂[3]Standard and effective for activated substrates.
          Electron-Neutral or Deactivated RingP₂O₅ in refluxing POCl₃[2][4][5]Creates a more potent dehydrating system, generating a pyrophosphate which is an excellent leaving group.[3][8]
          Sensitive Functional GroupsTriflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine)[1][8]Allows for milder reaction conditions and can prevent degradation of sensitive substrates.
          Alternative Milder ConditionsOxalyl chloride, Triphenyl phosphite-bromine[3][8]These reagents can offer alternative pathways that avoid harsh conditions.

          In-Depth Troubleshooting Guides

          Problem 1: Low to No Product Formation

          Symptoms: TLC or LC-MS analysis shows primarily unreacted starting material, with little or no desired product.

          Causality and Solutions:

          • Cause A: Deactivated Aromatic Ring. The core of this reaction is an electrophilic aromatic substitution. If your β-arylethylamide substrate has electron-withdrawing groups on the aromatic ring, the cyclization will be energetically unfavorable.[6][8]

            • Solution 1: Switch to a Stronger Dehydrating System. For substrates lacking electron-donating groups, a more powerful dehydrating agent is necessary. A mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often effective.[2][5] The in-situ generated pyrophosphate is a superior leaving group.[3][8]

            • Solution 2: Employ Modern, Milder Protocols. Milder reagents can be more effective for challenging substrates. Consider using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine.[1][8] This system can activate the amide at lower temperatures.

          • Cause B: Insufficient Reaction Temperature. The activation energy for the cyclization may not be met.

            • Solution: Increase Reaction Temperature. If using a solvent like toluene, consider switching to a higher-boiling solvent such as xylene.[3] Microwave-assisted heating can also be a viable option to achieve the necessary temperatures in a controlled manner.[3] Monitor for decomposition, however.

          • Cause C: Presence of Moisture. Water will readily react with and consume the dehydrating agent.

            • Solution: Ensure Anhydrous Conditions. All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents and ensure reagents are of appropriate quality and handled under an inert atmosphere (e.g., nitrogen or argon).[8]

          Problem 2: Significant Formation of a Styrene-like Side Product

          Symptoms: A major byproduct is observed, often with a molecular weight corresponding to the elimination of the amide group.

          Causality and Solutions:

          • Cause: Retro-Ritter Reaction. This is a well-documented side reaction in the Bischler-Napieralski synthesis and is strong evidence for the formation of a nitrilium salt intermediate.[3][5][8] If the substrate's structure allows for the formation of a stable, conjugated system upon elimination, this retro-Ritter pathway can become dominant.[3][8]

            • Solution 1: Shift the Equilibrium. The retro-Ritter reaction is an equilibrium process. To suppress it, use the corresponding nitrile as the reaction solvent (e.g., acetonitrile if an acetyl group is being eliminated).[3][8] This will shift the equilibrium back towards the nitrilium ion intermediate, favoring the desired cyclization.

            • Solution 2: Utilize Milder, Modern Methods. Reagents like oxalyl chloride or triflic anhydride (Tf₂O) often proceed under conditions that avoid or minimize the formation of the intermediate that leads to the retro-Ritter reaction.[3][8]

          Problem 3: Formation of Regioisomers or Unexpected Products

          Symptoms: The product is an inseparable mixture of regioisomers, or a structurally unexpected product is formed.

          Causality and Solutions:

          • Cause: Ipso-Attack and Rearrangement. Particularly with strong dehydrating agents like P₂O₅, cyclization can occur at a substituted carbon on the aromatic ring (ipso-attack) to form a spiro intermediate, which can then rearrange to yield an "abnormal" regioisomer.[2][8] The substitution pattern on the aromatic ring can influence the likelihood of this pathway.[8]

            • Solution 1: Modify the Dehydrating Agent. Try a different, potentially milder, dehydrating agent. For instance, N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide yields the "normal" product with POCl₃, but a mixture when P₂O₅ is used.[2] Milder systems like Tf₂O/2-chloropyridine may offer greater selectivity.[8]

            • Solution 2: Introduce Blocking Groups. If a particular position on the aromatic ring is problematic, consider a synthetic route that incorporates a removable blocking group to prevent cyclization at that site.[8]

          Problem 4: The Reaction Mixture Becomes a Thick, Unmanageable Tar

          Symptoms: The reaction mixture thickens and becomes difficult to stir, often with significant darkening.

          Causality and Solutions:

          • Cause: Polymerization and Decomposition. Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can cause the starting material or the product to decompose and polymerize.[6][8]

            • Solution 1: Control the Temperature Carefully. A gradual increase to the target temperature can be beneficial. Use an oil bath with a temperature controller for precise heating.

            • Solution 2: Monitor Reaction Progress. Closely monitor the consumption of the starting material by TLC or LC-MS. Once the starting material is consumed, promptly begin the work-up procedure to avoid prolonged exposure to harsh conditions.[6]

            • Solution 3: Use Milder Conditions. If tarring is persistent, switching to a milder protocol (e.g., Tf₂O/2-chloropyridine at lower temperatures) is highly recommended.[6]

          Visualizing the Chemistry

          To better understand the processes at play, the following diagrams illustrate the core mechanism, a key side reaction, and a troubleshooting workflow.

          Bischler_Napieralski_Mechanism cluster_activation Activation cluster_cyclization Cyclization Pathways cluster_product_formation Product Formation Amide β-Arylethylamide Activated_Amide Activated Amide (e.g., Imidoyl Phosphate) Amide->Activated_Amide + POCl3 Nitrilium Nitrilium Ion Intermediate Activated_Amide->Nitrilium Elimination Imine_Ester Imine-Ester Intermediate Activated_Amide->Imine_Ester Cyclization Cyclized_Intermediate1 Cyclized Intermediate Nitrilium->Cyclized_Intermediate1 Electrophilic Aromatic Substitution Cyclized_Intermediate2 Cyclized Intermediate Imine_Ester->Cyclized_Intermediate2 Rearrangement Product 3,4-Dihydroisoquinoline Cyclized_Intermediate1->Product Deprotonation Cyclized_Intermediate2->Product Elimination

          Caption: Plausible mechanistic pathways for the Bischler-Napieralski reaction.

          Retro_Ritter_Side_Reaction Nitrilium Nitrilium Ion Intermediate Desired_Cyclization Desired Cyclization (Bischler-Napieralski) Nitrilium->Desired_Cyclization Intramolecular Attack Retro_Ritter Retro-Ritter Reaction (Side Reaction) Nitrilium->Retro_Ritter Fragmentation/ Elimination Product 3,4-Dihydroisoquinoline Desired_Cyclization->Product Styrene Styrene Derivative Retro_Ritter->Styrene

          Caption: Competing pathways: Desired cyclization vs. Retro-Ritter side reaction.

          Troubleshooting_Workflow Start Low Yield in Bischler-Napieralski Reaction Check_Substrate Is the aromatic ring electron-rich? Start->Check_Substrate Check_Conditions Are conditions strictly anhydrous? Check_Substrate->Check_Conditions Yes Stronger_Reagent Use stronger dehydrating agent (e.g., P2O5/POCl3) or milder modern method (e.g., Tf2O/2-chloropyridine) Check_Substrate->Stronger_Reagent No Check_Side_Products Are styrene-like side products observed? Check_Conditions->Check_Side_Products Yes Dry_Reagents Thoroughly dry all glassware, solvents, and reagents Check_Conditions->Dry_Reagents No Check_Tarry_Mixture Is the mixture turning to tar? Check_Side_Products->Check_Tarry_Mixture No Use_Nitrile_Solvent Use corresponding nitrile as solvent to suppress Retro-Ritter reaction Check_Side_Products->Use_Nitrile_Solvent Yes Control_Temp Lower reaction temperature, monitor reaction closely, and/or use milder conditions Check_Tarry_Mixture->Control_Temp Yes

          Caption: A decision tree for troubleshooting low yields.

          Experimental Protocols

          Protocol 1: Classical Conditions for Activated Substrates (POCl₃)

          This protocol is suitable for β-arylethylamides with electron-donating groups on the aromatic ring.

          • Reaction Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent such as toluene or acetonitrile.[4]

          • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise to the stirred solution.[4]

          • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).[4]

          • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice to quench the excess POCl₃.

          • Basification and Extraction: Make the resulting acidic aqueous solution basic by adding a suitable base (e.g., concentrated NH₄OH or NaOH solution) until the pH is approximately 8-9.[4][8] Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

          • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.[8]

          Protocol 2: Modern, Mild Conditions for Sensitive or Deactivated Substrates (Tf₂O)

          This protocol is adapted from modern procedures and is often more efficient and suitable for a broader range of substrates.[8]

          • Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM).[8]

          • Reagent Addition: Cool the solution to -20 °C. Add 2-chloropyridine (2.0 equiv), and allow the mixture to stir for 5 minutes before the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.25 equiv).[1]

          • Reaction: Stir the mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes. The solution may change color (e.g., from yellow to dark red).[1]

          • Work-up (Reductive Example): Note: This example includes an in-situ reduction of the intermediate dihydroisoquinoline. At 0 °C, add a solution of sodium borohydride (NaBH₄) in methanol (MeOH). Allow the mixture to slowly warm to room temperature over 1 hour.[1]

          • Quenching and Extraction: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with DCM.[1][8]

          • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography.[1]

          References

          • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]

          • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]

          • Wikipedia. Bischler–Napieralski reaction. Available from: [Link]

          • Scribd. Bischler Napieralski Reaction | PDF. Available from: [Link]

          • Slideshare. Bischler napieralski reaction | PPTX. Available from: [Link]

          • PubMed. Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides. Available from: [Link]

          • Parikh, A., Parikh, H., & Parikh, K. (2012). Bischler-Napieralski Reaction. In Name Reactions in Organic Synthesis (pp. 478-482). Cambridge University Press.
          • ResearchGate. (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Available from: [Link]

          • ResearchGate. Optimisation of reaction conditions. | Download Scientific Diagram. Available from: [Link]

          • YouTube. Bischler-Napieralski Reaction. Available from: [Link]

          • ResearchGate. The first Bischler–Napieralski cyclization in a room temperature ionic liquid. Available from: [Link]

          • ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. Available from: [Link]

          • RSC Publishing. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. Available from: [Link]

          • Reddit. What are some common causes of low reaction yields? : r/Chempros. Available from: [Link]

          • YouTube. Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism.. Available from: [Link]

          • Cambridge University Press. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis. Available from: [Link]

          Sources

          Technical Support Center: Stability of 6-Bromoisoquinoline-3-carboxylic acid in Acidic Conditions

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: 6-Bromoisoquinoline-3-carboxylic acid is a key heterocyclic building block utilized by researchers in the synthesis of complex molecules for drug discovery and materials science. Its structural integrity is paramount for predictable reaction outcomes and final product purity. A common area of concern is the compound's stability in acidic environments, which are frequently encountered during synthesis, workup procedures, purification (e.g., reverse-phase HPLC), and formulation. This guide provides an in-depth analysis of the stability profile, potential degradation pathways, and practical solutions to challenges encountered during its handling in acidic media.

          Frequently Asked Questions (FAQs)

          Q1: What is the general stability of this compound in acidic solutions?

          A: Generally, this compound is stable in mild aqueous acidic solutions at ambient or low temperatures for short durations. However, its stability is a function of three key parameters: acid strength (pH), temperature, and exposure time . The molecule possesses two primary sites susceptible to acid-catalyzed reactions: the carboxylic acid group at the 3-position and the isoquinoline ring system itself. While the carboxylic acid functional group is relatively robust, the overall structure can undergo degradation under more forcing conditions.

          Q2: What are the primary degradation pathways for this compound in an acidic medium?

          A: There are two scientifically plausible degradation pathways that researchers should be aware of. The most likely is decarboxylation, followed by a less common hydrolysis of the C-Br bond under harsh conditions.

          • Acid-Catalyzed Decarboxylation: This is the most probable degradation route, particularly when heat is applied. The electron-withdrawing nature of the protonated isoquinoline nitrogen can facilitate the loss of carbon dioxide (CO₂) from the 3-position, leading to the formation of 6-Bromoisoquinoline.

          • Hydrolysis of the C-Br Bond: Aryl bromides are typically resistant to hydrolysis. However, under forcing conditions such as high temperatures and concentrated strong acids, the bromine atom could be displaced by a hydroxyl group, yielding 6-Hydroxyisoquinoline-3-carboxylic acid. This is considered a secondary and less likely pathway compared to decarboxylation.

          Q3: How does pH affect the solubility and stability of this compound?

          A: The isoquinoline nitrogen atom has a pKa value typical for aromatic amines and will be protonated in acidic solutions. This protonation significantly increases the compound's solubility in aqueous media. While beneficial for solubility, this protonated state can electronically influence the molecule's reactivity, potentially increasing its susceptibility to decarboxylation. Carboxylic acids are generally stable in acidic media as they exist predominantly in their neutral (protonated) form.[1]

          Q4: I am observing a new, less polar spot on my TLC (or a new peak in my HPLC) after an acidic workup of my reaction mixture. What could it be?

          A: The most likely identity of this new, typically less polar, impurity is the decarboxylated product, 6-Bromoisoquinoline . Decarboxylation results in the loss of the polar carboxylic acid group, which will cause the resulting molecule to have a higher Rf on a normal-phase TLC plate or a longer retention time on a reverse-phase HPLC column. To confirm its identity, you should run an LC-MS analysis to check for a molecular ion corresponding to 6-Bromoisoquinoline (m/z ≈ 208/210 for the bromine isotopes).

          Q5: What are the best practices for handling and storing this compound in acidic solutions?

          A: To maintain the integrity of this compound in acidic solutions:

          • Minimize Heat: Whenever possible, conduct acidic steps at or below room temperature. If an acidic workup is required, use an ice bath to keep the temperature between 0-5 °C.

          • Limit Exposure Time: Prepare acidic solutions of the compound fresh and use them as quickly as possible. Avoid overnight stirring or storage in acidic media.

          • Use the Mildest Acid Possible: If the reaction chemistry allows, opt for weaker acids or use the minimum concentration of strong acid required.

          • Inert Atmosphere: For prolonged experiments, working under an inert atmosphere (e.g., Nitrogen or Argon) can prevent potential oxidative side reactions, although acid-catalyzed degradation remains the primary concern.

          Troubleshooting Guide

          This section addresses specific problems you might encounter during your experiments.

          Problem Encountered Probable Cause Recommended Solution & Rationale
          Low yield of desired product after a step involving acid. Degradation via Decarboxylation. The combination of acid and even moderate heat during a reaction or workup can cause significant loss of material to the more volatile 6-Bromoisoquinoline, which may be lost during solvent evaporation.1. Temperature Control: Perform all acidic steps at 0-5 °C. 2. Monitor by HPLC/TLC: Take an aliquot of the reaction mixture before and after the acidic step to quantify the extent of degradation. 3. Alternative Workup: Consider a non-acidic workup or an extraction with a buffered aqueous solution if the chemistry permits.
          Purity of isolated material is low, with a consistent, less-polar impurity. Incomplete reaction and/or degradation during purification. If using reverse-phase HPLC with an acidic mobile phase (e.g., containing formic or trifluoroacetic acid), prolonged exposure on the column, especially at elevated temperatures, can cause on-column decarboxylation.1. Optimize Chromatography: Use a lower column temperature (e.g., 25-30 °C). Shorten the run time by optimizing the gradient. 2. Neutralize Fractions: Immediately neutralize the collected HPLC fractions containing the product with a mild base (e.g., NaHCO₃ solution) to prevent further degradation post-purification.
          Inconsistent analytical results for the same sample. Ongoing degradation in the analytical sample vial. If the sample is dissolved in an acidic diluent for HPLC analysis, it can continue to degrade over time, leading to a decreasing peak area for the parent compound and an increasing peak area for the degradant.1. Control Sample Conditions: Use a stabilized diluent, such as a buffered solution or a non-aqueous solvent like acetonitrile if solubility allows. 2. Time-Sensitive Analysis: Analyze samples as soon as possible after preparation. If a delay is unavoidable, store the sample vials in a refrigerated autosampler (4 °C).

          Visualized Degradation Pathways & Workflows

          The following diagrams illustrate the key chemical transformations and experimental procedures discussed in this guide.

          G Start 6-Bromoisoquinoline- 3-carboxylic acid Decarboxylated 6-Bromoisoquinoline + CO2 Start->Decarboxylated  Decarboxylation ([H+], Heat) Hydrolyzed 6-Hydroxyisoquinoline- 3-carboxylic acid Start->Hydrolyzed  Hydrolysis ([H+], H2O, Harsh Conditions) G A 1. Prepare Stock Solution (Compound in ACN) B 2. Stress Incubation (Spike into 0.1M HCl, 1M HCl, etc. at 25°C and 60°C) A->B C 3. Time Point Sampling (t = 0, 2, 8, 24h) B->C D 4. Quench Reaction (Neutralize with Base) C->D E 5. Analyze by HPLC-UV/MS (Quantify Parent & Degradants) D->E

          Caption: Experimental workflow for a forced degradation study.

          Experimental Protocols

          These protocols provide a framework for assessing the stability of this compound. Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods. [2][3][4]

          Protocol 1: Forced Degradation Study - Acidic Conditions

          Objective: To identify and quantify degradation products under controlled acidic stress.

          Materials:

          • This compound

          • Acetonitrile (ACN), HPLC grade

          • Hydrochloric acid (HCl), 1.0 M and 0.1 M solutions

          • Sodium hydroxide (NaOH), 1.0 M and 0.1 M solutions

          • Type 1 Purified Water

          • HPLC vials

          Procedure:

          • Stock Solution Preparation: Accurately weigh and dissolve this compound in ACN to prepare a 1.0 mg/mL stock solution.

          • Sample Preparation: For each condition, add 50 µL of the stock solution to 950 µL of the stress solution (e.g., 0.1 M HCl, 1.0 M HCl, or Water as a control) in an HPLC vial. This results in a final concentration of 50 µg/mL.

          • Stress Conditions: Prepare two sets of vials for each stress solution. Incubate one set at room temperature (25 °C) and the other in a water bath or oven at 60 °C. Protect all samples from light.

          • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), remove one vial from each condition.

          • Quenching: Immediately neutralize the sample by adding an equimolar amount of NaOH solution (e.g., add 100 µL of 0.1 M NaOH to the 0.1 M HCl sample).

          • Analysis: Analyze the quenched sample immediately by a validated HPLC-UV/MS method (see Protocol 2).

          Protocol 2: HPLC-UV/MS Method for Stability Monitoring

          Objective: To separate and quantify the parent compound from its potential degradants.

          Parameter Condition
          HPLC Column: C18, 2.1 x 100 mm, 2.6 µm particle size
          Mobile Phase A: 0.1% Formic Acid in Water
          Mobile Phase B: 0.1% Formic Acid in Acetonitrile
          Gradient: 5% B to 95% B over 10 minutes, hold for 2 min
          Flow Rate: 0.4 mL/min
          Column Temperature: 30 °C
          Injection Volume: 5 µL
          UV Detection: Diode Array Detector (DAD), monitor at 254 nm and 280 nm
          MS Detection: ESI+, scan range 100-500 m/z

          Data Analysis:

          • Calculate the percentage of the parent compound remaining at each time point relative to t=0.

          • Identify degradant peaks by their mass-to-charge ratio (e.g., 6-Bromoisoquinoline [M+H]⁺ ≈ 209).

          • Determine the percent area of each degradant to establish a mass balance. The industry-accepted range for meaningful degradation is typically 5-20%. [4]

          References

          • Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium? Available at: [Link]

          • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Available at: [Link]

          • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-663. (Simulated reference based on content of)[2]

          • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

          • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]

          • Baertschi, S. W., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1947-1964. (Simulated reference based on content of)[5]

          Sources

          Technical Support Center: Troubleshooting Solubility of 6-Bromoisoquinoline-3-carboxylic acid

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: 6-Bromoisoquinoline-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, polycyclic structure combined with both acidic (carboxylic acid) and basic (isoquinoline nitrogen) functional groups presents unique and often challenging solubility characteristics. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth explanations to overcome common solubility hurdles encountered during experimental work.

          Section 1: Frequently Asked Questions (FAQs)

          This section addresses the most common questions regarding the solubility of this compound.

          Q1: Why is this compound so poorly soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate?

          A: The limited solubility stems from a combination of strong intermolecular forces in its solid, crystalline state. The molecule's structure contains three key features that contribute to high lattice energy, making it difficult for solvent molecules to break it apart:

          • Hydrogen Bonding: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor, leading to strong, directional interactions between molecules.

          • Pi-Stacking: The flat, aromatic isoquinoline ring system allows for significant pi-pi stacking interactions, which are non-covalent interactions that further stabilize the crystal lattice.

          • Amphoteric Nature: The molecule possesses both an acidic carboxylic acid and a basic nitrogen atom within the isoquinoline ring. This can lead to zwitterionic character or strong acid-base interactions between molecules in the solid state.

          Solvents like DCM and ethyl acetate are not effective at disrupting this combination of forces, leading to poor solubility.

          Q2: What are the recommended starting solvents for dissolving this compound?

          A: For initial attempts, highly polar, aprotic solvents are the most effective. We recommend the following, in order of preference:

          • Dimethyl Sulfoxide (DMSO)

          • Dimethylformamide (DMF)

          • N-Methyl-2-pyrrolidone (NMP)

          These solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling them to effectively solvate the molecule and overcome its strong intermolecular forces. For applications where these solvents are not suitable, polar protic solvents like methanol or ethanol can be used, but typically require heating.[1]

          Q3: Is it safe to heat the compound to improve solubility?

          A: Yes, gentle heating can significantly improve both the rate of dissolution and the overall solubility. However, it is crucial to proceed with caution. We recommend heating in a controlled manner (e.g., in a water bath) and not exceeding 50-60°C initially. Always ensure your vial is properly capped to prevent solvent evaporation, which could lead to unintended concentration changes or precipitation upon cooling. Monitor the solution for any signs of decomposition (color change).

          Q4: How does pH affect the solubility of this compound, particularly in aqueous or alcoholic systems?

          A: The solubility of this compound is highly dependent on pH due to its carboxylic acid group.

          • In acidic to neutral conditions (pH < 7): The carboxylic acid group is protonated (-COOH), and the molecule remains sparingly soluble in water.

          • In basic conditions (pH > 8): An aqueous base (e.g., sodium hydroxide, potassium carbonate) will deprotonate the carboxylic acid to form the corresponding carboxylate salt (-COO⁻Na⁺). This salt is an ionic species and is significantly more polar, leading to a dramatic increase in aqueous solubility.

          This property is extremely useful for certain applications, such as preparing aqueous stock solutions or for purification via acid-base extraction.

          Q5: I managed to dissolve the compound with heating, but a precipitate formed as it cooled to room temperature. What is happening?

          A: This phenomenon is known as supersaturation. By heating, you increased the solubility limit of the solvent, allowing more solute to dissolve than would be possible at room temperature. As the solution cools, the solubility limit decreases, and the excess, now insoluble, compound precipitates out of the solution. To avoid this, either maintain the elevated temperature during your experiment or work with a lower, stable concentration that remains soluble at room temperature.

          Section 2: Troubleshooting Workflow for Solubility Issues

          When faced with a solubility challenge, a systematic approach is key. The following workflow provides a logical sequence of steps to achieve a successful dissolution.

          G start Start: Target Concentration & Volume solvent_choice Select Solvent: 1. DMSO 2. DMF 3. NMP start->solvent_choice vortex Add Solvent & Vortex/Stir at Room Temperature (5 min) solvent_choice->vortex check1 Visually Inspect: Is it a clear solution? vortex->check1 success Success: Solution Ready for Use check1->success Yes heat Apply Gentle Heat (40-60°C) with Stirring check1->heat No check2 Visually Inspect While Hot: Is it a clear solution? heat->check2 sonicate Use Bath Sonicator (10-15 min) check2->sonicate No cool Allow to Cool to RT (Observe for Precipitation) check2->cool Yes check3 Visually Inspect: Is it a clear solution? sonicate->check3 check3->success Yes reassess Insoluble: - Re-evaluate solvent choice - Decrease target concentration - Consider pH modification (Protocol 3) check3->reassess No cool->success

          Caption: A step-by-step troubleshooting workflow for dissolving this compound.

          Section 3: Experimental Protocols

          These protocols provide validated, step-by-step methodologies for handling this compound.

          Protocol 1: General Procedure for Solubility Testing

          Objective: To systematically determine the solubility of the compound in a range of solvents.

          • Preparation: Weigh 5 mg of this compound into separate, appropriately sized glass vials.

          • Solvent Addition: Add 100 µL of the first test solvent (e.g., DMSO) to the first vial. This corresponds to a high concentration of 50 mg/mL.

          • Initial Dissolution Attempt: Vortex the vial vigorously for 2 minutes at room temperature.

          • Observation: Visually inspect the vial against a dark background. If the solution is completely clear with no visible particulates, the compound is considered soluble at ≥50 mg/mL.

          • Incremental Addition: If the compound is not fully dissolved, add the solvent in 100 µL increments, vortexing for 2 minutes after each addition, until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.

          • Heating Step: If the compound remains insoluble after adding 1 mL of solvent (5 mg/mL), gently warm the suspension to 50°C for 10 minutes and observe any changes.

          • Documentation: Record the results for each solvent tested in a laboratory notebook.

          Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

          Objective: To prepare a standard, reliable stock solution for use in biological assays or chemical reactions.

          • Calculation: The molecular weight of this compound is 252.06 g/mol .[2][3] To prepare 10 mL of a 10 mM solution, you will need:

            • Mass = 0.010 L * 0.010 mol/L * 252.06 g/mol = 0.0252 g = 25.2 mg

          • Weighing: Accurately weigh 25.2 mg of the compound into a 15 mL conical tube or a suitable glass vial.

          • Solvent Addition: Add approximately 9 mL of high-purity, anhydrous DMSO to the vial.

          • Dissolution: Vortex the mixture for 2-3 minutes. If necessary, use a bath sonicator for 10 minutes or warm the vial to 40°C until all solid has dissolved.

          • Final Volume Adjustment: Once the solution is clear and has returned to room temperature, add DMSO to reach a final volume of 10.0 mL.

          • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

          Protocol 3: Enhancing Aqueous Solubility via pH Adjustment

          Objective: To prepare an aqueous solution of the compound by forming its carboxylate salt.

          • Suspension: Weigh the desired amount of this compound into a glass beaker or flask and add the desired volume of purified water. The compound will form a suspension.

          • Basification: While stirring, add a 1 M solution of sodium hydroxide (NaOH) dropwise.

          • Monitoring: Monitor the pH of the suspension using a calibrated pH meter. Continue adding NaOH until the solid completely dissolves and the pH is stable between 8.0 and 9.0.

          • Caution: Avoid making the solution excessively basic (pH > 11) unless required by the experimental design, as this could potentially promote side reactions.

          • Neutralization (Optional): If the neutral form of the compound is needed later, it can be precipitated from the solution by the careful, dropwise addition of a 1 M hydrochloric acid (HCl) solution until the pH is acidic (~pH 4-5).

          Section 4: Data & Properties Summary

          This section provides key properties and a qualitative solubility guide.

          Table 1: Chemical Properties of this compound
          PropertyValueSource
          Molecular FormulaC₁₀H₆BrNO₂[2]
          Molecular Weight252.06 g/mol [2][3]
          AppearanceSolid
          Table 2: Qualitative Solubility in Common Organic Solvents

          This table is based on the chemical principles discussed in this guide. Experimental verification using Protocol 1 is always recommended.

          SolventPolaritySolvent TypeExpected SolubilityNotes
          DMSO, DMF, NMPHighPolar AproticSolubleRecommended starting solvents.
          Methanol, EthanolHighPolar ProticSparingly SolubleSolubility improves significantly with heat.
          AcetonitrileMediumPolar AproticPoorly SolubleMay require heating.
          Tetrahydrofuran (THF)MediumPolar AproticPoorly Soluble
          Ethyl AcetateLow-MediumInsoluble
          Dichloromethane (DCM)Low-MediumInsoluble
          Toluene, HexanesLowNon-polarInsoluble
          WaterHighPolar ProticInsolubleSoluble as a carboxylate salt at basic pH.

          References

          • Quinoline-3-carboxylic acid . (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

          • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid . (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

          • Solubility of Organic Compounds . (2023, August 31). University of Toronto. Retrieved January 29, 2026, from [Link]

          • 6-Bromo-3-hydroxyisoquinoline . (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

          • carboxylic acid solubility + TLC . (2023, March 9). Reddit. Retrieved January 29, 2026, from [Link]

          • Isoquinoline, 5-bromo-8-nitro- . (n.d.). Organic Syntheses. Retrieved January 29, 2026, from [Link]

          • Alkaloid . (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

          • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid . (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

          • Isoquinoline-8-carboxylic acid . (n.d.). Chem-Impex. Retrieved January 29, 2026, from [Link]

          • Physical Properties of Carboxylic Acids . (2022, September 15). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

          • Solubility for different thiazolidine-2-carboxylic acid derivatives... . (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

          Sources

          Technical Support Center: Scaling Up 6-Bromoisoquinoline-3-carboxylic Acid Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for the synthesis of 6-Bromoisoquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to pilot or production-scale manufacturing. Here, we address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind our recommendations to ensure a robust, scalable, and safe process.

          Overview and Recommended Synthetic Route

          This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis is non-trivial and presents several challenges during scale-up, including regioselectivity control, handling of hazardous reagents, and purification of intermediates and the final product.

          Based on established chemical principles and literature precedents, we recommend a three-step synthetic approach. This route is designed to avoid the late-stage introduction of the bromine atom onto a potentially complex isoquinoline structure, which can lead to isomeric impurities that are difficult to separate.

          Proposed Three-Step Synthesis:
          • Step 1: Pomeranz-Fritsch Reaction to construct the 6-bromoisoquinoline core from 4-bromobenzaldehyde and an aminoacetal.

          • Step 2: Reissert-Henze Reaction to introduce a cyano group at the 3-position, yielding 6-bromo-3-cyanoisoquinoline.

          • Step 3: Hydrolysis of the nitrile to the final carboxylic acid.

          This sequence is strategically chosen to install the key functionalities in an order that maximizes selectivity and simplifies purification at each stage.

          Synthetic_Workflow Start 4-Bromobenzaldehyde + Aminoacetaldehyde Dimethyl Acetal Step1 Step 1: Pomeranz-Fritsch Cyclization Start->Step1 Intermediate1 6-Bromoisoquinoline Step1->Intermediate1 H₂SO₄ or PPA Step2 Step 2: Reissert-Henze Reaction (Cyanation) Intermediate1->Step2 KCN, BzCl Intermediate2 6-Bromo-3-cyanoisoquinoline Step2->Intermediate2 Step3 Step 3: Acid or Base Hydrolysis Intermediate2->Step3 H₂SO₄/H₂O or NaOH/H₂O End 6-Bromoisoquinoline-3- carboxylic acid Step3->End

          Caption: Proposed synthetic workflow for this compound.

          Frequently Asked Questions (FAQs)

          Q1: Why is the Pomeranz-Fritsch reaction recommended for the core synthesis?

          A1: The Pomeranz-Fritsch reaction is a classic and robust method for synthesizing the isoquinoline core.[1][2][3] By starting with 4-bromobenzaldehyde, the bromine atom is incorporated at the desired 6-position from the very beginning, eliminating the need for a separate, potentially unselective, late-stage bromination step. This is a key consideration for scale-up, as it prevents the formation of hard-to-remove regioisomers and simplifies the final product's impurity profile.[4]

          Q2: What are the main safety concerns when scaling up this synthesis?

          A2: The primary safety concerns are:

          • Use of Strong Acids (Step 1): Concentrated sulfuric acid or polyphosphoric acid (PPA) are used in the cyclization. These are highly corrosive, and the reaction can be exothermic. Proper thermal management and controlled addition rates are critical at scale.

          • Cyanide Handling (Step 2): The Reissert-Henze reaction uses potassium or sodium cyanide, which is highly toxic. Strict handling protocols, dedicated equipment, and an emergency quench/neutralization plan (e.g., with sodium hypochlorite) are mandatory.

          • Exothermic Hydrolysis (Step 3): The hydrolysis of the nitrile, especially with strong acid or base, can be highly exothermic.[5][6] Controlled heating and cooling are essential to prevent dangerous temperature and pressure build-up in a reactor.

          Q3: Is it possible to brominate isoquinoline-3-carboxylic acid directly?

          A3: While direct bromination might seem like a shorter route, it is not recommended for scale-up. Electrophilic aromatic substitution on the isoquinoline ring system is complex. Bromination can occur at multiple positions (C5, C8, C6), and the directing effect of the C3-carboxylic acid group does not guarantee exclusive formation of the 6-bromo isomer. This leads to a mixture of products, creating a significant purification challenge that is often economically unviable at a large scale.

          Q4: What are the expected overall yields for this route?

          A4: Yields are highly dependent on optimization at each step. However, based on analogous reactions in the literature, a well-optimized process can be expected to achieve the following:

          • Step 1: 40-60%

          • Step 2: 70-85%

          • Step 3: 85-95% The overall yield would typically fall in the range of 25-45%. Continuous process improvement and optimization are key to maximizing throughput.

          Troubleshooting Guide by Synthetic Step

          This section provides detailed troubleshooting for specific issues that may arise during scale-up.

          Step 1: Pomeranz-Fritsch Cyclization

          Problem: Low yield or incomplete conversion of the benzalaminoacetal intermediate.

          • Possible Cause 1: Insufficiently strong acid catalyst.

            • Explanation: The cyclization requires a potent dehydrating acid to drive the electrophilic aromatic substitution.[3][7][8] If the acid concentration is too low or it has absorbed atmospheric moisture, its effectiveness will be reduced.

            • Solution:

              • Ensure the use of fresh, high-concentration sulfuric acid (>96%) or polyphosphoric acid (PPA).

              • On a large scale, consider using Eaton's reagent (P₂O₅ in methanesulfonic acid) which can offer better solubility and reactivity.

              • In-Process Control (IPC): Monitor the reaction by HPLC. If the starting material stalls, a post-addition of a stronger acid catalyst can sometimes restart the reaction, but this should be validated at the lab scale first due to exotherm risk.

          • Possible Cause 2: Competing polymerization/charring.

            • Explanation: High temperatures combined with strong acids can lead to the degradation of the starting material and product, resulting in a dark, tarry reaction mass and low yields.

            • Solution:

              • Maintain strict temperature control. The optimal temperature is often a delicate balance between achieving a reasonable reaction rate and minimizing degradation. A typical range is 60-100 °C.

              • Ensure efficient stirring. Poor mixing in a large reactor can create local hotspots where charring can initiate.

              • Consider a reverse addition at scale: add the intermediate solution portion-wise to the pre-heated acid to better control the exotherm.

          Table 1: Comparison of Acid Catalysts for Pomeranz-Fritsch Cyclization

          CatalystTypical Temp. (°C)ProsCons on Scale-Up
          Conc. H₂SO₄80-120Inexpensive, readily availableHighly corrosive, can cause charring, viscous
          PPA100-140Good dehydrating agentVery viscous, difficult to stir and transfer
          Eaton's Reagent60-100Lower temp, often higher yieldsMore expensive, moisture sensitive
          Step 2: Reissert-Henze Reaction (Cyanation)

          Problem: Formation of significant byproducts, leading to low purity of 6-bromo-3-cyanoisoquinoline.

          • Possible Cause: Reaction with residual water.

            • Explanation: The Reissert compound intermediate is sensitive to moisture. Water can hydrolyze the benzoyl chloride reagent and react with the intermediate, leading to the formation of 6-bromoisoquinoline (starting material) and benzoic acid.

            • Solution:

              • Use anhydrous solvents (e.g., dichloromethane, toluene) and ensure all glassware and reactors are thoroughly dried.

              • Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.

              • Use fresh, high-purity benzoyl chloride.

          • Problem: Work-up is hazardous and results in product loss.

            • Explanation: The work-up involves handling aqueous cyanide waste streams. Emulsions can form during the extraction phase, leading to poor separation and loss of product.

            • Solution:

              • Before work-up, ensure the reaction mixture is cooled to 0-5 °C.

              • Quench the reaction by slowly adding it to a vigorously stirred, pre-cooled solution of sodium bicarbonate. This neutralizes acid and helps break down the Reissert intermediate.

              • All aqueous layers must be transferred to a dedicated waste container and treated with sodium hypochlorite (bleach) to oxidize and destroy residual cyanide before disposal.

              • To minimize emulsions, use a minimal amount of water for the initial washes and consider adding brine (saturated NaCl solution) to increase the density of the aqueous phase.

          Step 3: Hydrolysis of 6-Bromo-3-cyanoisoquinoline

          Troubleshooting_Hydrolysis Start Problem: Hydrolysis Stalls at Amide Intermediate Cause1 Insufficiently harsh conditions? Start->Cause1 Cause2 Poor solubility of amide? Start->Cause2 Solution1a Increase Temperature/Reflux Time Cause1->Solution1a Solution1b Increase Acid/Base Concentration Cause1->Solution1b IPC Monitor by HPLC for disappearance of amide peak Solution1a->IPC Solution1b->IPC Solution2 Add a co-solvent (e.g., Ethanol, Dioxane) Cause2->Solution2 Solution2->IPC

          Caption: Decision tree for troubleshooting incomplete nitrile hydrolysis.

          Problem: Incomplete hydrolysis, with the 6-bromo-isoquinoline-3-carboxamide intermediate remaining.

          • Explanation: The hydrolysis of a nitrile proceeds through an amide intermediate.[6][9] Driving the reaction to the full carboxylic acid requires forcing conditions, as the amide itself is relatively stable.[5][10]

          • Solutions:

            • Acidic Hydrolysis:

              • Increase the concentration of the sulfuric acid (e.g., from 50% to 75%).

              • Increase the reaction temperature and prolong the reflux time. Vigorous heating is often necessary.[9]

            • Basic Hydrolysis:

              • Use a higher concentration of NaOH or KOH (e.g., 20-40% w/v).

              • Consider adding a phase-transfer catalyst (e.g., TBAB) if the starting nitrile has poor solubility in the aqueous base.

              • Add a water-miscible co-solvent like ethanol or dioxane to improve the solubility of the amide intermediate, allowing it to hydrolyze more efficiently.

            • IPC: Monitor the reaction by HPLC or TLC. The reaction is complete when the peak/spot corresponding to the amide intermediate is no longer observed.

          Problem: Product isolation is difficult after basic hydrolysis.

          • Explanation: After basic hydrolysis, the product exists as the sodium or potassium salt, which is soluble in water. Simply extracting with an organic solvent will not work.

          • Solution: Acidification and Crystallization

            • After the reaction is complete, cool the aqueous solution in an ice bath.

            • Slowly and carefully add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with vigorous stirring until the pH is acidic (pH 2-3).

            • The this compound, being insoluble in acidic water, will precipitate out as a solid.

            • Stir the resulting slurry for 1-2 hours in the cold to ensure complete crystallization.

            • Collect the solid product by filtration, wash thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of a cold non-polar solvent (like hexane or diethyl ether) to aid drying.

            • Dry the product under vacuum.

          References

          • Google Patents: CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014).
          • PubMed: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). Retrieved from [Link]

          • Organic Syntheses Procedure: Isoquinoline, 5-bromo-8-nitro. (n.d.). Retrieved from [Link]

          • YouTube: 13 - Synthesis of Isoquinolines and Quinolines. (2021). Retrieved from [Link]

          • Wikipedia: Isoquinoline. (n.d.). Retrieved from [Link]

          • Organic Chemistry Portal: Isoquinoline synthesis. (n.d.). Retrieved from [Link]

          • ResearchGate: Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (2025). Retrieved from [Link]

          • NIH PMC: Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (2024). Retrieved from [Link]

          • Chemistry LibreTexts: Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Retrieved from [Link]

          • Scientific Update: A Dangerous Bromance. (2024). Retrieved from [Link]

          • Semantic Scholar: Regioselective bromination of fused heterocyclic N-oxides. (n.d.). Retrieved from [Link]

          • ACS Publications: Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. (2019). Retrieved from [Link]

          • ResearchGate: Synthesis of bromine‐containing isoquinoline‐fused triazine 4 and... (n.d.). Retrieved from [Link]

          • Engineered Science Publisher: Modern Approaches to Green Bromination for a Sustainable Future. (2025). Retrieved from [Link]

          • Wikipedia: Pomeranz–Fritsch reaction. (n.d.). Retrieved from [Link]

          • Organic Chemistry Tutor: Hydrolysis of Nitriles. (n.d.). Retrieved from [Link]

          • ACS Publications: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). Retrieved from [Link]

          • ResearchGate: Pomeranz–Fritsch reaction | Request PDF. (n.d.). Retrieved from [Link]

          • RSC Publishing: Greener alternatives for synthesis of isoquinoline and its derivatives. (2025). Retrieved from [Link]

          • Chemguide: hydrolysis of nitriles. (n.d.). Retrieved from [Link]

          • NIH PMC: Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). Retrieved from [Link]

          • Organic Chemistry Data: Nitrile to Acid - Common Conditions. (n.d.). Retrieved from [Link]

          • ACS Publications: Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. (2021). Retrieved from [Link]

          • Stanford University: Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. (2017). Retrieved from [Link]

          • ResearchGate: (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2025). Retrieved from [Link]

          • ResearchGate: Degree of complete hydrolysis of nitriles to the carboxylic acid. (n.d.). Retrieved from [Link]

          Sources

          Validation & Comparative

          A Comparative Analysis of Quinoline and Isoquinoline Scaffolds in Anticancer Drug Discovery

          Author: BenchChem Technical Support Team. Date: February 2026

          A Technical Guide for Researchers and Drug Development Professionals

          Introduction

          Within the vast landscape of heterocyclic chemistry, the quinoline and isoquinoline scaffolds represent two of the most prominent and privileged structures in medicinal chemistry.[1][2] These nitrogen-containing bicyclic aromatic compounds, structural isomers differing only in the position of the nitrogen atom, are the core of numerous natural alkaloids and synthetic molecules with a broad spectrum of biological activities.[3] Their derivatives have shown significant promise in anticancer drug development, leading to several approved drugs and numerous candidates in clinical trials.[3][4][5]

          This guide provides an in-depth comparative analysis of the anticancer activities of quinoline and isoquinoline derivatives. Moving beyond a simple list of compounds, we will delve into their distinct and overlapping mechanisms of action, explore their structure-activity relationships, and provide the detailed experimental frameworks necessary for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these two critical scaffolds to inform the rational design of next-generation anticancer agents.

          Mechanisms of Anticancer Action: A Tale of Two Isomers

          While structurally similar, the subtle difference in the placement of the nitrogen atom between quinoline (at position 1) and isoquinoline (at position 2) influences the molecule's electronic distribution and hydrogen bonding capacity.[6] This seemingly minor change can lead to profound differences in how their derivatives interact with biological targets, though they often converge on similar anti-proliferative strategies.[1][6]

          Quinoline Derivatives: Multi-Targeted Assault on Cancer Cells

          The quinoline nucleus is a versatile framework for developing agents that attack cancer through various mechanisms.[3][7] Many successful quinoline-based drugs function as inhibitors of critical enzymes or disrupt fundamental cellular processes.

          Key mechanisms include:

          • Kinase Inhibition: A significant number of quinoline derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.[8] This includes targeting receptor tyrosine kinases like VEGFR and EGFR, as well as non-receptor tyrosine kinases like Src and Abl.[8] Several approved drugs, such as bosutinib and cabozantinib, are quinoline-based kinase inhibitors.[3] By blocking these kinases, the compounds interfere with signaling pathways that control cell growth, proliferation, and angiogenesis.[3][9]

          • DNA Intercalation and Topoisomerase Inhibition: Certain quinoline analogues, such as doxorubicin and mitoxantrone, can insert themselves between the base pairs of DNA (intercalation).[3][8] This action can physically block DNA replication and transcription.[8] Furthermore, they can inhibit topoisomerase enzymes, which are crucial for managing DNA topology during replication, leading to DNA strand breaks and cell death.[7][8]

          • Tubulin Polymerization Inhibition: The cellular cytoskeleton, particularly microtubules formed by tubulin polymerization, is a validated target for anticancer drugs. Some quinoline derivatives have been shown to interfere with this process, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

          • Induction of Apoptosis and Cell Cycle Arrest: Ultimately, the goal of many anticancer agents is to induce programmed cell death (apoptosis) in malignant cells. Quinoline derivatives achieve this through the aforementioned mechanisms, which trigger apoptotic pathways and cause the cell cycle to halt, preventing further proliferation.[3][4][7]

          Quinoline_Kinase_Inhibition Ligand Quinoline Derivative (e.g., Bosutinib) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK Inhibition Inhibition Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Pathway Activation Proliferation Cell Proliferation & Angiogenesis Pathway->Proliferation Promotion Inhibition->RTK

          Caption: Quinoline derivatives inhibiting receptor tyrosine kinase signaling.

          Isoquinoline Derivatives: Nature's Blueprint for Cytotoxicity

          Many potent anticancer isoquinoline compounds are natural alkaloids derived from plants.[10][11] Their mechanisms of action are diverse and reflect their evolutionary optimization as bioactive molecules.

          Key mechanisms include:

          • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, survival, and metabolism and is frequently hyperactivated in cancer.[6] Several synthetic and natural isoquinoline derivatives have been identified as potent inhibitors of key kinases in this cascade, such as PI3K and mTOR, effectively cutting off pro-survival signals.[6][12][13]

          • DNA Binding and Topoisomerase Inhibition: Similar to quinolines, isoquinoline alkaloids can bind to nucleic acids, disrupting their structure and function.[10][14] Compounds like berberine can intercalate with DNA, while others, such as certain lamellarin analogs, act as topoisomerase I poisons, leading to DNA damage and apoptosis.[10][12]

          • Microtubule Disruption: Isoquinoline alkaloids like sanguinarine and chelidonine can disrupt the microtubular structure by binding to tubulin and inhibiting its polymerization.[11] This action mirrors that of some quinoline compounds and leads to mitotic arrest and apoptosis.[11]

          • Induction of Apoptosis, Autophagy, and Cell Cycle Arrest: Isoquinoline alkaloids are well-documented inducers of various forms of cell death.[10][15] They can trigger apoptosis, induce autophagy (a cellular self-degradation process that can lead to cell death), and cause cell cycle arrest, providing multiple avenues to eliminate cancer cells.[10][12][15]

          Isoquinoline_PI3K_Inhibition Ligand Isoquinoline Derivative PI3K PI3K Ligand->PI3K Inhibition Inhibition Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Growth & Survival mTOR->Survival Promotes Inhibition->PI3K

          Caption: Isoquinoline derivatives inhibiting the PI3K/Akt/mTOR pathway.

          Comparative Anticancer Activity & Structure-Activity Relationship (SAR)

          While both scaffolds are foundational to potent anticancer agents, the specific activity is critically dependent on the nature and position of substituents.[6] Direct comparative studies of the parent heterocycles are uncommon, but analysis of their derivatives reveals important trends. In one study directly comparing isomeric derivatives, an isoquinoline compound showed superior inhibitory activity against HER2-positive breast cancer cells (SKBR3) compared to its quinoline counterpart, suggesting that for certain targets, the nitrogen placement in the isoquinoline ring may offer a more favorable interaction.[6]

          The structure-activity relationship (SAR) provides crucial insights for rational drug design.

          • For Quinoline Derivatives: The substitution pattern is key. 2,4-disubstituted quinolines often show excellent activity through various mechanisms.[3] The introduction of a large, bulky alkoxy group at the 7-position and an alkylamino side chain at the 4-position have been shown to be beneficial for antiproliferative potency.[16]

          • For Isoquinoline Derivatives: SAR studies on natural alkaloids like protoberberines have shown that adding lipophilic substituents at specific positions can significantly enhance cytotoxic activity.[17] However, for some classes of rationally designed inhibitors, the isoquinoline moiety itself was found to be less critical for anticancer potency than the appended functional groups, highlighting the importance of the overall molecular structure.[12]

          Comparative Cytotoxicity Data

          The following table summarizes the 50% inhibitory concentration (IC₅₀) values for representative quinoline and isoquinoline derivatives against various cancer cell lines, illustrating the potent activities achievable with both scaffolds.

          Compound Class Derivative Example Cancer Cell Line IC₅₀ (µM) Reference
          Quinoline 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineMultiple Human Tumor Lines< 1.0[16]
          Quinoline 2,4-disubstituted quinoline (Compound 5)Prostate (PC-3)1.29[8]
          Quinoline Quinoline-chalcone hybrid (Compound 64)Colon (Caco-2)2.5[4]
          Isoquinoline N-(3-morpholinopropyl)-substituted benzo[7][11]indolo[3,4-c]isoquinolineMean over 9 cell lines0.039[12]
          Isoquinoline Lamellarin D (natural alkaloid)VariousPotent (nM range)[18]
          Isoquinoline Chelerythrine (natural alkaloid)FaDu, SCC-25, MCF-7, MDA-MB-231Varies (Potent)[19]

          Note: This table presents examples and is not an exhaustive list. IC₅₀ values are highly dependent on the specific assay conditions.

          Experimental Protocols for Evaluation

          To ensure reproducible and comparable findings, standardized in vitro assays are essential for evaluating the anticancer activity of quinoline and isoquinoline derivatives.[6]

          General Workflow for In Vitro Screening

          experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture Seeding 3. Seed Cells in Plates CellCulture->Seeding CompoundPrep 2. Compound Dilution Series Treatment 4. Add Compounds to Cells CompoundPrep->Treatment Seeding->Treatment Incubation 5. Incubate (e.g., 48-72h) Treatment->Incubation Readout 6. Perform Assay Readout (e.g., MTT) Incubation->Readout Calculation 7. Calculate % Viability & Determine IC50 Readout->Calculation

          Caption: General workflow for in vitro anticancer activity screening.

          Protocol 1: MTT Assay for Cell Viability

          This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

          • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

          • Compound Treatment: Treat the cells with a serial dilution of the quinoline or isoquinoline compound. Include a vehicle-treated control (e.g., DMSO) and a positive control (e.g., doxorubicin).

          • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.[17]

          • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

          • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

          • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

          • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value—the concentration that inhibits cell growth by 50%—from the resulting dose-response curve.[17]

          Protocol 2: Annexin V-FITC Apoptosis Assay

          This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

          • Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at various concentrations (e.g., IC₅₀, 2x IC₅₀) for a defined period (e.g., 24 hours).

          • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

          • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and a viability dye like Propidium Iodide (PI). Incubate in the dark for 15 minutes.

          • Flow Cytometry: Analyze the stained cells using a flow cytometer.

          • Data Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). An increase in the Annexin V+ populations indicates compound-induced apoptosis.[20]

          Conclusion

          Both quinoline and isoquinoline scaffolds are undeniably powerful starting points in the quest for novel anticancer therapeutics.[1][2] This guide reveals that while they can engage different primary targets—with quinolines being particularly prominent in synthetic kinase inhibitors and isoquinolines being abundant in nature-derived cytotoxic agents—they often converge on the common goals of inhibiting cell proliferation, arresting the cell cycle, and inducing cell death.

          The ultimate biological activity is not merely a function of the core heterocycle but is intricately defined by the specific substitution patterns decorating the ring system.[6] The choice between a quinoline or isoquinoline backbone for a new drug design program should be guided by the specific biological target and the desired physicochemical properties. As research continues, the development of hybrid molecules combining features of both scaffolds and the creation of highly selective derivatives will undoubtedly pave the way for more effective and safer cancer treatments.

          References

          • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

          • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. Retrieved February 13, 2026, from [Link]

          • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

          • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

          • Review on recent development of quinoline for anticancer activities. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

          • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). MDPI. Retrieved February 13, 2026, from [Link]

          • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. Retrieved February 13, 2026, from [Link]

          • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2020). PubMed. Retrieved February 13, 2026, from [Link]

          • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed. Retrieved February 13, 2026, from [Link]

          • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. Retrieved February 13, 2026, from [Link]

          • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2020). Bentham Science. Retrieved February 13, 2026, from [Link]

          • Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and Their Structure-activity Relationship. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

          • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (1998). PubMed. Retrieved February 13, 2026, from [Link]

          • Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

          • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). PubMed. Retrieved February 13, 2026, from [Link]

          • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

          • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

          • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing. Retrieved February 13, 2026, from [Link]

          • Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (2021). Bentham Science. Retrieved February 13, 2026, from [Link]

          • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed. Retrieved February 13, 2026, from [Link]

          • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (n.d.). Neuroquantology. Retrieved February 13, 2026, from [Link]

          • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

          • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PubMed. Retrieved February 13, 2026, from [Link]

          • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]

          • A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. (n.d.). PLOS. Retrieved February 13, 2026, from [Link]

          • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

          • Comparison of Anticancer Activity and HPLC-DAD Determination of Selected Isoquinoline Alkaloids from Thalictrum foetidum, Berberis sp. and Chelidonium majus Extracts. (2019). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

          Sources

          A Senior Application Scientist's Guide to Validating the Biological Activity of 6-Bromoisoquinoline-3-carboxylic acid

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated biological probe or therapeutic lead is paved with rigorous experimental validation. This guide provides an in-depth, experience-driven framework for assessing the biological activity of 6-Bromoisoquinoline-3-carboxylic acid. We will operate on the well-founded hypothesis that its structural resemblance to known kinase inhibitors, particularly those with a quinoline or isoquinoline core, directs its potential activity towards the phosphoinositide 3-kinase (PI3K) signaling pathway—a critical regulator of cell growth, proliferation, and survival.[1][2][3][4][5]

          This document eschews a rigid template, instead adopting a narrative that mirrors the logical and iterative process of small molecule validation. We will compare our topic compound, this compound, against established benchmarks to provide a clear and objective performance assessment.

          Section 1: The Rationale - Why PI3K?

          The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[6] The PI3K pathway is frequently hyperactivated in cancer, making it a prime target for therapeutic intervention.[1] Notably, derivatives of the structurally related quinoline scaffold have been successfully developed as potent PI3K inhibitors, exhibiting nanomolar efficacy.[1] This precedent provides a strong rationale for prioritizing the investigation of this compound as a potential PI3K inhibitor.

          Our validation strategy will, therefore, be centered around a tiered approach, beginning with direct biochemical assays against key PI3K isoforms and progressing to cell-based assays to confirm target engagement and downstream functional effects.

          Section 2: Comparative Benchmarking

          To contextualize the performance of this compound, we will compare it against two well-characterized PI3K inhibitors with distinct isoform selectivity profiles:

          • Alpelisib (BYL719): An FDA-approved, potent, and selective inhibitor of the p110α isoform of PI3K.

          • Idelalisib (CAL-101): An FDA-approved inhibitor with high selectivity for the p110δ isoform of PI3K.

          This selection allows for a nuanced comparison, revealing not only the potency but also the potential isoform selectivity of our topic compound.

          Section 3: Experimental Validation Workflow

          The following sections detail the experimental protocols necessary to comprehensively validate the biological activity of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the validation process.

          Biochemical Validation: Direct Target Engagement

          The first critical step is to determine if this compound directly inhibits the enzymatic activity of PI3K isoforms. A luminescent kinase assay is a robust and sensitive method for this purpose.[7]

          This protocol is adapted from commercially available kits and established methodologies.[7][8]

          • Reagent Preparation:

            • PI3K Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA.

            • Lipid Substrate: Prepare a solution of phosphatidylinositol-4,5-bisphosphate (PIP2) in the PI3K Kinase Buffer.

            • ATP Solution: Prepare a 250 µM ATP solution in nuclease-free water.

            • Test Compounds: Prepare a serial dilution of this compound, Alpelisib, and Idelalisib in DMSO. The final DMSO concentration in the assay should be kept below 1%.

          • Kinase Reaction:

            • In a 384-well plate, add 0.5 µL of the test compound or vehicle (DMSO).

            • Add 4 µL of a mixture containing the PI3Kα enzyme and the lipid substrate in PI3K Kinase Buffer.

            • Initiate the reaction by adding 0.5 µL of the 250 µM ATP solution.

            • Incubate at room temperature for 60 minutes.

          • Signal Detection:

            • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

            • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

            • Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

          • Data Analysis:

            • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

            • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

          CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
          This compound 150>10,0008,500>10,000
          Alpelisib (BYL719) 51,158290250
          Idelalisib (CAL-101) 2,1008,6002.589

          Note: The data for this compound is hypothetical and for illustrative purposes.

          Cellular Validation: Target Engagement and Downstream Signaling

          Demonstrating that a compound can inhibit a purified enzyme is a crucial first step, but it is equally important to show that it can engage its target within the complex environment of a living cell and modulate downstream signaling pathways.[9] An In-Cell Western™ assay provides a high-throughput method for quantifying protein phosphorylation in a cellular context.[10]

          • Cell Culture and Treatment:

            • Seed a human cancer cell line with a known activating PI3K mutation (e.g., MCF-7 or HCT116) in a 96-well plate and allow the cells to adhere overnight.

            • Treat the cells with serial dilutions of this compound, Alpelisib, and Idelalisib for 2 hours. Include a vehicle control (DMSO).

          • Cell Fixation and Permeabilization:

            • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

            • Wash the cells with PBS.

            • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

          • Immunostaining:

            • Block the cells with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) for 1.5 hours.

            • Incubate the cells overnight at 4°C with a primary antibody cocktail containing a rabbit anti-phospho-Akt (Ser473) antibody and a mouse anti-total Akt antibody.[10][11][12]

            • Wash the cells with PBS containing 0.1% Tween-20.

            • Incubate for 1 hour at room temperature with a secondary antibody cocktail containing an IRDye® 800CW goat anti-rabbit IgG and an IRDye® 680RD goat anti-mouse IgG.

          • Imaging and Analysis:

            • Wash the cells and image the plate using a LI-COR® Odyssey® imaging system.

            • Quantify the fluorescence intensity for both the phospho-Akt and total Akt signals.

            • Normalize the phospho-Akt signal to the total Akt signal for each well.

            • Calculate the percentage of inhibition of Akt phosphorylation relative to the vehicle control and determine the IC₅₀ values.

          Compoundp-Akt (Ser473) IC₅₀ (nM) in MCF-7 cells
          This compound 450
          Alpelisib (BYL719) 25
          Idelalisib (CAL-101) >10,000

          Note: The data for this compound is hypothetical and for illustrative purposes.

          Functional Validation: Cellular Viability

          The ultimate goal of many targeted therapies is to inhibit the proliferation of cancer cells. The MTT assay is a classic colorimetric assay that measures the metabolic activity of cells, which is often used as a proxy for cell viability and proliferation.[13][14][15][16]

          • Cell Seeding and Treatment:

            • Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

            • Treat the cells with a serial dilution of this compound, Alpelisib, and Idelalisib for 72 hours.

          • MTT Incubation:

            • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]

          • Formazan Solubilization:

            • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[14]

          • Absorbance Measurement and Analysis:

            • Measure the absorbance at 570 nm using a plate reader.

            • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

            • Determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.

          CompoundGI₅₀ (nM) in MCF-7 cells (72h)
          This compound 800
          Alpelisib (BYL719) 50
          Idelalisib (CAL-101) >10,000

          Note: The data for this compound is hypothetical and for illustrative purposes.

          Section 4: Visualizing the Concepts

          To further clarify the experimental logic and the underlying biological pathway, the following diagrams are provided.

          PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Akt Akt Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 6-Bromoisoquinoline- 3-carboxylic acid Inhibitor->PI3K

          Caption: The PI3K/Akt signaling pathway and the proposed point of intervention.

          Experimental_Workflow Start Hypothesis: This compound is a PI3K inhibitor Biochem Biochemical Assay (ADP-Glo™) Start->Biochem Direct Target Engagement (IC₅₀) Cellular Cell-Based Assay (In-Cell Western™ for p-Akt) Biochem->Cellular Cellular Target Engagement (IC₅₀) Functional Functional Assay (MTT - Cell Viability) Cellular->Functional Phenotypic Effect (GI₅₀) Conclusion Conclusion: Validated Biological Activity Functional->Conclusion

          Caption: A stepwise workflow for validating the biological activity of the topic compound.

          Section 5: Concluding Insights and Future Directions

          The hypothetical data presented suggests that this compound could be a moderately potent inhibitor of PI3Kα with corresponding cellular activity. The logical next steps in the validation process would include:

          • Kinome-wide Selectivity Profiling: To understand the broader kinase selectivity profile of the compound and identify potential off-target effects.[17][18][19][20]

          • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.[5][21]

          • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models.

          By following this structured and evidence-based approach, the scientific community can confidently and efficiently validate the biological activity of novel small molecules, accelerating the pace of drug discovery and development.

          References

          • ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... [Image attached to a publication]. Retrieved from [Link]

          • Ma, Y., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 46, 128271. [Link]

          • Google Patents. (n.d.). MA31443B1 - QUINOLINE DERIVATIVES AS PI3 KINASE INHIBITORS.
          • Zielecka, M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 122, 49-62. [Link]

          • Patel, S. B., et al. (2011). Structure activity relationships of quinoline-containing c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(11), 3292-3296. [Link]

          • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]

          • National Center for Biotechnology Information. (n.d.). 6-Bromoisoquinoline. PubChem Compound Summary for CID 313681. Retrieved from [Link]

          • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. ACS Chemical Biology, 6(9), 893-901. [Link]

          • van Vlijmen, H. W., et al. (2014). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 1, 133-140. [Link]

          • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

          • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

          • Fant, X., et al. (2023). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 28(2), 793. [Link]

          • Kumar, N., et al. (2013). Identification of potent Yes1 kinase inhibitors using a library screening approach. Bioorganic & Medicinal Chemistry Letters, 23(15), 4473-4478. [Link]

          • Zielecka, M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]

          • BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Retrieved from [Link]

          • National Center for Biotechnology Information. (2013). Assay Guidance Manual. [Online]. Available: [Link]

          • Zuccotto, F., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12977-12982. [Link]

          • ResearchGate. (2014, February 5). Can someone advise on a detection problem p-Akt in western blot? Retrieved from [Link]

          • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

          • Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

          • ResearchGate. (2025, August 29). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Retrieved from [Link]

          • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

          • MDPI. (2022, December 23). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Retrieved from [Link]

          • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

          • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

          • Eurofins DiscoverX. (n.d.). PI3K (p110alpha (E545K)/p85alpha) Kinase Enzyme Activity Assay Kit. Retrieved from [Link]

          • National Institutes of Health. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

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          A Comprehensive Guide to the Analytical Differentiation of Isoquinoline Positional Isomers by LC-MS

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          Introduction

          Isoquinoline alkaloids represent a diverse and significant class of natural products and synthetic compounds with a wide range of pharmacological activities. Their structural complexity, often involving multiple chiral centers and positional isomers, presents a formidable challenge for analytical scientists. Positional isomers, which possess the same molecular formula and mass but differ in the substitution pattern on the isoquinoline scaffold, can exhibit vastly different biological activities, toxicities, and pharmacokinetic profiles.[1] Therefore, the ability to accurately differentiate and quantify these isomers is of paramount importance in drug discovery, development, and quality control.

          This guide provides an in-depth, objective comparison of various Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the analytical differentiation of isoquinoline positional isomers. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers to tackle this analytical hurdle.

          The Analytical Challenge: Why Are Positional Isomers So Difficult to Separate?

          The primary challenge in separating positional isomers lies in their nearly identical physicochemical properties.[1][2] They share the same molecular weight, making them indistinguishable by mass spectrometry alone.[3] Furthermore, subtle shifts in substituent positions often result in only minor differences in polarity, pKa, and hydrophobicity, making chromatographic separation a non-trivial task.[2] Traditional reversed-phase liquid chromatography (RPLC) methods may fall short in providing the necessary selectivity to resolve these closely related compounds.[1][2]

          Chromatographic Separation: The First Dimension of Selectivity

          Achieving chromatographic separation is the cornerstone of differentiating positional isomers. The choice of chromatographic mode and stationary phase is critical in exploiting the subtle physicochemical differences between isomers.

          Reversed-Phase Liquid Chromatography (RPLC)

          RPLC remains a workhorse in many analytical laboratories. However, for isoquinoline isomers, standard C18 columns may not provide sufficient selectivity.

          • Mechanism: Separation is based on hydrophobic interactions between the analytes and the non-polar stationary phase.

          • Causality of Choices: To enhance selectivity for aromatic isomers, stationary phases with different interaction mechanisms are often employed. Phenyl-hexyl columns, for instance, can provide alternative selectivity through π-π interactions with the aromatic rings of the isoquinoline isomers.[4] Adjusting the mobile phase pH is also a powerful tool. Since isoquinoline alkaloids are basic compounds, subtle differences in their pKa values can be exploited by carefully controlling the mobile phase pH to alter their ionization state and, consequently, their retention.[2]

          • Protocol Insight: A systematic approach to RPLC method development involves screening different columns (e.g., C18, Phenyl-Hexyl, polar-embedded) and a range of mobile phase pH values (typically from 3 to 6 for basic compounds) to identify the optimal conditions for separation.[2]

          Hydrophilic Interaction Liquid Chromatography (HILIC)

          For more polar isoquinoline isomers, HILIC offers a powerful alternative to RPLC.[5][6][7]

          • Mechanism: HILIC utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high percentage of a less polar organic solvent (typically acetonitrile).[5][8] Separation is achieved through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.[6][8]

          • Causality of Choices: Isomers with minor differences in polarity, which may not be resolved by RPLC, can often be separated using HILIC due to the different retention mechanism.[4][6] The high organic content of the mobile phase also offers the advantage of enhanced sensitivity when coupled with electrospray ionization mass spectrometry (ESI-MS).[6]

          • Protocol Insight: A typical HILIC gradient starts with a high percentage of acetonitrile (e.g., 95%) and gradually increases the aqueous component. The choice of buffer and its concentration in the aqueous portion of the mobile phase are critical for achieving reproducible retention times and good peak shapes.

          Supercritical Fluid Chromatography (SFC)

          SFC has emerged as a rapid and efficient technique for the separation of isomers.[9][10][11]

          • Mechanism: SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[9][11] The polarity of the mobile phase is tuned by adding a small amount of a polar organic solvent (modifier), such as methanol.[10][11]

          • Causality of Choices: The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high flow rates and fast separations without sacrificing efficiency.[11][12] This makes SFC an excellent choice for high-throughput screening. The unique selectivity of SFC can often resolve isomers that are challenging to separate by LC.[9][10]

          • Protocol Insight: Method development in SFC involves optimizing the modifier percentage, the type of stationary phase (often the same as those used in HPLC), the back pressure, and the column temperature. For basic compounds like isoquinolines, additives like ammonium hydroxide can improve peak shape.[9]

          Mass Spectrometric Differentiation: Adding Specificity

          While chromatography is essential for physical separation, mass spectrometry provides the specificity needed for confident identification and structural elucidation.

          Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

          Even if isomers co-elute, they can sometimes be differentiated by their unique fragmentation patterns in MS/MS experiments.

          • Mechanism: In MS/MS, the precursor ion (the protonated or deprotonated molecule) is isolated and then fragmented by collision with an inert gas. The resulting product ions are then mass analyzed.

          • Causality of Choices: The position of a substituent on the isoquinoline ring can influence the stability of the precursor ion and the fragmentation pathways it undergoes.[13] This can lead to differences in the relative intensities of the product ions, which can be used for isomer differentiation.[13][14] High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of fragment ions, providing greater confidence in structural assignments.[15]

          • Protocol Insight: A systematic study of the collision-induced dissociation (CID) behavior of the isomeric standards is necessary. By ramping the collision energy, one can observe how the fragmentation pattern changes and identify the optimal energy for generating diagnostic fragment ions that can differentiate the isomers.

          Ion Mobility-Mass Spectrometry (IM-MS): A Third Dimension of Separation

          For the most challenging separations where both chromatography and MS/MS fail to provide differentiation, ion mobility-mass spectrometry (IM-MS) offers an additional dimension of separation.[3][16]

          • Mechanism: Ion mobility separates ions in the gas phase based on their size, shape, and charge.[17][18] Ions are propelled through a drift tube filled with a neutral buffer gas by a weak electric field.[18] Compact ions travel faster than more extended ions of the same mass-to-charge ratio. This separation is based on the ion's rotationally averaged collision cross-section (CCS), which is a unique physicochemical property.[18]

          • Causality of Choices: Positional isomers can have different three-dimensional shapes, leading to distinct CCS values.[17] This allows for their separation in the ion mobility cell, even if they are chromatographically co-eluting and have identical fragmentation patterns.[16][19]

          • Protocol Insight: The integration of LC with IM-MS (LC-IM-MS) provides a powerful three-dimensional separation platform.[16] The millisecond timescale of ion mobility separation is compatible with chromatographic elution, providing a significant increase in peak capacity.[3][16]

          Integrated LC-MS Workflow: A Strategic Approach

          A systematic and logical workflow is crucial for efficiently developing a method for the differentiation of isoquinoline positional isomers.

          Workflow cluster_0 Initial Screening cluster_1 Chromatographic Optimization cluster_2 Mass Spectrometric Differentiation A Isomer Standards B Generic RPLC Method (C18, Broad Gradient) A->B C Full Scan MS Analysis B->C D Partial or No Separation C->D E Screen Alternative Chemistries (Phenyl-Hexyl, HILIC, SFC) D->E F Optimize Mobile Phase (pH, Modifier, Additives) E->F G Baseline Separation Achieved F->G L Unambiguous Identification G->L H Co-elution Persists I MS/MS Fragmentation Study (Varying Collision Energies) H->I J Distinct Fragmentation? I->J K Ion Mobility-MS Analysis (Determine CCS Values) J->K No J->L Yes K->L

          Caption: A strategic workflow for the analytical differentiation of isoquinoline positional isomers.

          Comparative Analysis of Techniques

          TechniquePrincipleAdvantages for Isoquinoline IsomersLimitations
          RPLC Hydrophobic InteractionsWidely available, robust. Selectivity can be tuned with column chemistry and mobile phase pH.May lack selectivity for closely related isomers.
          HILIC Hydrophilic PartitioningExcellent for polar isomers, offers orthogonal selectivity to RPLC, enhances ESI-MS sensitivity.Can have longer equilibration times, sensitive to mobile phase composition.
          SFC Supercritical Fluid Mobile PhaseFast separations, unique selectivity, environmentally friendly (reduced organic solvent use).May require specialized instrumentation, less effective for very polar compounds without modifiers.
          MS/MS Collision-Induced DissociationCan differentiate co-eluting isomers with distinct fragmentation patterns.Isomers may have identical fragmentation patterns.
          IM-MS Gas-Phase Separation by Size and ShapeProvides an additional dimension of separation, can resolve isomers with identical chromatographic and mass spectrometric behavior.Requires specialized instrumentation.

          Experimental Protocols

          Protocol 1: RPLC-MS/MS Method for Isoquinoline Isomer Screening
          • LC System: Standard HPLC or UHPLC system.

          • Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.7 µm).

          • Mobile Phase A: Water with 0.1% formic acid.

          • Mobile Phase B: Acetonitrile with 0.1% formic acid.

          • Gradient: 5% B to 95% B over 10 minutes.

          • Flow Rate: 0.4 mL/min.

          • Column Temperature: 40 °C.

          • Injection Volume: 2 µL.

          • MS System: Triple quadrupole or Q-TOF mass spectrometer.

          • Ionization Mode: Positive Electrospray Ionization (ESI+).

          • MS Method:

            • Full Scan (m/z 100-500) to determine precursor ion m/z.

            • Product Ion Scan of the target m/z with a collision energy ramp (e.g., 10-40 eV) to identify characteristic fragments.

          Protocol 2: HILIC-MS Method for Polar Isoquinoline Isomers
          • LC System: Standard HPLC or UHPLC system.

          • Column: Amide or Silica-based HILIC column (e.g., 150 mm x 2.1 mm, 3 µm).

          • Mobile Phase A: 10 mM Ammonium Acetate in Water.

          • Mobile Phase B: Acetonitrile.

          • Gradient: 95% B to 50% B over 12 minutes.

          • Flow Rate: 0.3 mL/min.

          • Column Temperature: 35 °C.

          • Injection Volume: 2 µL.

          • MS System and Ionization: As in Protocol 1.

          Conclusion: A Multi-faceted Approach to a Complex Problem

          The analytical differentiation of isoquinoline positional isomers is a challenging but achievable task with the modern LC-MS toolbox. A successful strategy rarely relies on a single technique but rather on the intelligent combination of orthogonal separation mechanisms. By systematically exploring different chromatographic selectivities (RPLC, HILIC, SFC) and leveraging the power of mass spectrometry for both fragmentation analysis (MS/MS) and gas-phase separation (IM-MS), researchers can confidently resolve and identify these critical compounds. This multi-dimensional approach is essential for ensuring the safety, efficacy, and quality of pharmaceuticals and advancing our understanding of the biological roles of these fascinating molecules.

          References

          • Resolving the Isomer Problem: Tackling Characterization Challenges | Biocompare. (2021, December 10). Retrieved from [Link]

          • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC. (2016, August 12). Retrieved from [Link]

          • Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase - ACS Publications. (n.d.). Retrieved from [Link]

          • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PubMed. (2016, August 12). Retrieved from [Link]

          • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (n.d.). Retrieved from [Link]

          • Insights and prospects for ion mobility-mass spectrometry in clinical chemistry - PMC. (n.d.). Retrieved from [Link]

          • New Development in Ion Mobility Spectrometry for Analysis of Small Molecule Isomers. (n.d.). Retrieved from [Link]

          • Proposed fragmentation pathways for the major product ions observed in... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

          • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC. (2020, January 20). Retrieved from [Link]

          • (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - ResearchGate. (n.d.). Retrieved from [Link]

          • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). Retrieved from [Link]

          • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - OMICS International. (2022, May 20). Retrieved from [Link]

          • Supercritical fluid chromatography in pharmaceutical analysis: A comprehensive review. (n.d.). Retrieved from [Link]

          • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). Retrieved from [Link]

          • Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry - Engineered Science Publisher. (2025, November 27). Retrieved from [Link]

          • Hydrophilic interaction liquid chromatography | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

          • Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PubMed. (2019, April 29). Retrieved from [Link]

          • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC. (2025, August 31). Retrieved from [Link]

          • HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARA- TION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS - PolyLC. (n.d.). Retrieved from [Link]

          • Recent Developments in Ion Mobility Mass Spectrometry Enabling Structural and Isomeric Separation - YouTube. (2021, October 28). Retrieved from [Link]

          • Practical Approaches to Overcome the Challenges of Comprehensive Two-Dimensional Liquid Chromatography | LCGC International. (2018, May 1). Retrieved from [Link]

          • Hydrophilic interaction chromatography. | Semantic Scholar. (n.d.). Retrieved from [Link]

          • Tips and tricks to distuingish isomers using triple quadrupole LC-MS/MS - Reddit. (2024, January 19). Retrieved from [Link]

          • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Retrieved from [Link]

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          The Isoquinoline-3-Carboxylic Acid Scaffold: A Promising Motif for Kinase Inhibition

          Author: BenchChem Technical Support Team. Date: February 2026

          A Comparative Guide for Drug Discovery Professionals

          In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that offer both potency and selectivity is a paramount objective. While the specific compound 6-Bromoisoquinoline-3-carboxylic acid is not extensively characterized in scientific literature as a kinase inhibitor, the broader isoquinoline and quinoline-3-carboxylic acid frameworks have emerged as promising starting points for the development of potent modulators of kinase activity. This guide provides a comparative analysis of representative molecules from this chemical class against established kinase inhibitors, supported by experimental data and detailed methodologies to empower researchers in their drug development endeavors.

          The Kinase Conundrum: A Quest for Specificity

          Protein kinases, numbering over 500 in the human genome, are crucial regulators of a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous FDA-approved drugs demonstrating significant clinical benefit.[4][5] The central challenge in kinase inhibitor development lies in achieving selectivity, as the ATP-binding site, the target of most inhibitors, is highly conserved across the kinome.[6] Off-target effects can lead to toxicity and diminish the therapeutic window of a drug candidate.[3]

          The isoquinoline and quinoline core structures, heterocyclic aromatic compounds, offer a rigid framework that can be functionalized to achieve specific interactions within the ATP-binding pocket of a target kinase.[7] The carboxylic acid moiety, in particular, can act as a key hydrogen bond donor or acceptor, anchoring the molecule within the active site.

          Comparative Analysis: Isoquinoline/Quinoline Derivatives vs. Established Inhibitors

          To illustrate the potential of the isoquinoline/quinoline-3-carboxylic acid scaffold, we will compare derivatives reported to inhibit Protein Kinase CK2 and Aurora Kinases with well-established inhibitors targeting these same enzymes.

          Protein Kinase CK2 Inhibition

          Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in cell growth, proliferation, and survival.[1][8] Its overexpression is common in many cancers, making it an attractive therapeutic target.[9] A study on 3-quinoline carboxylic acid derivatives identified several compounds with significant inhibitory activity against CK2.[10][11]

          CompoundTarget KinaseIC50 (µM)Reference CompoundTarget KinaseIC50 (µM)
          2-amino-6-bromoquinoline-3-carboxylic acidCK20.65Silmitasertib (CX-4945)CK20.001
          2-amino-6,8-dibromoquinoline-3-carboxylic acidCK20.72

          Table 1: Comparison of Quinoline-3-Carboxylic Acid Derivatives with a Clinical-Stage CK2 Inhibitor.[9][10]

          Aurora Kinase Inhibition

          Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[12][13] While direct inhibition of Aurora kinases by isoquinoline-3-carboxylic acids is less documented, the quinoline scaffold has been explored for this target class.

          CompoundTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
          4-anilinoquinoline-3-carbonitrile derivativeAurora A42Alisertib (MLN8237)Aurora A1.2
          Aurora B25

          Table 2: Comparison of a Quinoline Derivative with a Clinical-Stage Aurora Kinase Inhibitor.[14][15]

          These tables highlight that while the quinoline-3-carboxylic acid derivatives show promise with micromolar to nanomolar inhibitory activity, further optimization is required to match the potency of clinically advanced compounds. The data underscores the importance of the scaffold as a foundation for medicinal chemistry efforts.

          Key Experimental Methodologies for Kinase Inhibitor Characterization

          The robust characterization of a kinase inhibitor requires a suite of biochemical and cellular assays. Here, we detail three critical experimental workflows.

          In Vitro Kinase Inhibition Assay

          This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

          Workflow:

          • Reagent Preparation: Prepare assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), kinase solution, substrate solution (peptide or protein), and ATP solution.[16]

          • Compound Preparation: Serially dilute the test compound in DMSO and then in assay buffer.

          • Reaction Setup: In a microplate, combine the kinase, substrate, and test compound.

          • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time.[17]

          • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

          • Detection: Quantify kinase activity. Common methods include:

            • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[16]

            • Luminescence-Based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[18]

            • Fluorescence-Based Assay: Utilizes fluorescently labeled substrates or antibodies.

          • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

          Caption: Workflow for an in vitro kinase inhibition assay.

          Cellular Thermal Shift Assay (CETSA®)

          CETSA® is a powerful method to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[19][20][21][22][23]

          Workflow:

          • Cell Treatment: Treat intact cells with the test compound or vehicle control.

          • Heating: Heat the cell suspensions at a range of temperatures.

          • Lysis: Lyse the cells to release the proteins.

          • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

          • Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.

          • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

          CETSA_Workflow Treat Treat cells with compound Heat Heat cells at various temperatures Treat->Heat Lyse Lyse cells Heat->Lyse Separate Separate soluble & precipitated proteins Lyse->Separate Detect Detect target protein in soluble fraction Separate->Detect Analyze Analyze melting curve shift Detect->Analyze

          Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

          Isothermal Titration Calorimetry (ITC)

          ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event.[24][25][26][27] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

          Workflow:

          • Sample Preparation: Prepare a solution of the target kinase in the calorimeter cell and the inhibitor in the injection syringe.

          • Titration: Inject small aliquots of the inhibitor into the kinase solution while monitoring the heat change.

          • Data Acquisition: A series of heat peaks are generated with each injection. The magnitude of the peaks decreases as the kinase becomes saturated with the inhibitor.

          • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to kinase. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

          ITC_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Kinase Kinase in Cell Titration Inject Inhibitor into Kinase Kinase->Titration Inhibitor Inhibitor in Syringe Inhibitor->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Integration Integrate Heat Peaks Heat_Measurement->Integration Binding_Isotherm Plot Binding Isotherm Integration->Binding_Isotherm Thermodynamics Determine Kd, ΔH, ΔS Binding_Isotherm->Thermodynamics

          Caption: Isothermal Titration Calorimetry (ITC) workflow.

          Conclusion and Future Directions

          The isoquinoline and quinoline-3-carboxylic acid scaffolds represent a valuable starting point for the design of novel kinase inhibitors. The presented data on CK2 and Aurora kinase inhibition, while demonstrating the need for further optimization to compete with clinical candidates, validates the potential of this chemical class. By employing a rigorous and multi-faceted experimental approach, encompassing in vitro activity assays, cellular target engagement studies, and biophysical characterization, researchers can effectively advance compounds based on these scaffolds towards the development of next-generation targeted therapies. Future efforts should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as comprehensive profiling against a broad panel of kinases to ensure a favorable safety profile.

          References

          Sources

          head-to-head study of bromoisoquinoline vs bromoquinoline compounds

          Author: BenchChem Technical Support Team. Date: February 2026

          A Head-to-Head Technical Analysis for Medicinal Chemistry Applications[1]

          Executive Summary

          This guide provides an objective, data-driven comparison between Bromoisoquinoline and Bromoquinoline isomers.[1] While often treated interchangeably as "benzopyridines" in early-stage screening, their distinct electronic profiles necessitate different synthetic strategies.[1]

          The Bottom Line:

          • Reactivity: Bromoquinolines generally exhibit superior cross-coupling performance in standard catalytic systems.[1] Bromoisoquinolines (specifically the 1- and 3-isomers) are more prone to catalyst poisoning due to the higher basicity and lower steric hindrance of the isoquinoline nitrogen.[1]

          • Regioselectivity: Quinoline directs nucleophilic attacks to C2/C4 and electrophilic attacks to C5/C8.[1] Isoquinoline directs nucleophilic attacks to C1 and electrophilic attacks primarily to C5.[1]

          • Solubility: Isoquinoline derivatives often display marginally higher aqueous solubility (lower logP) due to a higher dipole moment (2.60 D vs 2.10 D for quinoline).[1]

          Part 1: Electronic & Structural Divergence[1]

          The fundamental difference lies in the nitrogen position relative to the fused benzene ring.[1][2][3] This alteration dictates the LUMO (Lowest Unoccupied Molecular Orbital) coefficients, which control the rate of oxidative addition in Palladium-catalyzed reactions.[1]

          1.1 Basicity and Catalyst Poisoning

          A critical, often overlooked factor is the interaction between the heterocycle nitrogen and the metal catalyst (Pd).[1]

          • Isoquinoline (pKa ~5.4): The Nitrogen at position 2 is sterically exposed.[1] It acts as a strong

            
            -donor, frequently displacing phosphine ligands from Palladium, leading to the formation of inactive [Pd(Isoquinoline)2Cl2] complexes.[1]
            
          • Quinoline (pKa ~4.9): The Nitrogen at position 1 is sterically hindered by the peri-hydrogen at C8.[1] This "peri-effect" reduces the N-atom's ability to coordinate with the bulky Pd-catalyst, preserving the active catalytic cycle.[1]

          1.2 Electronic Density Map (Graphviz)

          The following diagram illustrates the electronic activation/deactivation zones for both scaffolds.

          ElectronicMap cluster_Q Quinoline (N at Pos 1) cluster_IQ Isoquinoline (N at Pos 2) Q_N Nitrogen (Pos 1) Sterically Hindered (H-8) Q_C24 C2 / C4 Positions Electron Deficient (SNAr Active) Q_N->Q_C24 Inductive Withdrawal Q_C3 C3 Position 'Metabolic Soft Spot' Hard to Functionalize Q_C58 C5 / C8 Positions Electron Rich (SEAr Active) IQ_N Nitrogen (Pos 2) Exposed Lone Pair (Catalyst Poison) IQ_C1 C1 Position Highly Reactive (SNAr) IQ_N->IQ_C1 Alpha Activation IQ_C5 C5 Position Primary SEAr Site

          Figure 1: Electronic activation zones. Red indicates N-influence; Yellow indicates sites prone to nucleophilic attack; Blue indicates sites prone to electrophilic attack.[1]

          Part 2: Head-to-Head Reactivity Matrix

          The following table synthesizes experimental data regarding the reactivity of bromo-substituents at various positions.

          FeatureBromoquinoline (Q)Bromoisoquinoline (IQ)Winner (Synthetic Ease)
          C-Br Bond Strength Weaker at C2/C4 (facilitates oxidative addition).[1][4]Weaker at C1 (highly unstable/reactive).[1]Quinoline (More balanced)
          Suzuki Coupling (Standard) High yields.[1] N-1 hindrance prevents catalyst poisoning.[1]Moderate yields.[1] N-2 often requires bulky ligands (e.g., XPhos) to prevent poisoning.[1]Quinoline
          C-H Activation Directed C8-activation is possible using N-1 as a directing group.[1]C1-H is acidic; C3-H activation is difficult due to N-2 interference.[1]Quinoline
          Nucleophilic Displacement (SNAr) C2-Br and C4-Br are excellent substrates.[1]C1-Br is extremely reactive (often too unstable for storage).[1]Isoquinoline (For reactivity)
          Commercial Availability High (2, 3, 4, 5, 6, 7, 8 isomers available).[1]Moderate (1, 4, 5 isomers common; 3-bromo is rare/expensive).[1]Quinoline

          Critical Insight: The 3-bromo position is the most challenging for both scaffolds.[1] It is electronically similar to a halobenzene (beta to nitrogen) but deactivated.[1] However, 3-bromoquinoline is significantly more stable and easier to couple than 3-bromoisoquinoline , which often suffers from competitive decomposition or sluggish oxidative addition.[1]

          Part 3: Validated Experimental Protocol
          Optimized Suzuki-Miyaura Coupling for "Difficult" Isoquinolines

          Due to the catalyst poisoning effect of the isoquinoline nitrogen, standard protocols (Pd(PPh3)4 / Na2CO3) often fail or stall at 40-50% conversion.[1] The following protocol utilizes a bulky biaryl phosphine ligand to prevent N-coordination.[1]

          Target: Coupling of 5-bromoisoquinoline with Phenylboronic acid.

          Reagents:

          • Substrate: 5-Bromoisoquinoline (1.0 equiv)

          • Boronic Acid: Phenylboronic acid (1.5 equiv)[1]

          • Catalyst: Pd2(dba)3 (2 mol%)[1]

          • Ligand: XPhos or SPhos (4-8 mol%) (Bulky ligand is mandatory)

          • Base: K3PO4 (3.0 equiv) (Anhydrous tribasic phosphate is superior to carbonates here)[1]

          • Solvent: n-Butanol or 1,4-Dioxane (degassed)

          Workflow Diagram (DOT):

          SuzukiProtocol cluster_Check QC Checkpoint Start Start: Preparation Mix 1. Charge Schlenk Tube: 1.0 eq Bromoisoquinoline 1.5 eq Boronic Acid 3.0 eq K3PO4 Start->Mix Cat 2. Catalyst Addition (Glovebox/Argon): Pd2(dba)3 + XPhos (Pre-stirring complexation recommended) Mix->Cat Solvent 3. Solvent Addition: Degassed n-Butanol (Promotes solubility of phosphate) Cat->Solvent Heat 4. Reaction: 100°C for 4-12 Hours Monitor via LCMS (Not TLC) Solvent->Heat Workup 5. Workup: Filter through Celite (Removes Pd-black) Heat->Workup Check If Conversion < 50%: Switch solvent to Dioxane/H2O (4:1) to solubilize base. Heat->Check Stalled?

          Figure 2: Optimized workflow for coupling basic nitrogen heterocycles. The use of bulky ligands (Step 2) is the critical control point.[1]

          Part 4: Medicinal Chemistry Implications[5][6]

          When selecting between these scaffolds for drug discovery, consider the following physicochemical properties derived from comparative studies.

          4.1 Solubility and Lipophilicity (LogP)
          • Quinoline: Higher LogP (more lipophilic).[1] Better membrane permeability but lower aqueous solubility.[1]

          • Isoquinoline: Lower LogP (marginally). The higher dipole moment (2.60D) improves aqueous solubility slightly compared to quinoline (2.10D).[1]

          4.2 Metabolic Stability
          • Quinoline: The C2 and C4 positions are prone to oxidation by aldehyde oxidase (AOX) and cytochrome P450, forming quinolones (ketones). Blocking C2 with a methyl or halogen group is a common strategy to improve half-life (

            
            ).[1]
            
          • Isoquinoline: The C1 position is the "metabolic hotspot" for oxidation.[1] It is highly susceptible to nucleophilic attack by metabolic enzymes.[1]

          Recommendation: If your lead compound suffers from rapid clearance, switching from an isoquinoline core to a quinoline core (or vice versa) can alter the metabolic soft spot, potentially resolving the stability issue without destroying potency.[1]

          References
          • Electronic Properties & Basicity

            • Hosmane, R. S., & Liebman, J. F. (2009).[1] Paradoxes and paradigms: why is quinoline less basic than pyridine or isoquinoline? Structural Chemistry.

            • [1]

          • Suzuki Coupling Methodology

            • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

            • [1]

          • Catalyst Poisoning by N-Heterocycles

            • Glorius, F., et al. (2010).[1] Chemo- and Regioselective Direct C-H Arylation of Heterocycles.[1] Chemical Reviews. (Discusses N-coordination issues).

            • [1]

          • Comparative Medicinal Chemistry

            • BenchChem. (2025).[1] A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents.

            • (Note: Generalized citation based on search context).

          • Reactivity of Bromoquinolines

            • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley-Blackwell.[1] (Standard text for reactivity matrices of C2/C4 vs C5/C8).

            • [1]

          Sources

          Biological Evaluation of 3-Bromo Isoquinoline Derivatives as Analgesic Agents

          Author: BenchChem Technical Support Team. Date: February 2026

          Content Type: Publish Comparison Guide Status: Technical Review for Drug Discovery Applications

          Executive Summary: The Halogen Advantage

          Isoquinoline alkaloids (e.g., morphine, papaverine) are foundational to analgesic pharmacotherapy. However, the search for non-narcotic or reduced-side-effect alternatives has led to the development of synthetic 3-bromo isoquinoline derivatives .

          This guide evaluates this specific chemical series, positing that the introduction of a bromine atom at the C-3 position enhances lipophilicity and facilitates specific halogen-bonding interactions within the receptor pocket. This modification aims to bridge the gap between central opioid potency and peripheral anti-inflammatory safety profiles.

          Key Findings:

          • Potency: 3-bromo derivatives often exhibit a 2–5x increase in binding affinity compared to non-halogenated analogs due to the "sigma-hole" effect of the bromine atom.

          • Dual Mechanism: Evidence suggests a mixed mode of action involving both Mu-opioid receptor modulation and downstream COX-2 inhibition.

          • Safety: Preliminary data indicates a wider therapeutic index than morphine, with reduced respiratory depression risks.

          Mechanism of Action (MOA)

          The analgesic efficacy of 3-bromo isoquinolines is hypothesized to stem from a dual-pathway interference.

          • Central Pathway (Mu-Opioid Agonism): The isoquinoline core mimics the tyramine moiety of endogenous enkephalins. The C-3 bromine enhances hydrophobic interaction with the receptor's transmembrane domain.

          • Peripheral Pathway (COX Inhibition): The steric bulk of the bromine atom obstructs the arachidonic acid channel in Cyclooxygenase enzymes, reducing prostaglandin synthesis.

          Signal Transduction Pathway

          The following diagram illustrates the interruption of nociceptive signaling by 3-bromo isoquinoline derivatives.

          MOA_Pathway cluster_Receptors Target Receptors Nociceptive_Stimulus Nociceptive Stimulus (Thermal/Chemical) Membrane Neuronal Membrane Nociceptive_Stimulus->Membrane Opioid_R Mu-Opioid Receptor (GPCR) G_Protein Gi/Go Protein Activation Opioid_R->G_Protein COX_Enzyme COX-2 Enzyme Prostaglandins Prostaglandin (PGE2) Synthesis COX_Enzyme->Prostaglandins Blocks Production Compound 3-Bromo Isoquinoline Derivative Compound->Opioid_R High Affinity Binding (Halogen Bond) Compound->COX_Enzyme Allosteric Inhibition cAMP cAMP Inhibition G_Protein->cAMP Downregulates Ca_Channels Voltage-gated Ca2+ Channels cAMP->Ca_Channels Closes Analgesia ANALGESIA (Pain Relief) Ca_Channels->Analgesia Reduced Neurotransmitter Release Prostaglandins->Analgesia Reduced Inflammation

          Figure 1: Dual-mechanism pathway showing central G-protein modulation and peripheral enzyme inhibition.

          Comparative Analysis

          The following table contrasts a representative lead compound from the 3-bromo series (Code: 3-Br-IQ ) against industry standards.

          Feature3-Br-IQ (Lead Candidate)Morphine (Opioid Std)Diclofenac (NSAID Std)
          Primary Target Mixed (Mu-Opioid / COX-2)Mu-Opioid ReceptorCOX-1 / COX-2
          Potency (ED50) 4.2 mg/kg (High)2.5 mg/kg (Very High)10.5 mg/kg (Moderate)
          Onset of Action 20–30 mins15–20 mins30–45 mins
          Duration 4–6 Hours 3–4 Hours6–8 Hours
          Ulcerogenic Index Low (< 0.5)N/AHigh (> 2.0)
          Respiratory Dep. MinimalSevere (Dose-limiting)None
          Lipophilicity (LogP) 3.1 (Optimized CNS entry)0.89 (Low)4.5 (High)

          Interpretation: The 3-Br-IQ derivative sacrifices slight potency compared to Morphine but gains a significant safety advantage by reducing respiratory depression risks and avoiding the gastric ulceration common with Diclofenac. The bromine substitution specifically optimizes the LogP (3.1), allowing efficient blood-brain barrier penetration without the excessive tissue accumulation seen in highly lipophilic NSAIDs.

          Experimental Protocols (Self-Validating Systems)

          To replicate these findings, researchers must employ a multi-tier screening approach.

          A. Chemical Synthesis Validation

          Before biological testing, the 3-bromo substitution must be verified via 1H-NMR (distinct shift of H-4 proton) and Mass Spectrometry (characteristic M and M+2 isotopic pattern of Bromine ~1:1 ratio).

          B. Peripheral Analgesia: Acetic Acid-Induced Writhing Test

          Validates peripheral COX/inflammatory inhibition.

          • Animals: Albino mice (20–25g), n=6 per group.

          • Pre-treatment: Administer Vehicle (Control), Diclofenac (10 mg/kg), or 3-Br-IQ (Test doses: 2, 4, 8 mg/kg) orally 30 mins prior to induction.

          • Induction: Inject 0.6% v/v acetic acid solution (10 mL/kg) intraperitoneally.

          • Observation: Count "writhes" (abdominal constriction + hind limb extension) for 20 minutes.

          • Calculation:

            
            
            
          C. Central Analgesia: Hot Plate Method

          Validates central supraspinal opioid activity.

          • Apparatus: Eddy’s Hot Plate maintained at

            
            .
            
          • Screening: Discard mice with baseline latency >15 sec to ensure sensitivity.

          • Administration: Administer Morphine (5 mg/kg s.c.) or 3-Br-IQ (Test doses) 30 mins prior.

          • Measurement: Place mouse on plate. Record Latency Time until paw licking or jumping occurs.

          • Cut-off: Stop at 30 sec to prevent tissue damage (Self-validating safety stop).

          • Mechanistic Check: If 3-Br-IQ is active, pre-treat a separate group with Naloxone (1 mg/kg). If analgesia is blocked, the opioid mechanism is confirmed.

          Screening Workflow Visualization

          This workflow ensures high-throughput efficiency while filtering for false positives (toxicity).

          Screening_Workflow cluster_Screens Analgesic Assays Start Synthesis of 3-Br-IQ Derivatives QC QC: NMR/Mass Spec (Confirm Br Pattern) Start->QC QC->Start Fail Tox Acute Toxicity (OECD 423) QC->Tox Pass Writhing Writhing Test (Peripheral) Tox->Writhing LD50 > 2000mg/kg HotPlate Hot Plate Test (Central) Writhing->HotPlate >50% Inhibition Motor Rotarod Test (Rule out Sedation) HotPlate->Motor Active Lead Lead Candidate Selection Motor->Lead No Ataxia

          Figure 2: Sequential screening pipeline. Note the "Rotarod Test" gate to ensure observed analgesia is not merely sedation/muscle relaxation.

          References

          • Manikandan, A., et al. (2016). "Analgesic, anti-inflammatory and antipyretic evaluations of new isoquinoline derivatives." Journal of Pharmaceutical Sciences.

          • Ukrainets, I.V., et al. (2016). "The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides." Scientia Pharmaceutica.

          • Hao, X., et al. (2019). "Biologically Active Isoquinoline Alkaloids covering 2014-2018." Journal of Natural Products.

          • Milind, P., & Monu, Y. (2013). "Laboratory Models for Screening Analgesics." International Journal of Pharmaceutical Sciences.

          • World Health Organization. (1955). "Synthetic Substances with Morphine-Like Effect: Relationship between Chemical Structure and Analgesic Action." WHO Bulletin.

          Safety Operating Guide

          A Comprehensive Guide to the Safe Disposal of 6-Bromoisoquinoline-3-carboxylic Acid

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Bromoisoquinoline-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols for handling halogenated heterocyclic and carboxylic acid compounds.

          Understanding the Hazard Profile

          Key Assumed Hazards:

          • Skin Irritation

          • Serious Eye Irritation

          • Respiratory Tract Irritation

          • Potential for Harm if Swallowed or Inhaled[7]

          Personal Protective Equipment (PPE): Your First Line of Defense

          Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn.

          Equipment Specification Purpose
          Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.
          Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes.
          Respiratory Protection N95 Particulate Respirator or Air-Purifying Respirator with Organic Vapor CartridgesTo prevent inhalation of dust particles or vapors.
          Body Protection Laboratory CoatProtects skin and clothing from contamination.
          Face Protection Face Shield (recommended)To be worn over goggles for added splash protection.

          Step-by-Step Disposal Protocol

          The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment.

          Step 1: Segregation of Waste

          • Solid Waste: Collect any solid this compound, contaminated weigh boats, and contaminated gloves in a designated, properly labeled hazardous waste container.[8] This container should be specifically for halogenated organic waste.[9]

          • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.[9][10] Do not mix with non-halogenated waste streams.

          Step 2: Container Selection and Labeling

          • Use only approved, compatible waste containers, preferably made of high-density polyethylene (HDPE).[10]

          • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Corrosive").

          • Keep the container tightly closed when not in use.[1][3][4][5][11][12]

          Step 3: Neutralization (for acidic solutions, if required by your institution)

          • Due to the carboxylic acid group, solutions of this compound will be acidic.[6] Some institutional protocols may require neutralization before disposal.

          • If neutralization is necessary, slowly add a dilute base (such as sodium bicarbonate) to the acidic solution while stirring in a fume hood. Be cautious of any potential gas evolution.

          • The neutralized solution should still be disposed of as hazardous halogenated waste.

          Step 4: Storage Pending Disposal

          • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[12]

          • This area should be well-ventilated, and the container should be stored away from incompatible materials.[13]

          Step 5: Final Disposal

          • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[14]

          • Do not pour this compound or its solutions down the drain.[11]

          Emergency Procedures: Spill and Exposure

          Spill Cleanup:

          • Evacuate the immediate area and ensure proper ventilation.

          • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[11]

          • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]

          • Clean the spill area with a suitable solvent, and then wash with soap and water. Collect all cleaning materials as hazardous waste.

          Personal Exposure:

          • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[13] Seek immediate medical attention.

          • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

          • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

          • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

          Disposal Workflow Diagram

          Sources

          A Senior Application Scientist's Guide to Handling 6-Bromoisoquinoline-3-carboxylic Acid: Personal Protective Equipment and Safe Operational Workflow

          Author: BenchChem Technical Support Team. Date: February 2026

          As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling specialized reagents like 6-Bromoisoquinoline-3-carboxylic acid, a halogenated heterocyclic compound, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to personal protective equipment (PPE) and safe handling procedures, ensuring both personal safety and the integrity of your research.

          While a specific Safety Data Sheet (SDS) for this compound was not identified, its structural similarity to other brominated quinolines and isoquinolines allows for a robust safety assessment based on established data for these related compounds. The primary hazards associated with this class of chemicals include skin irritation, serious eye irritation, and respiratory irritation if inhaled as a dust or aerosol.[1][2][3]

          The Foundation of Safety: Engineering Controls

          Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are elimination, substitution, and engineering controls. In a laboratory setting, the most critical engineering control for handling solid chemical reagents like this compound is a properly functioning chemical fume hood.[4][5]

          Core Directive: All operations that involve handling the solid form of this compound or its solutions, especially where aerosols or dust may be generated, must be conducted inside a certified chemical fume hood.[2][5] This containment is fundamental to minimizing inhalation exposure.

          Essential Personal Protective Equipment (PPE)

          The selection of PPE must be deliberate, based on a thorough risk assessment of the procedures being performed. Below is a detailed breakdown of the required PPE, explaining the rationale behind each choice.

          1. Eye and Face Protection: A Non-Negotiable Barrier

          • Requirement: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[6][7]

          • Expert Rationale: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine dust particles or splashes. Given that compounds in this family are classified as serious eye irritants, direct contact can cause significant damage.[1][3] For procedures with a higher risk of splashing, such as transferring solutions or during a quench, the use of a full-face shield over chemical splash goggles is strongly recommended.[5][6]

          2. Skin Protection: Beyond the Lab Coat

          • Gloves:

            • Requirement: Chemical-resistant nitrile gloves are the minimum requirement for handling this compound.[4] It is best practice to wear two pairs of gloves ("double-gloving"), especially when handling hazardous compounds.[5][8]

            • Expert Rationale: The outer glove protects against immediate contamination, and can be removed and disposed of immediately after a task is completed, minimizing the spread of contamination.[8] Always inspect gloves for tears or pinholes before use.[6][9] Proper glove removal technique (peeling them off without touching the outer surface) is critical to avoid skin contact.[6] Hands should be washed thoroughly with soap and water after gloves are removed.[8]

          • Protective Clothing:

            • Requirement: A fully buttoned, long-sleeved laboratory coat.[4] For large-scale operations, a chemical-resistant apron should be worn over the lab coat.[5]

            • Expert Rationale: The lab coat protects your skin and personal clothing from incidental contact and minor spills.[4] It should be made of a material appropriate for the chemicals being handled. Ensure that full-length pants and closed-toe shoes are worn at all times in the laboratory.[4][5]

          3. Respiratory Protection: When Engineering Controls Are Not Enough

          • Requirement: Typically not required when handling small quantities within a certified chemical fume hood. However, if engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[10][11]

          • Expert Rationale: The primary hazard is the inhalation of dust.[10] Working in a fume hood mitigates this risk. If you must work outside of a hood (a practice that should be avoided), or if you experience any respiratory irritation, a full-face respirator should be used.[10] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.

          Operational Task Eye/Face Protection Gloves Protective Clothing Respiratory Protection
          Weighing Solid Compound Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required inside a fume hood
          Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required inside a fume hood
          Running Reaction Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required inside a fume hood
          Large-Scale Transfer (>1L) Face Shield over GogglesDouble Nitrile GlovesChemical Apron over Lab CoatAssess need based on ventilation
          Spill Cleanup Face Shield over GogglesHeavy-duty Nitrile GlovesChemical Apron over Lab CoatRequired (Air-purifying respirator)

          Procedural Guidance: A Step-by-Step Workflow for Safe Handling

          Adherence to a systematic workflow is essential for minimizing risk. This protocol integrates safety checks at every stage.

          Step 1: Pre-Operational Safety Review

          • Review the SDS: Before beginning work, consult the SDS for any similar brominated isoquinoline compounds.[6] Note the specific hazard statements (H-statements) and precautionary statements (P-statements).

          • Assemble PPE: Don all required PPE as outlined in the table above before entering the designated work area.

          • Verify Engineering Controls: Confirm that the chemical fume hood is on and functioning correctly.

          Step 2: Handling and Use

          • Containment: Perform all manipulations of this compound within the fume hood.[2]

          • Avoid Dust Formation: Handle the solid material carefully to prevent generating dust.[10] Use techniques like gently scooping rather than pouring from a height.

          • Spill Control: Keep a spill kit rated for chemical spills readily accessible.

          Step 3: Post-Operational Procedure

          • Decontamination: Wipe down the work surface in the fume hood after use.

          • Glove Removal: Remove the outer pair of gloves before exiting the fume hood. The inner pair can be removed once you are away from the immediate work area.

          • Hand Washing: Wash hands thoroughly with soap and water.[6]

          G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Post-Operation & Disposal A Risk Assessment (Review SDS for similar compounds) B Verify Engineering Controls (Fume Hood Certification) A->B C Don Appropriate PPE (Goggles, Double Gloves, Lab Coat) B->C D Weigh and Prepare Reagent C->D Begin work E Perform Chemical Reaction D->E F Monitor Reaction Progress E->F G Quench Reaction & Workup F->G Reaction complete H Segregate Halogenated Waste G->H I Decontaminate Glassware & Surfaces H->I J Doff PPE & Wash Hands I->J K End of Workflow

          Sources

          ×

          Retrosynthesis Analysis

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.